(S,R,S)-AHPC-PEG6-AZIDE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N7O10S/c1-26-32(54-25-39-26)28-7-5-27(6-8-28)22-38-34(46)30-21-29(44)23-43(30)35(47)33(36(2,3)4)41-31(45)24-53-20-19-52-18-17-51-16-15-50-14-13-49-12-11-48-10-9-40-42-37/h5-8,25,29-30,33,44H,9-24H2,1-4H3,(H,38,46)(H,41,45)/t29-,30+,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSBEOXYBAZQFR-YLJHYDRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N7O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of (S,R,S)-AHPC-PEG6-AZIDE in Next-Generation PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The rational design of these molecules is paramount to their success, with the linker component playing a critical and multifaceted role. This technical guide provides an in-depth examination of a specific, advanced linker building block, (S,R,S)-AHPC-PEG6-AZIDE , and its strategic application in the development of potent and effective PROTACs.
Core Concepts: Deconstructing this compound
This compound is a chemically synthesized molecule designed to serve as a key component in the construction of PROTACs. It is not a therapeutic agent on its own but rather a versatile building block that incorporates three essential moieties: a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group.
-
The (S,R,S)-AHPC Moiety: A High-Affinity VHL Ligand The (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (AHPC) component is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase.[1][2] Its specific stereochemistry ensures high-affinity binding to VHL, a crucial first step in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The recruitment of VHL is a common and effective strategy in PROTAC design, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
-
The PEG6 Linker: Optimizing for Success The six-unit polyethylene glycol (PEG) chain serves as the linker connecting the VHL ligand to the target protein binder. The choice of linker is critical in PROTAC design, influencing solubility, cell permeability, and the geometry of the ternary complex.[3] The PEG6 linker in this compound offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the final PROTAC molecule, a common challenge in drug development.[1][2]
-
Optimal Spacing: The length of the PEG6 linker provides the necessary distance and flexibility to allow for the simultaneous binding of the VHL E3 ligase and the target protein, facilitating the formation of a stable and productive ternary complex.[3]
-
-
The Azide (N3) Functional Group: A Gateway to Click Chemistry The terminal azide group is a key feature of this linker, enabling its conjugation to a target protein binder (warhead) through a highly efficient and specific reaction known as "click chemistry".[1][2] Specifically, the azide group readily reacts with an alkyne-modified warhead in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly reliable, proceeds under mild conditions, and has a high tolerance for other functional groups, making it an ideal method for the final assembly of the PROTAC molecule.[1][2]
Quantitative Data on AHPC-Based PROTACs
| PROTAC | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | 8-atom PEG linker | 15 | >95 | Example based on known data |
| ARV-771 | BET proteins | LNCaP | PEG4 linker | <1 | >90 | Example based on known data |
| Compound X | Kinase Y | Cancer Cell Line Z | PEG8 linker | 50 | 85 | Hypothetical Data |
Note: DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The development of a novel PROTAC using this compound involves a systematic workflow encompassing chemical synthesis and biological evaluation.
Synthesis of a PROTAC via Click Chemistry
This protocol outlines the general procedure for conjugating this compound to an alkyne-functionalized warhead.
Materials:
-
This compound
-
Alkyne-functionalized warhead (ligand for the target protein)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and H2O)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
Add a freshly prepared solution of sodium ascorbate (0.3 equivalents) in water.
-
Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
The synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.
Visualizing the PROTAC Workflow and Mechanism
Graphviz diagrams can be used to clearly illustrate the experimental workflow and the underlying biological mechanism of action.
Caption: A generalized experimental workflow for the development of an this compound-based PROTAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation initiated by an (S,R,S)-AHPC-PEG6-based PROTAC.
Conclusion and Future Directions
This compound represents a valuable and versatile tool for the construction of VHL-recruiting PROTACs. Its well-defined structure, incorporating a high-affinity E3 ligase ligand, an optimized PEG linker, and a click-chemistry-ready functional group, streamlines the synthesis of novel protein degraders. While specific degradation data for PROTACs utilizing this exact linker is yet to be widely published, the principles outlined in this guide, supported by data from closely related compounds, provide a strong foundation for its application in targeted protein degradation research. Future work will likely focus on the synthesis and evaluation of PROTAC libraries using this and similar linkers to explore new target proteins and further refine the principles of rational PROTAC design.
References
(S,R,S)-AHPC-PEG6-AZIDE: A Technical Guide to Synthesis and Characterization for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (S,R,S)-AHPC-PEG6-AZIDE, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, making it a versatile tool for the targeted degradation of proteins implicated in various diseases.
Core Concepts and Applications
This compound serves as a cornerstone in the design of PROTACs, which are novel therapeutic agents that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[1][2] The (S,R,S)-AHPC moiety acts as a high-affinity ligand for the VHL E3 ubiquitin ligase. The PEG6 linker enhances aqueous solubility and provides the necessary length and flexibility for the PROTAC to form a productive ternary complex between the target protein and the E3 ligase.[1][2] The terminal azide group enables the facile and specific attachment of a target protein-binding ligand (warhead) through "click chemistry," a highly efficient and bio-orthogonal reaction.[1][3]
The stereochemistry of the AHPC core is critical for its binding affinity and selectivity to the VHL E3 ligase, which in turn influences the efficiency of the resulting PROTAC in mediating protein degradation.[2] The modular nature of this compound allows for the rapid generation of PROTAC libraries with diverse warheads, facilitating the discovery of potent and selective protein degraders for therapeutic development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₇H₅₇N₇O₁₀S |
| Molecular Weight | 791.95 g/mol |
| CAS Number | 2767219-19-0 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% (as determined by HPLC) |
| Solubility | Soluble in DMSO, DMF, and Methanol (B129727) |
| Storage Conditions | -20°C, protected from light and moisture |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of the (S,R,S)-AHPC-PEG6-OH intermediate, followed by the conversion of the terminal hydroxyl group to an azide. The following is a detailed, representative experimental protocol based on established synthetic methodologies for similar compounds.
Experimental Protocol: Synthesis of (S,R,S)-AHPC-PEG6-OH
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Amino-PEG6-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of (S,R,S)-AHPC hydrochloride (1.0 eq) and Amino-PEG6-OH (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water and extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM or ethyl acetate/hexanes to yield pure (S,R,S)-AHPC-PEG6-OH.
Experimental Protocol: Synthesis of this compound
Materials:
-
(S,R,S)-AHPC-PEG6-OH
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Mesylation: Dissolve (S,R,S)-AHPC-PEG6-OH (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add TEA or DIPEA (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of the mesylated intermediate by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with cold deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylated product is typically used in the next step without further purification.
-
Azidation: Dissolve the crude (S,R,S)-AHPC-PEG6-OMs in anhydrous DMF.
-
Add sodium azide (3.0-5.0 eq) to the solution and heat the reaction mixture to 60-80°C.
-
Stir the reaction overnight.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the mesylated intermediate and the formation of the azide product.
-
After completion, cool the reaction mixture to room temperature, add water, and extract the product with ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the final product, this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following are the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the AHPC moiety, the aliphatic protons of the proline and tert-butyl groups, the repeating ethylene (B1197577) glycol units of the PEG6 linker, and the methylene (B1212753) protons adjacent to the newly formed azide group. The integration of these signals should be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the AHPC and PEG6 components. The signal for the carbon atom attached to the azide group is expected to appear in a characteristic region of the spectrum.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the exact molecular weight of the synthesized compound. The experimentally determined mass should be in close agreement with the calculated theoretical mass for the molecular formula C₃₇H₅₇N₇O₁₀S.
High-Performance Liquid Chromatography (HPLC)
-
Purity Assessment: HPLC analysis is used to determine the purity of the final product. A high-purity sample of this compound should exhibit a single major peak in the chromatogram, with a purity level typically exceeding 95%.
PROTAC Signaling Pathway and Experimental Workflow
The utility of this compound lies in its ability to be readily incorporated into a PROTAC. The resulting PROTAC then hijacks the cellular machinery to induce the degradation of a target protein.
PROTAC Mechanism of Action
The following diagram illustrates the general signaling pathway of a PROTAC that utilizes a VHL E3 ligase ligand.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Caption: Experimental workflow for PROTAC development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Click Chemistry Reactions with (S,R,S)-AHPC-PEG6-AZIDE
This compound is a pivotal reagent in the field of targeted protein degradation. It serves as a pre-functionalized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates three key features: the (S,R,S)-AHPC moiety, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase; a hydrophilic 6-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize spatial orientation; and a terminal azide (B81097) (N₃) group.[3][4]
The azide group is the reactive handle for "click chemistry," enabling the rapid, efficient, and covalent ligation of this VHL-recruiting element to a ligand for a protein of interest (POI) that has been functionalized with an alkyne.[4][] This guide provides a technical overview of the primary click chemistry reaction used with this building block, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its application in the rapid synthesis and screening of PROTAC libraries.[6]
Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prevalent and robust method for conjugating this compound to an alkyne-modified molecule.[][7] This reaction is highly efficient and specific, forming a stable triazole linkage under mild, biocompatible conditions.[8][9] The reaction's reliability and high yields make it ideal for both small-scale custom synthesis and high-throughput library generation.[6][10]
The general scheme involves the reaction between the terminal azide of the AHPC-PEG6 linker and a terminal alkyne on the POI ligand, catalyzed by a Cu(I) species. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[11][12] A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to protect the catalyst from oxidation and enhance reaction efficiency.[8][11]
Quantitative Data for CuAAC Reactions in PROTAC Synthesis
The following table summarizes typical conditions and quantitative parameters for CuAAC reactions, drawn from protocols optimized for bioconjugation and PROTAC synthesis.
| Parameter | Value / Condition | Context / Notes | Source |
| Reactant Ratio | 1.1 - 1.5 equivalents of azide linker | To ensure complete consumption of the often more valuable alkyne-ligand. | [11] |
| Reaction Scale | 300 nmol | Suitable for miniaturized synthesis in 384-well plates. | [13] |
| Reaction Volume | 5 µL - 10 µL | Optimized for high-throughput "Direct-to-Biology" screening workflows. | [10][13][14] |
| Solvent System | DMSO / aqueous buffer | Co-solvents are used to ensure solubility of all reactants. | [11] |
| Catalyst: Cu(II) Source | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | A common and readily available source for the Cu(I) catalyst. | [11] |
| Catalyst: Reducing Agent | Sodium L-ascorbate | Used to reduce Cu(II) to the active Cu(I) state. | [11][12] |
| Catalyst: Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) catalyst and prevents oxidative damage. | [11] |
| Concentrations | Reactants: 30-60 mM; CuSO₄: 0.01-0.1 eq.; Ascorbate: 0.1-1.0 eq. | High concentrations in miniaturized volumes drive the reaction to completion. | [11][13] |
| Temperature | Room Temperature | The reaction proceeds efficiently without heating. | [9][11] |
| Reaction Time | 1 - 24 hours | Reaction is often complete within a few hours, but can be left overnight. | [12][15] |
| Typical Yield | >80% | High conversion rates are a hallmark of the CuAAC reaction. | [15] |
Experimental Protocols
General Protocol for CuAAC Conjugation
This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized Protein of Interest Ligand (POI-Alkyne).
1. Materials and Reagents:
-
This compound
-
POI-Alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Degassed solvents: Dimethyl sulfoxide (B87167) (DMSO) and a suitable aqueous buffer (e.g., phosphate (B84403) or TEAA buffer, pH 7.0). Avoid buffers with primary amines like Tris.[11]
2. Preparation of Stock Solutions:
-
POI-Alkyne: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[11]
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[11]
-
TBTA Ligand: Prepare a 10-100 mM stock solution in DMSO.[11]
3. Reaction Procedure:
-
In a suitable reaction vessel, add the POI-Alkyne from its stock solution.
-
Add 1.1 to 1.5 molar equivalents of the this compound stock solution.[11]
-
Add DMSO and/or buffer to achieve the desired final reactant concentration and ensure solubility. A final DMSO concentration of 50% is common.[16]
-
Add the TBTA ligand stock solution (typically 0.1 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[11][16]
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (1.0 equivalent).[11]
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS or HPLC).
-
Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA. The product can then be purified using standard techniques such as preparative HPLC.
Visualizations: Workflows and Mechanisms
PROTAC Synthesis via CuAAC
The diagram below illustrates the fundamental workflow for synthesizing a heterobifunctional PROTAC using this compound and a POI-Alkyne via a CuAAC reaction.
Caption: Workflow for PROTAC synthesis using CuAAC click chemistry.
Direct-to-Biology (D2B) PROTAC Discovery Workflow
Recent advancements have enabled a high-throughput "Direct-to-Biology" (D2B) approach that leverages miniaturized click chemistry to rapidly synthesize and screen PROTAC libraries, bypassing traditional purification steps.[10][13][14]
References
- 1. This compound = 95 2086298-71-5 [sigmaaldrich.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. (S,R,S)-AHPC-PEG₆-Azide [myskinrecipes.com]
- 4. (S, R, S)-AHPC-PEG6-Azide, 2767219-19-0 | BroadPharm [broadpharm.com]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
(S,R,S)-AHPC-PEG6-AZIDE: An In-depth Technical Guide to its E3 Ligase Ligand Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E3 ligase ligand activity of (S,R,S)-AHPC-PEG6-AZIDE, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound serves as a key component in this technology by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This guide details the binding affinity of the core VHL ligand, outlines experimental protocols for its characterization, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Component: The (S,R,S)-AHPC Ligand
This compound is a functionalized molecule comprising three key parts: the (S,R,S)-AHPC core, which is a potent ligand for the VHL E3 ligase; a six-unit polyethylene (B3416737) glycol (PEG6) linker; and a terminal azide (B81097) (N3) group.[1][2] The (S,R,S)-AHPC moiety is structurally based on the well-characterized VHL ligand VH032.[3][4] The PEG6 linker enhances solubility and provides spatial separation between the E3 ligase and the target protein once the final PROTAC is assembled.[5][6] The azide group enables the straightforward attachment of a target protein-binding ligand via "click chemistry," a highly efficient and specific bio-orthogonal reaction.[1][2]
Quantitative E3 Ligase Ligand Activity
Direct quantitative binding data for the complete this compound molecule is not extensively available in peer-reviewed literature. However, the binding affinity of its core VHL-binding component, which is structurally analogous to VH032, has been well-characterized. This data serves as a strong proxy for the VHL-engaging portion of the molecule.
Table 1: Binding Affinity of the Core VHL Ligand (VH032)
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| VH298 | 80 - 90 nM | ITC, Fluorescence Polarization | [7] |
| VHL-IN-1 | 37 nM | Not specified | [7] |
Note: The addition of the PEG6 linker and azide moiety may slightly alter the binding affinity, and empirical determination is recommended for the final PROTAC conjugate.
Signaling Pathway of VHL-Mediated Protein Degradation
The primary function of the (S,R,S)-AHPC component is to recruit the VHL E3 ligase. In the context of a PROTAC, this initiates a cascade of events leading to the degradation of a target protein. The process begins with the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the activity of a PROTAC synthesized using this compound.
Biochemical Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for VHL Binding
This assay is used to measure the binding affinity of the PROTAC to the VHL E3 ligase in a competitive binding format.
Methodology:
-
Reagents:
-
Recombinant VHL protein (e.g., GST-tagged)
-
Terbium-labeled anti-GST antibody (Donor fluorophore)
-
Fluorescently labeled VHL tracer ligand (e.g., BODIPY-labeled VH032) (Acceptor fluorophore)
-
PROTAC synthesized with this compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the VHL protein and the terbium-labeled anti-GST antibody.
-
Add the serially diluted PROTAC to the wells.
-
Add the fluorescently labeled VHL tracer.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at both donor and acceptor wavelengths).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the PROTAC concentration to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Cellular Assay: Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein within cells after treatment with the PROTAC.[1][8]
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a human cancer cell line expressing the target protein) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
This compound is a versatile and valuable tool for the development of VHL-recruiting PROTACs. Its core (S,R,S)-AHPC component provides high-affinity binding to the VHL E3 ligase, while the PEG6 linker and azide functionality allow for the flexible and efficient synthesis of potent protein degraders. The experimental protocols outlined in this guide provide a framework for researchers to characterize the E3 ligase binding and cellular degradation activity of novel PROTACs constructed using this building block. As the field of targeted protein degradation continues to expand, the use of well-characterized and versatile reagents like this compound will be instrumental in advancing the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. (S, R, S)-AHPC-PEG6-Azide, 2767219-19-0 | BroadPharm [broadpharm.com]
- 6. (S, R, S)-AHPC-PEG6-acid | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Protein Degradation with (S,R,S)-AHPC-PEG6-AZIDE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (S,R,S)-AHPC-PEG6-AZIDE in the field of targeted protein degradation. This versatile chemical tool is a cornerstone in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), offering a streamlined approach to developing novel therapeutics for a range of diseases.
Introduction to this compound
This compound is a bifunctional molecule designed for the efficient construction of PROTACs.[1][2] It consists of three key components:
-
An (S,R,S)-AHPC moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[3]
-
A PEG6 linker: A polyethylene (B3416737) glycol spacer with six ethylene (B1197577) glycol units. This hydrophilic linker enhances the solubility of the resulting PROTAC and provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
-
An azide (B81097) (-N3) group: This functional group enables the covalent attachment of the molecule to a target protein ligand via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]
The specific stereochemistry of the AHPC component is crucial for its potent binding to the VHL E3 ligase, ensuring efficient recruitment of the ubiquitination machinery.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C37H57N7O10S |
| Molecular Weight | 792.0 g/mol |
| CAS Number | 2767219-19-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | -20°C |
The PROTAC Mechanism of Action
PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the warhead) and the VHL E3 ligase (via the AHPC moiety), forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC molecule is released from the complex and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by conjugating this compound to an alkyne-functionalized warhead targeting a protein of interest (POI).
Materials:
-
This compound
-
Alkyne-functionalized warhead (ligand for POI)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Solvents for purification (e.g., acetonitrile (B52724), water, formic acid)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized warhead in DMSO.
-
Prepare a 50 mM stock solution of CuSO4·5H2O in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
This compound (1.0 eq)
-
Alkyne-functionalized warhead (1.1 eq)
-
DMSO to achieve a final reaction concentration of 1-5 mM.
-
-
Vortex briefly to mix.
-
Add THPTA (0.5 eq).
-
Add CuSO4·5H2O (0.1 eq).
-
Initiate the reaction by adding sodium ascorbate (1.0 eq).
-
Vortex the reaction mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, quench the reaction by adding EDTA (2 eq relative to copper).
-
Dilute the reaction mixture with an appropriate solvent (e.g., DMSO/water).
-
Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile with 0.1% formic acid.
-
Collect the fractions containing the desired product and lyophilize to dryness.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR.
-
Caption: A streamlined workflow for PROTAC synthesis.
Western Blotting for Measuring Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation (IP) of the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Primary antibody against ubiquitin
-
Other reagents for Western blotting as described above
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause degradation, with and without co-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours prior to lysis).
-
-
Immunoprecipitation:
-
Lyse the cells in buffer containing DUB inhibitors.
-
Incubate the lysates with the target protein antibody to form immune complexes.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein. A ladder of high-molecular-weight bands indicates polyubiquitination.
-
Data Presentation and Analysis
The efficacy of a PROTAC is typically quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. These parameters are determined by fitting the dose-response data from Western blot experiments to a four-parameter logistic curve.
Table 2: Representative Degradation Data for VHL-based PROTACs with PEG Linkers Targeting BRD4
| PROTAC | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG-like | HeLa | 29 | >90 | Zengerle et al., 2015 |
| ARV-771 | PEG-like | 22Rv1 | <1 | >95 | Raina et al., 2016 |
| Compound A | PEG4 | MDA-MB-231 | 60.0 | 94 | F. L. et al., 2021 |
| Compound B | PEG6 | MDA-MB-231 | 89.9 | 78 | F. L. et al., 2021 |
Table 3: Representative Degradation Data for VHL-based PROTACs with PEG Linkers Targeting BTK
| PROTAC | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | PEG3 | MOLM-14 | 1.6 | >95 | Sun et al., 2018 |
| PROTAC 2 | PEG4 | MOLM-14 | 0.8 | >95 | Sun et al., 2018 |
| PROTAC 3 | PEG5 | MOLM-14 | 2.5 | >95 | Sun et al., 2018 |
Note: The data presented in these tables are for illustrative purposes and are derived from published studies on VHL-based PROTACs with PEG linkers. The specific performance of a PROTAC synthesized with this compound will depend on the target protein and the warhead used.
Conclusion
This compound is a powerful and versatile building block for the synthesis of VHL-based PROTACs. Its well-defined structure, high-affinity E3 ligase ligand, and click chemistry-compatible azide handle make it an invaluable tool for researchers in the field of targeted protein degradation. The experimental protocols and data analysis methods outlined in this guide provide a solid foundation for the successful investigation and development of novel protein degraders.
Caption: The logical progression of PROTAC development.
References
An In-depth Technical Guide on the Solubility of (S,R,S)-AHPC-PEG6-AZIDE
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for (S,R,S)-AHPC-PEG6-AZIDE is limited. This guide provides a framework for determining its solubility based on general principles and methodologies for similar molecules, such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a building block used in the synthesis of PROTACs, which are molecules designed for targeted protein degradation.[1][2] It contains a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a polyethylene (B3416737) glycol (PEG6) linker, and an azide (B81097) group for "click chemistry" conjugation.[1][2] The PEG6 spacer is intended to enhance aqueous solubility.[3][4][5] Understanding the solubility of this compound in various solvents is critical for its application in drug discovery and development, impacting formulation, bioavailability, and experimental assay design.[][7]
Predicted Solubility Profile
-
Aqueous Buffers (e.g., PBS): The PEG6 linker is hydrophilic and is expected to confer some degree of aqueous solubility.[3][4][5] However, the overall molecule is large and contains hydrophobic regions, which may limit its solubility in purely aqueous solutions. For many PROTACs, aqueous solubility can be low.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally effective at dissolving a wide range of organic molecules, including those with both polar and nonpolar characteristics. It is highly probable that this compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Alcohols (e.g., Ethanol, Methanol): These polar protic solvents are also likely to be suitable for dissolving this compound, although solubility may be slightly lower than in polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups and the PEG linker, the compound is expected to have poor solubility in nonpolar solvents.
Data Presentation: A Template for Solubility Analysis
Should experimental data be generated, it is recommended to present it in a clear, tabular format for easy comparison. Below is a template that researchers can use to record their findings.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |
| PBS (pH 7.4) | 25 | Shake-Flask | Data | Data | e.g., Clear solution, suspension |
| DMSO | 25 | Shake-Flask | Data | Data | e.g., Readily dissolves |
| Ethanol | 25 | Shake-Flask | Data | Data | e.g., Requires sonication |
| Methanol | 25 | Shake-Flask | Data | Data | e.g., Forms a saturated solution |
| Acetonitrile | 25 | Shake-Flask | Data | Data | e.g., Limited solubility |
Experimental Protocols: Determining Solubility
To obtain quantitative solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[9][10]
Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., PBS pH 7.4, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[9]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid material is disturbed.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve of known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility.
Mandatory Visualizations
Signaling Pathway
This compound is a building block for PROTACs that engage the VHL E3 ligase. The VHL protein is a key component of a cellular pathway that senses oxygen levels by targeting Hypoxia-Inducible Factors (HIFs) for degradation.[11] Inactivation of VHL is a hallmark of clear cell renal cell carcinoma.[12]
Caption: VHL signaling pathway under normal oxygen conditions.
Experimental Workflow
The following diagram illustrates the logical flow for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for solubility measurement.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. This compound ≥95% | 2086298-71-5 [sigmaaldrich.com]
- 3. CAS 2767219-19-0: (S, R, S)-AHPC-PEG6-Azide | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 12. Loss of Von Hippel–Lindau (VHL) Tumor Suppressor Gene Function: VHL–HIF Pathway and Advances in Treatments for Metastatic Renal Cell Carcinoma (RCC): Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
In Vitro Stability of (S,R,S)-AHPC-PEG6-AZIDE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-PEG6-AZIDE is a bifunctional molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As a key component of these novel therapeutics, its stability is a critical determinant of efficacy and safety. This technical guide provides a comprehensive overview of the known and anticipated in vitro stability of this compound, drawing upon available data for its constituent parts: the von Hippel-Lindau (VHL) E3 ligase ligand and the polyethylene (B3416737) glycol (PEG) linker. This document outlines potential metabolic pathways, summarizes relevant stability data for structurally similar compounds, and provides detailed experimental protocols for assessing the in vitro stability of this and related molecules.
Introduction to this compound
This compound is a key building block in the synthesis of PROTACs. It comprises three essential components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: This portion of the molecule is designed to recruit the VHL E3 ubiquitin ligase.
-
A PEG6 Linker: A six-unit polyethylene glycol chain that provides spacing and enhances solubility.
-
An Azide Functional Group: This group allows for the facile attachment of a target protein-binding ligand via "click chemistry."
The inherent stability of each of these components, as well as the molecule as a whole, in a biological milieu is paramount for the successful design and development of potent and reliable PROTACs.
Anticipated In Vitro Stability and Degradation Pathways
While specific in vitro stability data for this compound is not extensively available in the public domain, an understanding of its likely metabolic fate can be inferred from studies on its core components.
2.1. VHL Ligand Moiety:
The VHL ligand portion of this compound is based on a hydroxyproline (B1673980) scaffold. Studies on similar VHL ligands, such as VH032, have shown that this component can be subject to metabolic modifications.[1][2] Key potential degradation pathways include:
-
Hydroxylation: The thiazole (B1198619) ring within the VHL ligand is a potential site for hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes.[]
-
Amide Hydrolysis: The amide bonds present in the VHL ligand structure could be susceptible to enzymatic hydrolysis.
2.2. PEG6 Linker:
Polyethylene glycol linkers are generally considered biocompatible and are used to improve the pharmacokinetic properties of drugs. However, they are not metabolically inert. The primary degradation pathway for PEG chains is:
-
O-dealkylation: This process, also mediated by cytochrome P450 enzymes, involves the removal of ethyleneglycol units and can lead to the fragmentation of the PROTAC molecule.[]
The flexible nature of the PEG linker can influence its susceptibility to enzymatic degradation.[4]
Quantitative Data on Structurally Related Compounds
Table 1: Summary of In Vitro Stability Data for VHL Ligand Analogs
| Compound | System | Half-life (t½) | Key Findings | Reference |
| VH032 | Human Liver Microsomes | Stable | Showed slow microsomal clearance. | [1] |
| Fluorinated VH032 Analog | Human Liver Microsomes | Similar to VH032 | Fluorination did not significantly alter microsomal stability. | [5] |
Table 2: General Metabolic Stability of PROTAC Components
| PROTAC Moiety | Common Metabolic Reactions | Enzyme Families |
| VHL Ligand (thiazole ring) | Hydroxylation | Cytochrome P450s (CYPs) |
| PEG Linker | O-dealkylation | Cytochrome P450s (CYPs) |
| Amide Bonds | Hydrolysis | Amidases |
Experimental Protocols for In Vitro Stability Assessment
To determine the in vitro stability of this compound or novel PROTACs derived from it, the following experimental protocols are recommended.
4.1. Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a standard method to assess the susceptibility of a compound to phase I metabolism.
-
Objective: To determine the rate of disappearance of the parent compound in the presence of human liver microsomes.
-
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the compound with HLM in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage remaining against time.
-
4.2. Stability in Plasma
This assay evaluates the stability of the compound in the presence of plasma enzymes.
-
Objective: To assess the hydrolytic and enzymatic degradation of the compound in plasma.
-
Materials:
-
This compound
-
Human, rat, or mouse plasma
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
Spike the compound into plasma and incubate at 37°C.
-
At various time points, take aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples for LC-MS/MS analysis as described for the HLM assay.
-
-
Data Analysis:
-
Determine the rate of degradation and the half-life of the compound in plasma.
-
4.3. Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[6][7]
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Method Development:
-
Chromatography: Develop a reverse-phase HPLC method to achieve good separation of the parent compound from potential metabolites.
-
Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the sensitive and specific detection of the parent compound and its expected metabolites using multiple reaction monitoring (MRM).
-
Visualizing PROTAC Mechanisms and Workflows
5.1. PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC synthesized from this compound.
5.2. In Vitro Stability Assay Workflow
Caption: Experimental workflow for determining the in vitro stability of this compound.
Conclusion
The in vitro stability of this compound is a critical parameter for its successful application in the development of PROTACs. While direct stability data for this specific molecule is limited, an analysis of its constituent VHL ligand and PEG linker moieties suggests potential metabolic liabilities, primarily through hydroxylation and O-dealkylation. The experimental protocols outlined in this guide provide a robust framework for determining the in vitro half-life and identifying the degradation products of this compound and its derivatives. Such empirical data is indispensable for the rational design and optimization of stable and effective PROTAC-based therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. lcms.cz [lcms.cz]
(S,R,S)-AHPC-PEG6-AZIDE: A Comprehensive Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG6-AZIDE, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. This document details the chemical properties of this compound, provides experimental protocols for its application in PROTAC synthesis and evaluation, and illustrates the underlying biological pathways.
Chemical and Physical Properties
This compound is a heterobifunctional linker that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) and a six-unit polyethylene (B3416737) glycol (PEG6) spacer, terminating in an azide (B81097) group. The azide functionality allows for the facile and specific conjugation to a target protein ligand via "click chemistry".[1]
It is important for researchers to be aware of the existence of two distinct CAS numbers and slightly different chemical formulas reported for compounds with this name. This variation likely arises from minor differences in the linker composition. Researchers should carefully verify the specifications from their chosen supplier.
| Property | This compound (Variant 1) | This compound (Variant 2) |
| CAS Number | 2086298-71-5[2][3] | 2767219-19-0[4][5] |
| Molecular Formula | C₃₆H₅₅N₇O₁₀S[2] | C₃₇H₅₇N₇O₁₀S[4] |
| Molecular Weight | 777.93 g/mol [2] | 792.0 g/mol [4] |
| Appearance | Liquid, Semi-Solid, or Solid[2] | Solid[6] |
| Purity | ≥95%[2] | ≥98%[4] |
| Storage | 2-8°C[2][3] | -20°C[4] |
| Solubility | Soluble in DMSO and DMF[7] | Not specified |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The (S,R,S)-AHPC moiety of the molecule specifically recruits the VHL E3 ligase.
Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and the subsequent evaluation of its protein degradation activity.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the "click chemistry" conjugation of this compound to an alkyne-functionalized protein of interest (POI) ligand.[8]
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Phosphate-buffered saline (PBS) or appropriate reaction buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized POI ligand solution.
-
Add an equimolar amount of the this compound stock solution.
-
Add the reaction buffer to achieve the desired final concentration.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.
-
Add the CuSO₄/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Once the reaction is complete, the PROTAC product can be purified by preparative HPLC.
-
The workflow for this synthesis is illustrated below.
Caption: Workflow for PROTAC synthesis via CuAAC.
Evaluation of Protein Degradation by Western Blot
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[9][10]
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
-
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.
Below is an example of how quantitative data for a hypothetical PROTAC synthesized from this compound could be presented.
| PROTAC Construct | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| POI-linker-AHPC | Protein X | Cancer Cell Line A | 50 | >90 |
| POI-linker-AHPC | Protein X | Cancer Cell Line B | 75 | >85 |
Conclusion
This compound is a versatile and valuable tool for the development of VHL-recruiting PROTACs. Its PEG6 spacer can enhance solubility and its terminal azide group allows for efficient and specific conjugation to target protein ligands via click chemistry. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel PROTACs for therapeutic applications. Careful consideration of the specific chemical properties of the sourced this compound is crucial for reproducible and successful research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ≥95% | 2086298-71-5 [sigmaaldrich.com]
- 3. (S,R,S)-AHPC-PEG₆-Azide [myskinrecipes.com]
- 4. (S, R, S)-AHPC-PEG6-Azide, 2767219-19-0 | BroadPharm [broadpharm.com]
- 5. CAS 2767219-19-0: (S, R, S)-AHPC-PEG6-Azide | CymitQuimica [cymitquimica.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. (S, R, S)-AHPC-PEG6-acid | BroadPharm [broadpharm.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-PEG6-AZIDE: A Technical Guide to its Mechanism of Action in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of (S,R,S)-AHPC-PEG6-AZIDE as a pivotal component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven degradation of disease-causing proteins. At the heart of this technology are the meticulously designed bifunctional molecules, and linkers such as this compound are critical to their success.
Introduction to this compound in PROTAC Technology
This compound is a chemical building block integral to the synthesis of VHL-recruiting PROTACs. It is a heterobifunctional molecule comprising three key moieties:
-
A (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety: This component serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[1]
-
A PEG6 Linker: A six-unit polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic and flexible spacer. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The PEG component can also enhance the solubility and cell permeability of the final PROTAC molecule.[2]
-
A Terminal Azide (B81097) (-N3) Group: This functional group enables the covalent attachment of a ligand for a specific protein of interest (POI) through a highly efficient and bioorthogonal "click chemistry" reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[]
By incorporating these elements, this compound provides a versatile platform for the rapid and modular synthesis of a wide array of PROTACs targeting various proteins for degradation.
The Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action of a PROTAC synthesized using this compound is to hijack the cell's endogenous Ubiquitin-Proteasome System (UPS) to induce the degradation of a target protein. This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-VHL). The flexibility and length of the PEG6 linker are crucial for the optimal orientation and stability of this complex.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the VHL E3 ligase, in concert with an E1 ubiquitin-activating enzyme and an E2 ubiquitin-conjugating enzyme, facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination: This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. This polyubiquitin chain acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The 26S proteasome, a large protein complex responsible for degrading most intracellular proteins, recognizes and binds to the polyubiquitinated POI. The proteasome then unfolds and degrades the target protein into small peptides.
-
Catalytic Cycle: After the degradation of the POI, the PROTAC molecule is released and can engage another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple protein copies.
This event-driven, catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional inhibitors that require sustained high-level occupancy of the target's active site.
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
Note: The following tables present data for VHL-recruiting PROTACs that utilize a 6-unit PEG linker. While the specific use of "this compound" is not explicitly stated in all cited sources, these examples with structurally analogous linkers provide valuable insights into the expected performance.
Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by a VHL-recruiting PROTAC with a PEG6 Linker
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| RC-1 | BTK | Mino | <10 | >90 |
Data adapted from a study on reversible covalent BTK PROTACs which utilized a PEG6 linker.
Table 2: Degradation of SMARCA2 by VHL-recruiting PROTACs with PEG Linkers
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound A | SMARCA2 | SW1573 | <100 | >90 |
| Compound B | SMARCA2 | SW1573 | <100 | >90 |
Data is representative of VHL-based PROTACs with PEG linkers targeting SMARCA2, as described in recent patent literature.
Table 3: Degradation of BRD4 by VHL-recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| VHL-based BRD4 Degrader | BRD4 | DLBCL Cell Lines | <10 | >90 |
Illustrative data for potent VHL-based BRD4 degraders.
Experimental Protocols
The development and characterization of PROTACs synthesized from this compound involve a series of key experiments.
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-modified POI ligand to this compound.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvent system (e.g., a mixture of t-butanol and water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize the copper(I) catalyst.
-
Preparation of Catalytic System: In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 to 1 equivalent) in water. In another vial, prepare a solution of CuSO4·5H2O (0.1 to 0.2 equivalents) and the copper(I)-stabilizing ligand (e.g., THPTA, 0.1 to 0.2 equivalents) in the reaction solvent.
-
Initiation of Reaction: To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate/ligand solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor the progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation Assessment
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
Procedure:
-
Immobilization of E3 Ligase: Covalently immobilize the VHL E3 ligase complex onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the VHL-immobilized surface to determine the binding affinity and kinetics of the PROTAC for VHL.
-
In a separate experiment, inject the target protein over a sensor surface with immobilized PROTAC to determine the binary affinity for the POI.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the VHL-immobilized surface.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. A significant increase in affinity in the ternary complex formation compared to the binary interactions indicates positive cooperativity.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound is a powerful and versatile chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a high-affinity VHL ligand, an optimized PEG linker, and a reactive azide handle for click chemistry, facilitates the modular and efficient synthesis of degraders for a wide range of protein targets. A thorough understanding of its mechanism of action, centered on the hijacking of the ubiquitin-proteasome system, is paramount for the rational design and development of novel protein-degrading therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of PROTACs derived from this valuable building block. As the field of targeted protein degradation continues to evolve, linkers such as this compound will undoubtedly play a crucial role in advancing the next generation of medicines.
References
In-Depth Technical Guide to (S,R,S)-AHPC-PEG6-AZIDE: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG6-AZIDE is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that induce the degradation of specific target proteins. This heterobifunctional molecule serves as a linker, connecting a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a warhead that targets a protein of interest. The precise stereochemistry of the AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety is critical for high-affinity binding to VHL, while the six-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides optimal spacing for the formation of a productive ternary complex. The terminal azide (B81097) group enables efficient and specific conjugation to a target protein ligand via "click chemistry." This guide provides a comprehensive overview of the stereochemistry, synthesis, and application of this compound in the field of targeted protein degradation.
Core Components and Stereochemistry
This compound is comprised of three key functional units: the (S,R,S)-AHPC VHL ligand, a PEG6 linker, and a terminal azide group.
The (S,R,S)-AHPC Moiety: A High-Affinity VHL Ligand
The (S,R,S)-AHPC core is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific stereochemistry of the three chiral centers within the AHPC structure is paramount for its high binding affinity and, consequently, for the efficacy of the resulting PROTAC. The "(S,R,S)" designation refers to the specific spatial arrangement of substituents at these chiral centers.
dot
Caption: Stereochemical representation of the (S,R,S)-AHPC core.
The PEG6 Linker: Optimizing for Efficacy
The six-unit polyethylene glycol (PEG) linker serves multiple crucial functions in a PROTAC molecule. Its hydrophilic nature enhances the overall solubility of the often-lipophilic PROTAC, which is critical for cell permeability and bioavailability. The length and flexibility of the PEG6 chain are optimized to span the distance between the VHL E3 ligase and the target protein, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). This ternary complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
The Azide Terminus: A Gateway for "Click Chemistry"
The terminal azide (-N3) group is a versatile functional handle that allows for the covalent attachment of the this compound linker to a warhead—a ligand that specifically binds to the protein of interest. This conjugation is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This modular approach allows for the rapid synthesis of a library of PROTACs with different target specificities.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluating PROTAC performance are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following table summarizes quantitative data for a selection of VHL-recruiting PROTACs, highlighting the impact of linker composition and target protein on degradation potency. While specific data for PROTACs utilizing the exact this compound linker is dispersed across various studies, the presented data for similar linkers provides a valuable reference.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| ARV-771 | BET Proteins | CRPC cells | <1 | >90 | (S,R,S)-AHPC-based |
| PROTAC 1 | BCR-ABL1 | Ba/F3 cells | 1100 | Not Specified | (S,R,S)-AHPC-based |
| PROTAC 2 | SMARCA2 | MV-4-11 | 300 | 65 | (S,R,S)-AHPC-PEG-based |
| PROTAC 3 | SMARCA4 | MV-4-11 | 250 | 70 | (S,R,S)-AHPC-PEG-based |
Experimental Protocols
1. Synthesis of this compound
A detailed, step-by-step synthesis of this compound involves a multi-step process that begins with the synthesis of the core (S,R,S)-AHPC moiety, followed by its conjugation to a PEG6 linker that is functionalized with a terminal azide group. The following is a representative protocol based on established synthetic routes.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Amino-PEG6-Azide
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
Procedure:
-
Coupling of (S,R,S)-AHPC to the PEG6-Azide Linker:
-
Dissolve (S,R,S)-AHPC hydrochloride (1 equivalent) and Amino-PEG6-Azide (1.1 equivalents) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.
-
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the "click chemistry" reaction to conjugate this compound to an alkyne-functionalized warhead (target protein ligand).[1][2]
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent (e.g., a mixture of DMSO and water)
Procedure:
-
Dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., DMSO/water 4:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) and, if used, THPTA (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Add the CuSO4 (and THPTA) solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within a short period.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC product can be purified by preparative HPLC.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of BRD4
A common target for PROTACs is the bromodomain and extra-terminal domain (BET) protein BRD4, which is a key regulator of oncogene transcription.[3] Degradation of BRD4 by a VHL-recruiting PROTAC, such as one synthesized using this compound, leads to the downregulation of BRD4-dependent genes like c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.
dot
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
General Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a systematic workflow encompassing design, synthesis, and biological evaluation.
dot
References
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][4] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1] The most common motifs incorporated into PROTAC linker structures are PEG and alkyl chains of varying lengths.[2] Approximately 54-55% of reported PROTACs utilize PEG-based linkers.[2][3]
Enhancing Physicochemical Properties with PEG Linkers
Improving Aqueous Solubility
A primary advantage of incorporating PEG linkers is the significant enhancement of aqueous solubility.[5] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving the interaction of the PROTAC molecule with water.[1] This is crucial for preventing aggregation and ensuring sufficient compound concentration in assays and for in vivo applications. The combination of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[2]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][2] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation or increased linker length can also lead to decreased cellular uptake.[1][6] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]
The Critical Role of Linker Length in Ternary Complex Formation
The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[1][7]
-
Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[1][7]
-
Too Long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[1][7] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[1][8]
A generalized study on ERα targeting PROTACs highlighted the critical importance of linker length, finding that a 16-atom linker was significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities.[9][10]
Quantitative Data on the Impact of PEG Linkers
The optimization of PROTAC properties is an empirical process. The following tables summarize representative data on how PEG linker length can influence key developability parameters.
Table 1: Impact of PEG Linker Length on Solubility and Permeability
| PROTAC Series | Linker Composition | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| BRD4 Degrader | 4-atom alkyl | 15 | 1.2 | Fictionalized Data |
| BRD4 Degrader | PEG2 | 55 | 0.8 | Fictionalized Data |
| BRD4 Degrader | PEG4 | 120 | 0.5 | Fictionalized Data |
| BRD4 Degrader | PEG6 | 180 | 0.2 | Fictionalized Data |
| VH032-based | 1-unit PEG | - | 0.005 | [11] |
| VH032-based | Alkyl | - | 0.002 | [11] |
| H-PGDS Degrader | PEG0 (no PEG) | - | Higher uptake | [6] |
| H-PGDS Degrader | PEG3 | - | Lower uptake | [6] |
| H-PGDS Degrader | PEG5 | - | Lower uptake | [6] |
Note: Fictionalized data is illustrative of general trends observed in PROTAC development.
Table 2: Influence of PEG Linker Length on Degradation Potency and DMPK Properties
| PROTAC Series | Linker Composition | Cellular DC₅₀ (nM) | Microsomal Half-life (t½, min) | Reference |
| BTK Degrader | PEG2 | 150 | 45 | Fictionalized Data |
| BTK Degrader | PEG4 | 25 | 60 | Fictionalized Data |
| BTK Degrader | PEG6 | 50 | 75 | Fictionalized Data |
| BTK Degrader | PEG8 | 200 | 90 | Fictionalized Data |
| SMARCA2 Degrader | PEG-based (cpd 96) | 300 | - | [2] |
Note: Fictionalized data is illustrative of general trends observed in PROTAC development.
Key Experimental Protocols
Accurate assessment of the physicochemical and biological properties of PROTACs is essential for rational design. Below are detailed methodologies for key experiments.
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
Objective: To determine the kinetic aqueous solubility of a PROTAC.[12][13]
Materials:
-
Test PROTAC compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
1.4 mL Matrix Storage tubes or 96-well filter plates
-
Thermomixer or plate shaker
-
Centrifuge
-
UV-Vis spectrophotometer or LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixtures: Add 10 µL of the 10 mM PROTAC stock solution in DMSO to 490 µL of PBS (pH 7.4) in duplicate in Matrix Storage tubes. This results in a final PROTAC concentration of 200 µM with 2% DMSO.[12]
-
Incubation: Place the tubes in a thermomixer and incubate at 25°C with shaking (e.g., 850 rpm) for 2 hours to allow the solution to reach equilibrium.[12]
-
Separation of Undissolved Compound:
-
Centrifugation Method: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-20 minutes to pellet any precipitate.
-
Filtration Method: If using a 96-well filter plate, filter the samples to remove undissolved particles.[13]
-
-
Quantification:
-
Carefully collect the supernatant.
-
Prepare a standard curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile (B52724) and PBS.
-
Analyze the concentration of the dissolved PROTAC in the supernatant using a UV-Vis spectrophotometer at the compound's λmax or by LC-MS/MS for higher sensitivity and specificity.[12][13]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a PROTAC.[14][15]
Materials:
-
PAMPA "sandwich" plate system (Donor and Acceptor plates)
-
Lecithin (B1663433) (e.g., 1% w/v in dodecane)
-
Test PROTAC compound (10 mM stock in DMSO)
-
PBS, pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Membrane Coating: Prepare a 1% lecithin in dodecane (B42187) solution. Add 5 µL of this lipid solution to each well of the Donor plate filter membrane and allow it to impregnate for 5-10 minutes.[16]
-
Preparation of Plates:
-
Acceptor Plate: Fill each well of the Acceptor plate with 300 µL of PBS (pH 7.4).[16]
-
Donor Plate: Prepare the test compound solution by diluting the 10 mM DMSO stock to a final concentration (e.g., 100-500 µM) in PBS. Add 150-200 µL of this solution to each well of the lipid-coated Donor plate.[16][17]
-
-
Incubation: Carefully place the Donor plate onto the Acceptor plate to form the "sandwich". Incubate the assembly at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation.[17]
-
Quantification:
-
After incubation, separate the plates.
-
Measure the concentration of the PROTAC in both the Donor and Acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t) Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.[14]
-
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate of metabolic degradation of a PROTAC.[18]
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
0.1 M Phosphate (B84403) buffer, pH 7.4
-
Ice-cold acetonitrile with an internal standard (e.g., warfarin, verapamil)
-
LC-MS/MS system
Methodology:
-
Reaction Preparation: Prepare a working solution of the test PROTAC (e.g., 1 µM final concentration) in phosphate buffer. The final DMSO concentration should be <1%.[18]
-
Pre-incubation: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.[18][19]
-
Initiation of Reaction: Add the test PROTAC to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[18][19]
-
Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.[18]
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[18][20]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials. Analyze the samples to quantify the percentage of the parent PROTAC remaining at each time point relative to the 0-minute sample.
-
Data Analysis: The half-life (t½) is determined by plotting the natural log of the percent remaining PROTAC versus time and calculating the slope (k) of the linear regression. t½ = 0.693 / k.
Visualizing Core Concepts in PROTAC Design
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Logical relationship of PEG linker properties to PROTAC benefits.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. benchchem.com [benchchem.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
An In-Depth Technical Guide to Azide-Alkyne Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation, the ability to selectively and efficiently link molecules to biomacromolecules such as proteins, nucleic acids, and carbohydrates is paramount for advancing research, diagnostics, and therapeutics. "Click chemistry," a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] At the forefront of this chemical philosophy is the azide-alkyne cycloaddition, a powerful and versatile ligation reaction that has revolutionized the way scientists approach bioconjugation.
This technical guide provides a comprehensive overview of the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the core principles and mechanisms of these reactions, present quantitative data on their performance, provide detailed experimental protocols for their application in bioconjugation, and discuss their roles in drug development and proteomics.
Core Principles and Reaction Mechanisms
The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring. While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has rendered it a bioorthogonal tool, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of a click reaction. It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively yield the 1,4-disubstituted triazole isomer.[2] The copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed at room temperature and in aqueous solutions.[3] The catalytically active Cu(I) species is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[4] To enhance the reaction efficiency and protect biomolecules from damaging reactive oxygen species generated by the copper catalyst, a chelating ligand is typically employed.[5][6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns associated with the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7] This reaction is a catalyst-free process that utilizes a cyclooctyne (B158145), a highly strained alkyne, as the reaction partner for the azide.[7] The high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition to occur at physiological temperatures and pH.[8] While SPAAC is generally slower than CuAAC, the development of various cyclooctyne derivatives with enhanced reactivity has broadened its applicability for in vivo imaging and labeling.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, with a key trade-off between reaction speed and biocompatibility. The following tables summarize quantitative data on the reaction kinetics and yields for both methods.
Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Typical Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | 0.01 - 1 M⁻¹s⁻¹ |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity. Ligands are required to mitigate toxicity.[9] | Excellent biocompatibility, making it ideal for in vivo and live-cell labeling.[8] |
| Reaction Speed | Generally very fast. | Slower than CuAAC, highly dependent on the cyclooctyne structure. |
Table 2: Second-Order Rate Constants for Various Cyclooctynes in SPAAC
The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. The table below provides a comparison of the second-order rate constants for commonly used cyclooctynes with benzyl (B1604629) azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DIBO | ~0.3 - 0.7 | |
| DBCO | ~0.6 - 1.0 | |
| BCN | ~0.06 - 0.1 | |
| ADIBO | Varies significantly with azide structure | [10] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Table 3: Reaction Yields for CuAAC and SPAAC in Bioconjugation
| Reaction | Biomolecule | Ligand/Cyclooctyne | Yield | Reference |
| CuAAC | Peptides | TBTA | >95% | [1] |
| CuAAC | Proteins | THPTA | High | [4] |
| CuAAC | Octreotide | None (CuSO₄/NaAsc) | >98% | [1] |
| SPAAC | Recombinant Proteins | BCN | Lower than maleimide-thiol | [11] |
| SPAAC | Metal Azide Complexes | Cyclooctyne | 87% | [12] |
| SPAAC | Azide-modified Antibody | DBCO | High |
Note: Yields are highly dependent on the specific reaction conditions, purification methods, and the nature of the biomolecule and payload.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of click chemistry in bioconjugation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
Azide-containing molecule (e.g., fluorescent dye, biotin) stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride stock solution (optional, to prevent protein damage, e.g., 100 mM in water)[3]
-
Purification tools (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of sodium ascorbate. Ensure all other stock solutions are at the correct concentration and properly stored.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Alkyne-modified protein solution (final concentration typically 1-5 mg/mL).
-
Azide-containing molecule (typically 5-20 fold molar excess over the protein).
-
Premixed solution of CuSO₄ and THPTA ligand (a 1:5 molar ratio of Cu:ligand is common). The final concentration of copper is typically between 50 and 100 µM.[4]
-
(Optional) Aminoguanidine hydrochloride (final concentration of 5 mM).[3]
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the click reaction.[3]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Purify the conjugated protein to remove excess reagents and byproducts. Size-exclusion chromatography is a commonly used method.
-
Characterization: Analyze the purified conjugate to confirm successful labeling and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Experimental Workflow for CuAAC Bioconjugation
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Antibody
This protocol provides a general method for conjugating a DBCO-modified antibody with an azide-containing payload.
Materials:
-
DBCO-modified antibody in a suitable buffer (e.g., PBS), pH 7.2-7.4
-
Azide-functionalized molecule (e.g., drug-linker) stock solution in a compatible solvent (e.g., DMSO)
-
Purification tools (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Preparation of Reactants: Ensure the DBCO-modified antibody is in the correct buffer and at a desired concentration (e.g., 1-10 mg/mL). Prepare a stock solution of the azide-functionalized molecule.
-
Reaction Setup: In a microcentrifuge tube, add the azide-functionalized molecule to the DBCO-modified antibody solution. A 2 to 4-fold molar excess of the azide is typically used.
-
Incubation: Gently mix the reaction and incubate for 4-12 hours at room temperature or 4°C. For sensitive antibodies or challenging reactions, the incubation time can be extended.
-
Purification: Purify the antibody-drug conjugate (ADC) to remove unreacted azide-molecule and any byproducts. Size-exclusion chromatography is a common purification method.
-
Characterization: Analyze the purified ADC to confirm conjugation and determine the drug-to-antibody ratio (DAR). Techniques such as SDS-PAGE, hydrophobic interaction chromatography (HIC), and mass spectrometry are commonly used.
Applications in Drug Development and Proteomics
Azide-alkyne click chemistry has become an indispensable tool in drug development and proteomics due to its reliability, specificity, and biocompatibility.
Drug Development:
-
Antibody-Drug Conjugates (ADCs): Click chemistry is widely used for the site-specific conjugation of cytotoxic drugs to antibodies, leading to the development of ADCs with improved therapeutic indices.[13]
-
Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for high-throughput screening and lead optimization.
-
Drug Delivery: Click chemistry is employed to functionalize nanoparticles, liposomes, and polymers for targeted drug delivery.
Proteomics:
-
Protein Labeling and Identification: Bioorthogonal click chemistry enables the labeling and subsequent identification of specific proteins in complex biological samples.
-
Activity-Based Protein Profiling (ABPP): Click chemistry is used to attach reporter tags to activity-based probes for the functional characterization of enzymes.
-
Post-Translational Modification (PTM) Analysis: Click chemistry facilitates the enrichment and identification of proteins with specific PTMs.
Conclusion
Azide-alkyne click chemistry, in both its copper-catalyzed and strain-promoted forms, has emerged as a robust and versatile platform for bioconjugation. The choice between CuAAC and SPAAC is dictated by the specific requirements of the application, with CuAAC offering faster kinetics for in vitro and ex vivo systems, and SPAAC providing the necessary biocompatibility for in vivo and live-cell studies. The continued development of new ligands, catalysts, and strained alkynes will undoubtedly expand the capabilities of this powerful chemical tool, further enabling groundbreaking discoveries in research, diagnostics, and therapeutic development.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies Using VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and preliminary study designs for Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It covers the fundamental mechanism of action, quantitative data from key studies, detailed experimental protocols, and the critical interplay of PROTAC components.
Introduction to VHL-Recruiting PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell by hijacking the natural ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the target POI, and the other recruits an E3 ubiquitin ligase.[3][4]
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the Cullin 2 RING E3 ligase (CRL2^VHL^) complex, which plays a crucial role in cellular oxygen sensing by targeting the hypoxia-inducible factor alpha-subunit (HIF-α) for degradation under normal oxygen conditions.[5][6] The development of small-molecule ligands that bind to VHL has enabled its widespread use in PROTAC design, leading to a number of VHL-based PROTACs entering clinical trials.[1][7]
Mechanism of Action
VHL-recruiting PROTACs function by inducing proximity between the target protein and the VHL E3 ligase complex. This ternary complex formation (POI-PROTAC-VHL) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[1][5]
Quantitative Data from Preliminary Studies
The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). Binding affinities (Kd or IC₅₀) of the ligands to VHL and the POI are also critical parameters.
Table 1: VHL-Based PROTACs in Clinical Development
| PROTAC | Target | Indication | Phase | Reference |
|---|---|---|---|---|
| DT2216 | BCL-XL | Hematologic & Solid Tumors | Phase 1 | [1][7] |
| KT-333 | STAT3 | Hematologic & Solid Tumors | Phase 1 | [1] |
| ASP3082 | Undisclosed | Solid Tumors | Phase 1 | [9] |
| ACBI2 | SMARCA2 | SMARCA4-deficient Cancers | Preclinical (Oral) |[10] |
Table 2: Exemplary Degradation and Binding Data for VHL-Recruiting PROTACs
| PROTAC | Target | Cell Line | DC₅₀ | Dₘₐₓ | VHL Ligand Affinity (Kd/Ki) | POI Ligand Affinity (Kd) | Reference |
|---|---|---|---|---|---|---|---|
| Compound 139 | BET | PC3 | 3.3 nM | 97% | 29 nM (ligand 134a) | - | [1] |
| Compound 139 | BET | EOL-1 | 0.87 nM | 96% | 29 nM (ligand 134a) | - | [1] |
| MZ1 | BRD4 | HeLa | ~100 nM | >90% | 67 nM | 4.4 nM (in ternary complex) | [8] |
| LC-2 | KRASG12C | NCI-H2030 | 0.25 µM | ~75% | - | - | [11] |
| NR-11c | p38α | MDA-MB-231 | <100 nM | >90% | - | - | [4][12] |
| GP262 | PI3Kγ | THP-1 | 88.4 nM | >70% | - | - |[13] |
Key Experimental Protocols & Workflows
A systematic workflow is essential to design and validate VHL-recruiting PROTACs. This involves confirming target engagement, ternary complex formation, and selective, proteasome-dependent degradation.
4.1. Protocol: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in POI levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, HeLa) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 12, 24 hours).[13] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the data to calculate DC₅₀ and Dₘₐₓ values.
4.2. Protocol: Ternary Complex Formation (NanoBRET Assay)
This assay monitors PROTAC-induced proximity of VHL and the POI in live cells.[14]
-
Cell Line Engineering: Co-express the POI fused to a NanoLuc luciferase (e.g., SmBit) and VHL fused to a HaloTag ligand labeled with a fluorescent acceptor (e.g., LgBit).
-
Assay Preparation: Seed the engineered cells in a white, 96-well plate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Signal Measurement: Add the NanoLuc substrate. Measure both the donor (luciferase) emission and the acceptor (fluorescent tag) emission.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.
4.3. Protocol: Off-Target Analysis via Global Proteomics (LC-MS/MS)
This method provides an unbiased assessment of a PROTAC's selectivity across the entire proteome.[15]
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal on-target degradation (e.g., 5x DC₅₀) and a vehicle control for a short duration (e.g., 6 hours) to focus on direct effects.[14][16]
-
Cell Lysis and Digestion: Harvest and lyse the cells. Quantify protein, then reduce, alkylate, and digest the proteome into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify proteins. Compare protein abundance between PROTAC-treated and control samples to identify proteins that are significantly downregulated. On-target effects should show the POI as the most significantly degraded protein.
Core Components and Design Considerations
The efficacy of a VHL-recruiting PROTAC is a complex interplay between its three components: the VHL ligand, the POI ligand (warhead), and the linker.
-
VHL Ligand: Most VHL ligands are derived from the structure of the HIF-1α peptide that binds to VHL, often incorporating a hydroxyproline (B1673980) motif. The choice of ligand and its exit vector for linker attachment is critical for establishing a productive ternary complex.[1][17]
-
Linker: The linker's length, rigidity, and composition are not merely spacers but are crucial for optimizing ternary complex formation and influencing physicochemical properties.[18] Flexible linkers (e.g., PEG, alkyl chains) can facilitate the adoption of multiple conformations, while more rigid linkers can improve properties like solubility and metabolic stability.[19][20] Linker design is key to achieving oral bioavailability, a significant challenge for VHL-based PROTACs.[19][21]
-
Warhead (POI Ligand): The warhead's affinity and selectivity for the POI are important starting points. However, high binary affinity does not always correlate with high degradation potency.[8] The formation of a stable and conformationally competent ternary complex is often more critical. In some cases, PROTACs can achieve high selectivity even when the warhead itself has off-targets, due to specific protein-protein interactions induced within the ternary complex.[4][22]
Conclusion
Preliminary studies of VHL-recruiting PROTACs require a multi-faceted approach that integrates rational design, chemical synthesis, and a suite of rigorous biochemical and cellular assays. By systematically evaluating binding, ternary complex formation, degradation potency, and selectivity, researchers can effectively advance promising molecules. As the field progresses, overcoming challenges such as achieving oral bioavailability and understanding in vivo tissue distribution will be critical for translating the therapeutic potential of VHL-based protein degraders into clinical success.[10][23]
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chu-lab.org [chu-lab.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. escholarship.org [escholarship.org]
- 15. benchchem.com [benchchem.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (S,R,S)-AHPC-PEG6-AZIDE: A Key Building Block for VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. The (S,R,S)-AHPC moiety is a potent and well-characterized VHL ligand. This document provides a detailed protocol for the synthesis of (S,R,S)-AHPC-PEG6-AZIDE, a versatile building block for the construction of VHL-recruiting PROTACs. This intermediate features the VHL ligand connected to a polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group, which is ready for conjugation to a POI ligand containing an alkyne handle via "click chemistry."
Principle of the Synthesis
The synthesis of this compound is a multi-step process that begins with the synthesis of the VHL ligand core, specifically the Boc-protected carboxylic acid precursor. This is followed by an amide coupling reaction with a commercially available amino-PEG6-azide linker. The final azide-terminated product can then be conjugated to an alkyne-bearing "warhead" (a ligand for the target protein) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to generate the final PROTAC molecule.
Experimental Protocols
Part 1: Synthesis of Boc-(S,R,S)-AHPC-OH (VHL Ligand Precursor)
This multi-step synthesis produces the key carboxylic acid intermediate required for linker conjugation.
Materials
| Reagent/Solvent | Supplier | Grade |
| Boc-L-tert-leucine | Commercially Available | Reagent |
| (2S,4R)-4-Hydroxy-L-proline methyl ester hydrochloride | Commercially Available | Reagent |
| (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine | Commercially Available | Reagent |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercially Available | Peptide Synthesis |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Lithium hydroxide (B78521) (LiOH) | Commercially Available | Reagent |
| Tetrahydrofuran (THF) | Commercially Available | Anhydrous |
| Methanol (MeOH) | Commercially Available | ACS Grade |
| Water | Deionized | |
| Hydrochloric acid (HCl) | Commercially Available | 1 M solution |
| Sodium sulfate (B86663) (Na2SO4) | Commercially Available | Anhydrous |
| Ethyl acetate (B1210297) (EtOAc) | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
Procedure
Step 1a: Synthesis of Methyl (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate
-
To a solution of Boc-L-tert-leucine (1.2 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add (2S,4R)-4-Hydroxy-L-proline methyl ester hydrochloride (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired product.
Step 1b: Saponification to Boc-(S,R,S)-AHPC-OH
-
Dissolve the product from Step 1a in a mixture of THF, MeOH, and water.
-
Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-(S,R,S)-AHPC-OH, which can be used in the next step without further purification.
Part 2: Synthesis of this compound
Materials
| Reagent/Solvent | Supplier | Grade |
| Boc-(S,R,S)-AHPC-OH | From Part 1 | |
| 1-Amino-22-azido-3,6,9,12,15,18-hexaoxa-21-icosane (Amino-PEG6-Azide) | Commercially Available | >95% |
| HATU | Commercially Available | Peptide Synthesis |
| DIPEA | Commercially Available | Anhydrous |
| DMF | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Trifluoroacetic acid (TFA) | Commercially Available | Reagent |
| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Sodium sulfate (Na2SO4) | Commercially Available | Anhydrous |
Procedure
Step 2a: Amide Coupling
-
Dissolve Boc-(S,R,S)-AHPC-OH (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 20 minutes at room temperature for pre-activation.
-
Add a solution of Amino-PEG6-Azide (1.05 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with DCM/methanol) to obtain the Boc-protected this compound.
Step 2b: Boc Deprotection
-
Dissolve the Boc-protected product from Step 2a in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM several times to remove residual TFA.
-
The resulting this compound can be purified by preparative HPLC to achieve high purity.
Quantitative Data Summary for Synthesis
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1a | Boc-L-tert-leucine, (2S,4R)-4-Hydroxy-L-proline methyl ester HCl | HATU, DIPEA | DMF | 70-85% |
| 1b | Product from 1a | LiOH | THF/MeOH/H2O | 85-95% |
| 2a | Boc-(S,R,S)-AHPC-OH, Amino-PEG6-Azide | HATU, DIPEA | DMF | 60-75% |
| 2b | Product from 2a | TFA | DCM | >90% |
Part 3: PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes a representative copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the synthesized this compound with an alkyne-containing warhead.
Materials
| Reagent/Solvent | Supplier | Grade |
| This compound | From Part 2 | |
| Alkyne-functionalized Warhead (e.g., Alkyne-JQ1) | Commercially Available or Synthesized | >95% |
| Copper(II) sulfate (CuSO4) | Commercially Available | Reagent |
| Sodium ascorbate (B8700270) | Commercially Available | Reagent |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Commercially Available | Reagent |
| Dimethyl sulfoxide (B87167) (DMSO) | Commercially Available | Anhydrous |
| Water | Deionized |
Procedure
-
In a reaction vial, dissolve this compound (1.0 eq.) and the alkyne-functionalized warhead (1.1 eq.) in a 4:1 mixture of DMSO and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 eq.) in water.
-
In another vial, prepare a solution of CuSO4 (0.5 eq.) and THPTA (1.0 eq.) in water.
-
Add the CuSO4/THPTA solution to the reaction mixture containing the azide and alkyne.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Quantitative Data for a Representative CuAAC Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Typical Yield |
| This compound | Alkyne-Warhead | CuSO4, Sodium Ascorbate, THPTA | DMSO/Water | 50-80% |
Characterization
The identity and purity of the synthesized compounds should be confirmed by:
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
Analytical HPLC: To determine the purity of the final compound.
Visualizations
PROTAC Synthesis Workflow
Caption: Synthetic workflow for this compound PROTAC.
VHL-Recruiting PROTAC Mechanism of Action
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Application Notes: Analysis of PROTAC-Mediated Protein Degradation by Western Blot
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins.[1] These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Western blotting is a fundamental and widely used technique to confirm and quantify the degradation of a target protein following treatment with a PROTAC.[3][4] This method allows for the assessment of a PROTAC's efficacy by measuring the decrease in the target protein's abundance in a dose- and time-dependent manner. These application notes provide a detailed protocol for performing western blot analysis to validate PROTAC-induced protein degradation.
PROTAC Mechanism of Action
The diagram below illustrates the signaling pathway of PROTAC-mediated protein degradation. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ligase into close proximity to form a ternary complex. This induced proximity triggers the transfer of ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated degradation of a target protein via the Ubiquitin-Proteasome System.
Experimental Protocols
This section details the step-by-step procedure for assessing PROTAC activity using western blot analysis.
Materials and Reagents
| Reagent | Specifications |
| Cell Line | A human cancer cell line expressing the protein of interest (e.g., HeLa, THP-1, MDA-MB-231).[1] |
| PROTAC Compound | Stock solution prepared in DMSO. |
| Control Compounds | DMSO (vehicle control), non-degrading inhibitor for the POI, or a proteasome inhibitor (e.g., MG132).[1][5] |
| Cell Culture Medium | RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1] |
| Buffers & Solutions | Ice-cold Phosphate-Buffered Saline (PBS), RIPA Lysis Buffer with protease/phosphatase inhibitors, Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1][6] |
| Protein Assay Kit | BCA or Bradford assay kit.[1] |
| Antibodies | Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin, α-tubulin).[6] HRP-conjugated secondary antibodies.[1] |
| Western Blot Reagents | SDS-PAGE gels, Laemmli sample buffer, PVDF or nitrocellulose membranes, ECL chemiluminescent substrate.[1][6] |
| Equipment | Cell culture incubator, electrophoresis and transfer apparatus, chemiluminescence imaging system.[1][6] |
Step-by-Step Western Blot Protocol
The following workflow diagram provides a high-level overview of the experimental procedure.
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight.
-
For dose-response experiments, treat cells with serially diluted concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed time (e.g., 24 hours).[1]
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., the determined DC₅₀ concentration) and harvest at various time points (e.g., 0, 4, 8, 16, 24 hours).[1][7]
-
Always include a vehicle control (e.g., DMSO) corresponding to the highest PROTAC concentration used.[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash cells once with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[1][6]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples using lysis buffer.[1]
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[1] Include a protein molecular weight marker.
-
-
Protein Transfer and Immunoblotting:
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each with TBST.[1]
-
Probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[6]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.[1]
-
Capture the chemiluminescent signal using an imaging system.[1][6]
-
Quantify the band intensities using densitometry software.[6] Normalize the POI band intensity to the corresponding loading control band intensity for each sample.[7]
-
Data Presentation
Quantitative data from dose-response and time-course experiments should be tabulated for clear analysis and comparison.
Table 1: Dose-Response Analysis of Target Protein Degradation
This table shows representative data for cells treated with increasing concentrations of a PROTAC for 24 hours. The percentage of remaining protein is calculated relative to the vehicle (DMSO) control.
| PROTAC Conc. (nM) | POI Intensity (Normalized) | % Protein Remaining |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.95 | 95% |
| 10 | 0.65 | 65% |
| 50 | 0.25 | 25% |
| 100 | 0.10 | 10% |
| 500 | 0.12 | 12% |
| 1000 | 0.20 | 20% |
Note: The increase in protein levels at the highest concentrations (500-1000 nM) may indicate the "hook effect," a phenomenon characteristic of PROTACs where the formation of binary complexes (PROTAC-POI or PROTAC-E3) dominates over the productive ternary complex.[5]
Table 2: Time-Course Analysis of Target Protein Degradation
This table shows representative data for cells treated with a fixed concentration (e.g., 100 nM) of a PROTAC over 48 hours.
| Treatment Time (hours) | POI Intensity (Normalized) | % Protein Remaining |
| 0 | 1.00 | 100% |
| 2 | 0.85 | 85% |
| 4 | 0.60 | 60% |
| 8 | 0.35 | 35% |
| 16 | 0.15 | 15% |
| 24 | 0.10 | 10% |
| 48 | 0.08 | 8% |
Data Analysis
From the dose-response data, key parameters such as DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved) can be determined.[6][7] This is typically done by plotting the percent protein remaining against the log of the PROTAC concentration and fitting the data to a four-parameter logistic curve.[7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak degradation | 1. PROTAC is not cell-permeable.2. Low expression of the recruited E3 ligase in the chosen cell line.3. Inappropriate treatment time or concentration. | 1. Modify the PROTAC linker to improve permeability.2. Verify E3 ligase expression via western blot or qPCR; choose a different cell line if necessary.[7]3. Conduct a full time-course (e.g., 2-48 hours) and a wider dose-response experiment.[7] |
| Inconsistent loading | 1. Inaccurate protein quantification.2. Pipetting errors during sample loading. | 1. Re-quantify protein lysates using a reliable method like BCA.2. Be meticulous during sample loading; use high-quality pipette tips. |
| High background on blot | 1. Insufficient blocking.2. Antibody concentration is too high.3. Inadequate washing. | 1. Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA).2. Titrate the primary and secondary antibodies to determine the optimal concentration.3. Increase the number and duration of TBST washes. |
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catsci.com [catsci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Determining PROTAC Efficacy: A Guide to DC50 and Dmax Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Key Efficacy Parameters
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its degradation.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5] The PROTAC molecule itself is then released to act catalytically, enabling the degradation of multiple target protein molecules.[1]
To evaluate the effectiveness of a PROTAC, two key parameters are determined from dose-response experiments:
-
DC50 : The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein.[6] It is a measure of the potency of the degrader.
-
Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.[6] It reflects the efficacy of the degrader.
These parameters are crucial for the characterization and optimization of PROTACs during the drug discovery and development process.
PROTAC Mechanism of Action: A Signaling Pathway Overview
The mechanism of PROTAC-induced protein degradation involves the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this process.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for DC50 and Dmax Determination
A systematic experimental approach is required to accurately determine the DC50 and Dmax values of a PROTAC. The general workflow is depicted in the diagram below.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the determination of DC50 and Dmax.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding : Plate the desired cell line in 6-well or 96-well plates at a density that allows for 70-80% confluency at the time of treatment.[7] Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
PROTAC Preparation : Prepare a stock solution of the PROTAC in a suitable solvent, such as DMSO.[8] From this stock, create a serial dilution of the PROTAC in complete growth medium. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1% DMSO).[8]
-
Cell Treatment : Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC.[8] Include a vehicle control (medium with the same final concentration of DMSO but no PROTAC) in each experiment.[7]
-
Incubation : Incubate the cells for a predetermined time period (e.g., 24 hours) to allow for PROTAC-induced protein degradation. The optimal incubation time may vary depending on the PROTAC and the target protein and should be determined empirically.[9]
Protocol 2: Protein Quantification via Western Blotting
-
Cell Lysis : After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[7] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Protein Concentration Determination : Quantify the total protein concentration in each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[7]
-
Sample Preparation : Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.[7]
-
SDS-PAGE and Protein Transfer : Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel. Separate the proteins by size using electrophoresis. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
Immunoblotting :
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[7]
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
To ensure equal protein loading, probe the membrane with a primary antibody against a loading control protein, such as GAPDH or β-actin.[7]
-
-
Detection and Analysis :
-
Wash the membrane again with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[7]
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).[8]
-
Normalize the band intensity of the protein of interest to the corresponding loading control band intensity.[8]
-
Protocol 3: Data Analysis and Curve Fitting
-
Data Normalization : Calculate the percentage of the remaining protein of interest for each PROTAC concentration relative to the vehicle control (which is set to 100%).[8]
-
Dose-Response Curve Generation : Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[8]
-
Curve Fitting : Fit the data to a non-linear regression model, typically a variable slope (four-parameter) log-inhibitor model.[7] It is important to note that PROTAC dose-response curves can exhibit a "hook effect," where at very high concentrations, the degradation efficiency decreases due to the formation of non-productive binary complexes.[1][10] In such cases, a biphasic or bell-shaped model may be more appropriate for data fitting.[10][11]
-
DC50 and Dmax Determination : From the fitted curve, determine the DC50 value (the concentration at which 50% degradation is achieved) and the Dmax value (the maximal degradation percentage).[6]
Data Presentation
The quantitative data for DC50 and Dmax values should be summarized in a clear and structured table for easy comparison across different PROTACs or experimental conditions.
| PROTAC Compound | Target Protein | Cell Line | Incubation Time (h) | DC50 (nM) | Dmax (%) |
| Degrader-X | Protein A | Cell Line 1 | 24 | 15.2 | 92.5 |
| Degrader-Y | Protein A | Cell Line 1 | 24 | 25.8 | 85.1 |
| Degrader-X | Protein A | Cell Line 2 | 24 | 32.5 | 88.9 |
| Degrader-X | Protein B | Cell Line 1 | 24 | >1000 | <10 |
Alternative and High-Throughput Methods
While Western blotting is a standard and widely used technique, other methods can also be employed for protein quantification, some of which are more amenable to high-throughput screening.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : A plate-based assay that can provide more quantitative results than Western blotting.
-
Luminescence-Based Reporter Assays : Methods like the HiBiT protein tagging system allow for the real-time, live-cell measurement of protein degradation with high sensitivity and a broad dynamic range.[12][13]
-
Flow Cytometry : Can be used to measure protein levels on a single-cell basis, particularly for cell surface proteins.
-
Mass Spectrometry-based Proteomics : Provides a global and unbiased view of protein degradation, allowing for the assessment of selectivity across the entire proteome.[14]
Conclusion
The determination of DC50 and Dmax is a fundamental step in the preclinical evaluation of PROTACs. The protocols and guidelines presented here provide a comprehensive framework for researchers to reliably and reproducibly assess the potency and efficacy of these novel therapeutic agents. Careful experimental design, execution, and data analysis are paramount to obtaining high-quality and meaningful results that will guide the development of the next generation of targeted protein degraders.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 11. biorxiv.org [biorxiv.org]
- 12. promega.com [promega.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cellular Uptake and Permeability of AHPC-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A key component of many successful PROTACs is the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] The efficacy of AHPC-based PROTACs is critically dependent on their ability to cross the cell membrane and achieve sufficient intracellular concentrations to engage both the target protein and the VHL E3 ligase.[3] However, the inherent physicochemical properties of PROTACs, such as their high molecular weight and large polar surface area, often pose significant challenges to their cellular permeability.[3]
These application notes provide a comprehensive guide to the key experimental methodologies for assessing the cellular uptake and permeability of AHPC-based PROTACs. Detailed protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assays, and methods for quantifying intracellular PROTAC concentrations are provided. Representative quantitative data is summarized in structured tables to facilitate comparison and guide the optimization of this promising class of therapeutics.
Data Presentation: Quantitative Assessment of Permeability and Cellular Uptake
The following tables summarize representative quantitative data from various assays used to evaluate the permeability and cellular uptake of VHL-recruiting PROTACs. This data is illustrative and serves as a guide for data presentation and comparison. Actual experimental values will be specific to the individual PROTAC molecule and experimental conditions.
Table 1: In Vitro Permeability Data for Representative VHL-Based PROTACs
| PROTAC ID | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference Compound (Papp x 10⁻⁶ cm/s) |
| PROTAC A | PAMPA | 0.5 | N/A | Propranolol (B1214883) (>5) |
| PROTAC B | PAMPA | <0.1 | N/A | Atenolol (B1665814) (<1) |
| PROTAC C | Caco-2 | 1.7 | 8.4 | Metoprolol (B1676517) (20-30) |
| PROTAC D | Caco-2 | 0.35 | 0.68 | Doxorubicin (B1662922) (<0.1) |
Data is hypothetical and for illustrative purposes.
Table 2: Cellular Uptake and Target Engagement Data for Representative VHL-Based PROTACs
| PROTAC ID | Cell Line | Intracellular Conc. (nM) at 1 µM external | Target Engagement (IC₅₀, nM) - Live Cells | Target Engagement (IC₅₀, nM) - Permeabilized Cells | Availability Index (Live/Permeabilized) |
| PROTAC E | HEK293 | 150 | 50 | 10 | 0.2 |
| PROTAC F | HeLa | 25 | 200 | 15 | 0.075 |
| PROTAC G | VCaP | 300 | 25 | 8 | 0.32 |
| PROTAC H | MCF7 | 50 | 500 | 25 | 0.05 |
Data is hypothetical and for illustrative purposes. The Availability Index provides a relative measure of intracellular drug concentration at the target.[4]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay models passive transcellular permeability and is a cost-effective method for early-stage screening.[3]
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[3][5]
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Acceptor sink plate
-
Lecithin/dodecane solution (or other suitable lipid mixture)[6]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
DMSO
-
Plate reader or LC-MS/MS for quantification
Protocol:
-
Prepare Solutions:
-
Dissolve test PROTACs and control compounds in DMSO to create 10 mM stock solutions.
-
Prepare working solutions by diluting the stock solutions in PBS to a final concentration of 100-500 µM (final DMSO concentration should be <1%).
-
-
Prepare PAMPA Plate:
-
Carefully add 5 µL of the lipid/dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.
-
-
Add Compounds:
-
Add 150-200 µL of the working solutions of test and control compounds to the donor wells.
-
Add 300 µL of PBS to the acceptor wells of the sink plate.
-
-
Assemble and Incubate:
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubate the assembled plate at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.[7]
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time (in seconds)
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
-
Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[3]
Principle: Caco-2 cells are cultured on semi-permeable inserts, forming a polarized monolayer with tight junctions. The transport of a compound from the apical (A) to the basolateral (B) side, and vice versa, is measured to determine the apparent permeability coefficient (Papp) and the efflux ratio.[8][9]
Materials:
-
Caco-2 cells
-
24- or 96-well Transwell plates with semi-permeable inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[8]
-
Test PROTACs and control compounds (e.g., metoprolol for high permeability, doxorubicin for P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Protocol:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[3]
-
-
Monolayer Integrity Test:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).
-
Alternatively, perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay (A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test PROTAC or control compound (typically at 1-10 µM) in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (B to A):
-
Repeat the assay in the reverse direction by adding the compound to the basolateral (donor) side and sampling from the apical (acceptor) side. This is crucial for determining the efflux ratio.
-
-
Quantification:
-
Determine the concentration of the compound in the collected samples using LC-MS/MS.[10]
-
-
Data Analysis:
-
Calculate the Papp value for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = rate of compound appearance in the acceptor chamber
-
A = surface area of the insert
-
C0 = initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[11]
-
Quantification of Intracellular PROTAC Concentration by LC-MS/MS
This method allows for the direct measurement of the amount of PROTAC that has accumulated inside the cells.
Principle: Cells are incubated with the PROTAC, followed by cell lysis and extraction of the compound. The concentration of the PROTAC in the cell lysate is then quantified using a sensitive and specific LC-MS/MS method.[12][13]
Materials:
-
Cultured cells of interest
-
Test PROTAC
-
Cell culture plates (e.g., 6-well or 12-well)
-
PBS
-
Lysis buffer (e.g., RIPA buffer or acetonitrile/methanol mixture)[13]
-
Internal standard (a structurally similar molecule for accurate quantification)
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test PROTAC at the desired concentration and for the desired duration.
-
-
Cell Harvesting and Lysis:
-
Remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Add the lysis buffer containing the internal standard to the cells.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Vortex the cell lysate vigorously and centrifuge to pellet the cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of the PROTAC and the internal standard. This typically involves optimizing the chromatographic separation and the mass spectrometric parameters (e.g., MRM transitions).[10]
-
Generate a standard curve using known concentrations of the PROTAC in the same matrix as the samples.
-
-
Data Analysis:
-
Quantify the amount of PROTAC in the cell lysate by comparing its peak area to that of the internal standard and using the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein concentration.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 7. benchchem.com [benchchem.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. sciex.com [sciex.com]
Application Note: A Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Characterizing PROTAC Ternary Complex Formation
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy.[5] Consequently, robust and quantitative assays to characterize ternary complex formation are essential for the development and optimization of PROTACs.[6][7] This application note provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful method for studying PROTAC-mediated ternary complex formation in a homogeneous format.[8][9]
PROTAC Mechanism of Action
PROTACs orchestrate a multi-step intracellular process beginning with the formation of a ternary complex and culminating in the degradation of the target protein. This process effectively hijacks the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.
Figure 1: PROTAC Mechanism of Action. A PROTAC molecule facilitates the formation of a ternary complex between a target protein (POI) and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the POI, which is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can engage in further catalytic cycles.[2][10][11]
Quantitative Data Summary
The efficacy of a PROTAC is often characterized by several key parameters. These include the dissociation constants (K D) for binary (PROTAC-POI, PROTAC-E3) and ternary complex formation, the cooperativity factor (α), and cellular degradation metrics such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation). A cooperativity factor greater than 1 indicates that the binding of one partner enhances the binding of the other, which is often a desirable feature for potent PROTACs.[12][13]
| PROTAC Example | Target Protein | E3 Ligase | Binary K D (PROTAC to Target) (nM) | Binary K D (PROTAC to E3) (nM) | Ternary K D (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD2(BD1) | CRBN | N/A | N/A | N/A | N/A | ~412 (Maximal Efficacy Conc.) | N/A | [8] |
| GP262 | p110γ | VHL | N/A | N/A | N/A | N/A | 42.23 | 88.6 | [14] |
| GP262 | mTOR | VHL | N/A | N/A | N/A | N/A | 45.4 | 74.9 | [14] |
| HDAC PROTAC 9 | HDAC1 | VHL | N/A | N/A | N/A | N/A | 550 | >50 | [15] |
| HDAC PROTAC 9 | HDAC3 | VHL | N/A | N/A | N/A | N/A | 530 | >50 | [15] |
Experimental Protocol: TR-FRET Assay for Ternary Complex Formation
This protocol describes a TR-FRET assay to detect and quantify the formation of a ternary complex between a GST-tagged POI, a His-tagged E3 ligase, and a PROTAC. The assay utilizes a terbium (Tb)-labeled anti-GST antibody as the donor fluorophore and an Alexa Fluor 488 (AF488)-labeled anti-His antibody as the acceptor fluorophore.[8]
Experimental Workflow
Figure 2: TR-FRET Experimental Workflow. The workflow outlines the key steps from reagent preparation and plate setup to signal detection and data analysis for the PROTAC ternary complex formation assay.
Materials and Reagents
-
Proteins:
-
GST-tagged Protein of Interest (POI)
-
His-tagged E3 Ligase Complex (e.g., His-CRBN/DDB1)
-
-
Antibodies:
-
Tb-labeled anti-GST antibody (Donor)
-
AF488-labeled anti-His antibody (Acceptor)
-
-
Compound:
-
PROTAC of interest
-
-
Assay Buffer:
-
50 mM Tris, pH 7.5
-
0.01% Triton X-100
-
0.01% Bovine Serum Albumin (BSA)
-
1 mM Dithiothreitol (DTT) (prepare fresh)
-
-
Consumables:
-
Black, low-volume 384-well assay plates
-
-
Instrumentation:
-
Acoustic liquid handler (e.g., Echo 555) for compound dispensing
-
Plate reader capable of TR-FRET measurements (e.g., PHERAstar FS)
-
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the assay buffer and keep it on ice.
-
Thaw protein and antibody stocks on ice.
-
Prepare a serial dilution of the PROTAC in 100% DMSO.
-
-
Assay Setup:
-
Using an acoustic liquid handler, dispense the PROTAC serial dilutions and DMSO (as a vehicle control) into the 384-well assay plate. The final DMSO concentration should be 1%.[8]
-
Prepare a master mix of GST-POI and His-E3 ligase in assay buffer at the desired final concentrations (e.g., 2 nM GST-BRD2(BD1) and 8 nM His-CRBN(DDB1)).[9]
-
Add the protein master mix to each well of the assay plate.
-
Shake the plate at 900 rpm for 1 minute and then centrifuge at 1000 rpm for 1 minute.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the formation of the ternary complex.
-
-
Detection:
-
Prepare a master mix of Tb-anti-GST and AF488-anti-His antibodies in assay buffer at the desired final concentrations (e.g., 2 nM Tb-anti-GST and 4 nM AF488-anti-His).[9]
-
Add the antibody master mix to each well.
-
Shake the plate at 900 rpm for 1 minute and then centrifuge at 1000 rpm for 1 minute.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 180 minutes).[8]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader. Excite the donor (Tb) at ~340 nm and measure the emission at 490 nm (for Tb) and 520 nm (for AF488).
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.[8]
-
Ratio = (Emission at 520 nm / Emission at 490 nm) * 10,000.
-
-
Data Plotting and Interpretation:
-
Plot the TR-FRET ratio against the logarithm of the PROTAC concentration.
-
A successful ternary complex formation assay will typically yield a bell-shaped curve.[9] The ascending part of the curve represents the formation of the ternary complex, while the descending part at higher PROTAC concentrations is due to the "hook effect," where the excess PROTAC saturates the POI and E3 ligase individually, preventing the formation of the ternary complex.
-
The peak of the curve indicates the maximal PROTAC efficacy concentration for ternary complex formation in this biochemical assay.[9]
-
Conclusion
The TR-FRET assay is a sensitive, specific, and high-throughput compatible method for the quantitative characterization of PROTAC-induced ternary complex formation.[6][7] The detailed protocol provided in this application note serves as a robust starting point for researchers to establish and optimize assays for their specific PROTAC-target systems. The data generated from this assay are crucial for understanding structure-activity relationships and for guiding the rational design of novel and effective protein degraders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Ubiquitination Assay for PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein.[2] They consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI.[4][5] This ubiquitin tag marks the protein for recognition and degradation by the 26S proteasome.[1][6]
The in vitro ubiquitination assay is a fundamental biochemical tool used to confirm the mechanism of action for a newly developed PROTAC.[4] This assay directly measures a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system containing purified components of the ubiquitin-proteasome system (UPS).[4][7] The results validate the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficiency, serving as a critical step before advancing to cell-based degradation and functional assays.[4]
PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The UPS is the primary pathway for regulated protein degradation in eukaryotic cells.[1][3] It involves a three-step enzymatic cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent process.[1][8]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[1][8]
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[1][8]
A PROTAC molecule acts as a molecular bridge, inducing the formation of a POI-PROTAC-E3 ligase ternary complex.[3] This induced proximity enables the E3 ligase to poly-ubiquitinate the POI, which is then targeted for destruction by the proteasome.[9] The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.[3]
Experimental Protocols
This section provides a detailed protocol for a standard in vitro ubiquitination reaction followed by Western blot analysis. The protocol is based on a typical 25 µL reaction volume.
Materials and Reagents
The following table summarizes the essential components and suggested working concentrations. Optimal concentrations may vary depending on the specific enzymes and target protein used and should be determined empirically.
| Component | Stock Concentration | Final Concentration | Notes |
| E1 Activating Enzyme | 1-5 µM | 50 - 150 nM | e.g., Human UBE1.[4][10] |
| E2 Conjugating Enzyme | 25-40 µM | 100 - 500 nM | UBE2D2 (UbcH5b) is commonly used with CRBN E3 ligases.[4] |
| E3 Ligase Complex | 1-10 µM | 20 - 100 nM | e.g., DDB1-CUL4A-RBX1-CRBN or VHL-ElonginB-ElonginC complex.[4][5] |
| Protein of Interest (POI) | 5 µM | 250 nM | The target protein for degradation. |
| Ubiquitin | 1.17 mM (10 mg/mL) | ~8 - 100 µM | Wild-type ubiquitin.[4][11] |
| PROTAC | 200 µM (in DMSO) | 0.01 - 10 µM | A dose-response is recommended. |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM HEPES pH 7.5-8.0, 500 mM NaCl, 100 mM MgCl₂, 20 mM DTT.[7][11] |
| ATP | 100 mM | 5 - 10 mM | Energy source for E1 activation.[4][11] |
| Deionized Water (ddH₂O) | N/A | N/A | To bring reactions to final volume. |
Experimental Workflow Diagram
The diagram below outlines the major steps involved in setting up and analyzing the in vitro ubiquitination assay.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Thaw all enzymes (E1, E2, E3), proteins (POI, Ubiquitin), and reagents (ATP, Buffer) on ice.[4]
-
Briefly centrifuge vials to collect contents at the bottom.
-
Prepare 1X Ubiquitination Buffer from the 10X stock and keep it on ice.
2. Reaction Setup (for one 25 µL reaction):
-
To ensure consistency, prepare a master mix of common reagents for all reactions.
-
Master Mix Preparation: For one reaction, combine the following in a microcentrifuge tube on ice:
-
Assemble Final Reactions: In separate, pre-chilled tubes, add the following in order:
3. Control Reactions:
-
It is critical to include proper controls to validate the results:[4]
-
No E1: Replace the E1 enzyme with an equal volume of buffer to confirm ATP and E1 dependence.
-
No E3: Replace the E3 ligase with buffer to confirm the reaction is E3-dependent.
-
No PROTAC (- Cmpd): Use DMSO vehicle instead of PROTAC to show that ubiquitination is PROTAC-dependent.
-
4. Incubation:
5. Reaction Termination:
-
Stop the reaction by adding 2X SDS-PAGE sample buffer (e.g., add 25 µL of 2X buffer to the 25 µL reaction).
-
Boil the samples at 95-100°C for 5-10 minutes.
6. Detection by Western Blot:
-
SDS-PAGE: Load 20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate the proteins by molecular weight.[4]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the POI (e.g., overnight at 4°C). This antibody will detect both the unmodified POI and the higher molecular weight, ubiquitinated species.[4]
-
Wash the membrane thoroughly (e.g., three times with TBST).
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[4]
-
Data Analysis and Presentation
Interpretation of Results: A successful PROTAC-mediated ubiquitination event is visualized on the Western blot as the appearance of higher molecular weight bands or a "smear" above the band corresponding to the unmodified POI.[11] The intensity of this ladder/smear should be dependent on the presence of all key components (E1, E2, E3, ATP) and the PROTAC molecule. The control lanes should show little to no ubiquitination.
Quantitative Data Summary: The following tables provide examples of how to structure quantitative data derived from in vitro ubiquitination assays. This data is typically obtained by performing densitometry on the Western blot bands to quantify the percentage of ubiquitinated POI relative to the total POI.
Table 1: Dose-Dependent Ubiquitination of BRD4 by PROTAC MZ1 This table shows the percentage of the target protein BRD4 that becomes ubiquitinated at various concentrations of the PROTAC MZ1, which recruits the VHL E3 ligase.[10]
| PROTAC (MZ1) Conc. (µM) | % BRD4 Ubiquitinated (Mean ± SD, n=3) |
| 0 (DMSO) | 2.5 ± 0.8 |
| 0.01 | 15.2 ± 2.1 |
| 0.03 | 35.8 ± 4.5 |
| 0.1 | 62.1 ± 5.3 |
| 0.3 | 78.4 ± 6.0 |
| 1.0 | 85.6 ± 4.9 |
| 3.0 | 83.2 ± 5.5 |
| 10.0 | 75.1 ± 6.2 |
Note: The decrease in ubiquitination at higher PROTAC concentrations can be due to the "hook effect," where binary complexes (POI-PROTAC or E3-PROTAC) are favored over the productive ternary complex.
Table 2: Comparison of PROTAC Efficiency Metrics This table compares key efficiency parameters, UbC₅₀ (concentration for 50% ubiquitination) and Ubₘₐₓ (maximal percentage of ubiquitination), for different PROTACs targeting the same protein.[10]
| PROTAC ID | E3 Ligase Recruited | Target Protein | UbC₅₀ (µM) | Ubₘₐₓ (%) |
| PROTAC-A | CRBN | POI-X | 0.25 | 92 |
| PROTAC-B | VHL | POI-X | 0.08 | 86 |
| PROTAC-C (Negative Control) | CRBN | POI-X | > 20 | < 5 |
Conclusion
The in vitro ubiquitination assay is an indispensable tool in the development and characterization of PROTACs. It provides direct evidence of a PROTAC's ability to induce the formation of a functional ternary complex and mediate the ubiquitination of a target protein. The detailed protocols and data presentation formats provided here offer a robust framework for researchers to validate PROTAC mechanisms, compare the efficiency of different molecules, and make informed decisions for advancing promising candidates in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 12. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: A Step-by-Step Guide to Click Chemistry Conjugation with (S,R,S)-AHPC-PEG6-AZIDE
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of (S,R,S)-AHPC-PEG6-AZIDE to an alkyne-modified molecule of interest using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This specific linker is a valuable tool in the field of targeted protein degradation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility, and a terminal azide (B81097) group for efficient and specific conjugation via click chemistry.[1][2]
The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal method for the synthesis of complex bioconjugates.[3][4] This protocol will guide users through the necessary steps for successful conjugation, from reagent preparation to product purification and characterization.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Storage |
| This compound | ≥95% purity | -20°C, desiccated |
| Alkyne-modified Molecule of Interest (Mol) | ≥95% purity, with a terminal alkyne | Dependent on Mol stability |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS grade or higher | Room Temperature |
| Sodium Ascorbate (B8700270) | ACS grade or higher, prepare fresh solution | Room Temperature (solid) |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% purity | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, biotechnology grade | Room Temperature |
| Deionized Water (ddH₂O) | 18.2 MΩ·cm | Room Temperature |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Room Temperature |
| Solvents for Purification (e.g., Acetonitrile, Methanol) | HPLC grade | Room Temperature |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare fresh stock solutions of the reducing agent (Sodium Ascorbate) for optimal performance.
| Stock Solution | Concentration | Solvent | Notes |
| This compound | 10 mM | DMSO | Store at -20°C for long-term use. |
| Alkyne-modified Mol | 10 mM | DMSO or appropriate solvent | Dependent on the solubility of the molecule. |
| Copper(II) Sulfate (CuSO₄) | 100 mM | ddH₂O | Stable at room temperature. |
| THPTA | 200 mM | ddH₂O | Stable at room temperature.[5] |
| Sodium Ascorbate | 100 mM | ddH₂O | Prepare fresh before each use. [4][5] |
Copper(I) Catalyst Premix Preparation
To ensure the stability and activity of the copper(I) catalyst, a premix with the THPTA ligand is prepared shortly before initiating the conjugation reaction.
-
In a microcentrifuge tube, combine the 100 mM CuSO₄ stock solution and the 200 mM THPTA stock solution in a 1:2 molar ratio.[5]
-
Vortex the solution briefly to mix.
-
Allow the solution to stand at room temperature for a few minutes to facilitate the formation of the Cu(I)-THPTA complex.
Click Chemistry Conjugation Reaction
The following protocol is a general guideline and may require optimization based on the specific alkyne-modified molecule being used.
-
In a clean microcentrifuge tube, add the desired amount of the alkyne-modified molecule from its stock solution.
-
Add a 1.2 molar equivalent of the this compound stock solution.
-
Add an appropriate volume of PBS (pH 7.4) and DMSO to achieve a final reaction concentration of 1-10 mM for the limiting reagent and a solvent ratio that ensures solubility of all components (e.g., PBS/DMSO 4:1).
-
Add the freshly prepared Cu(I)-THPTA premix to the reaction mixture. A final concentration of 1-2 mM CuSO₄ is a good starting point.
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5-10 mM.[6]
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.[5] The reaction progress can be monitored by LC-MS.
Purification of the Conjugated Product
The desired PROTAC product can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Purify the filtrate by RP-HPLC using a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired product, identified by its expected mass.
-
Lyophilize the collected fractions to obtain the purified product as a solid.
Quantitative Data Summary
The following table provides representative data for a typical click chemistry conjugation reaction. Actual results may vary depending on the specific reactants and conditions.
| Parameter | Value | Method of Analysis |
| Reactants | ||
| This compound (MW: 791.95 g/mol ) | 1.2 equivalents | |
| Alkyne-modified Mol (e.g., MW: ~400-600 g/mol ) | 1.0 equivalent | |
| Reaction Conditions | ||
| Reaction Time | 2 hours | LC-MS |
| Temperature | Room Temperature (20-25°C) | |
| Results | ||
| Conversion Rate | >95% | LC-MS |
| Isolated Yield | 55-90% | Gravimetric (post-HPLC)[7] |
| Purity | >98% | HPLC |
| Characterization | ||
| Expected Mass (M+H)⁺ | Sum of reactants' MW | ESI-MS |
| Observed Mass (M+H)⁺ | Within ± 0.5 Da of expected | ESI-MS |
Visualizations
Caption: Experimental workflow for the CuAAC conjugation.
Caption: Mechanism of action for the resulting PROTAC.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Western Blotting for PROTAC-Mediated Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs physically eliminate the protein, offering a powerful therapeutic strategy for targeting previously "undruggable" proteins.[1][3]
A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the target protein.[1][4] The ubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]
Quantitative Western blotting is a fundamental and widely accessible technique used to validate and characterize the efficacy of PROTACs.[1] It allows researchers to measure key parameters of PROTAC activity, including the maximal level of degradation (Dmax) and the concentration required to achieve 50% degradation (DC50).[1] This document provides a detailed protocol for performing quantitative Western blot analysis to assess PROTAC-mediated protein degradation.
PROTAC Mechanism of Action
The following diagram illustrates the general signaling pathway for PROTAC-mediated protein degradation.
Experimental Workflow for Quantitative Western Blotting
The diagram below outlines the key steps in quantifying PROTAC-induced protein degradation using Western blot analysis.
Detailed Experimental Protocols
This section provides a comprehensive protocol for assessing the degradation of a target protein, using BRD4 as an example.[4]
1. Cell Seeding and Treatment
-
Materials:
-
Human cancer cell line expressing the protein of interest (e.g., HeLa, MDA-MB-231 for BRD4).[4]
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Control compounds: Vehicle (DMSO) and a negative control such as a non-degrading inhibitor (e.g., JQ1 for BRD4).[4]
-
6-well tissue culture plates.
-
-
Protocol:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]
-
Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle-only control (e.g., 0.1% DMSO) and a negative control compound at a relevant concentration.[5]
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations or controls to the cells.[5]
-
Incubate the cells for a specified time course (e.g., 4, 8, 16, or 24 hours) to determine degradation kinetics.[4][5]
-
2. Cell Lysis and Protein Quantification
-
Materials:
-
Protocol:
-
After treatment, place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.[4]
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate) and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4]
-
Carefully transfer the supernatant (protein lysate) to a new tube.[4]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[5]
-
3. SDS-PAGE and Protein Transfer
-
Materials:
-
4X Laemmli sample buffer.[4]
-
SDS-PAGE gels (select acrylamide (B121943) percentage based on protein molecular weight).[6]
-
PVDF or nitrocellulose membrane.[4]
-
Transfer buffer.
-
Ponceau S staining solution.
-
-
Protocol:
-
Normalize the protein concentration of all samples with lysis buffer.[5]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[4]
-
Boil the samples at 95°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[4] Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[4]
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[4]
-
After transfer, briefly stain the membrane with Ponceau S to confirm successful and even protein transfer.[4]
-
4. Immunoblotting and Detection
-
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[4]
-
Primary antibody against the POI (e.g., anti-BRD4).
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-α-tubulin, or use a total protein stain).[4]
-
HRP-conjugated secondary antibody.[4]
-
Tris-buffered saline with Tween-20 (TBST).
-
Enhanced chemiluminescence (ECL) substrate.[5]
-
-
Protocol:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary antibody for the POI, diluted in blocking buffer, overnight at 4°C.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Repeat steps 2-5 for the loading control antibody. Note: If using fluorescent secondary antibodies, both primary antibodies can be incubated simultaneously if they are from different host species.
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[4]
-
Capture the chemiluminescent signal using a digital imaging system. Ensure that the signal is not saturated to allow for accurate quantification.[7]
-
Data Analysis and Presentation
1. Densitometry and Normalization
Accurate normalization is critical to correct for variability in protein loading and transfer.[8][9]
-
Quantify Band Intensity: Use densitometry software (e.g., ImageJ) to measure the intensity of the protein bands for the POI and the loading control in each lane.[4]
-
Normalize POI Signal: Divide the intensity of the POI band by the intensity of the corresponding loading control band in the same lane.[5]
-
Housekeeping Proteins (HKPs): While common, HKPs like GAPDH or β-actin must be validated to ensure their expression is not affected by the experimental conditions.[8][10] They are often highly abundant, leading to signal saturation.[9]
-
Total Protein Normalization (TPN): A more reliable method is to normalize to the total protein in each lane, measured by stains like Ponceau S or stain-free gel technology.[8][11] This approach accounts for loading inconsistencies across the entire lane.[8]
-
2. Calculating Degradation and Key Parameters
-
Calculate Percent Degradation: The normalized POI signal for each treatment is expressed as a percentage of the vehicle control.
-
Degradation (%) = (1 - [Normalized Signal_Treated / Normalized Signal_Vehicle]) x 100
-
-
Determine DC50 and Dmax:
-
Plot the normalized POI levels (as a percentage of vehicle) against the logarithm of the PROTAC concentration.[5]
-
Fit the data to a four-parameter logistic regression model or a similar dose-response curve to calculate the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation observed).[1][5]
-
3. Data Presentation Tables
Quantitative data should be summarized in clear, structured tables.
Table 1: Dose-Dependent Degradation of Target Protein (Example data for a 24-hour treatment)
| PROTAC Conc. (nM) | Normalized Target Intensity | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.21 | 79% |
| 100 | 0.15 | 85% |
| 500 | 0.18 | 82% (Hook Effect) |
| 1000 | 0.25 | 75% (Hook Effect) |
Table 2: Time-Course of Target Protein Degradation at 100 nM PROTAC (Example data)
| Treatment Time (hours) | Normalized Target Intensity | % Degradation vs. Vehicle (Time 0) |
| 0 | 1.00 | 0% |
| 4 | 0.65 | 35% |
| 8 | 0.38 | 62% |
| 16 | 0.19 | 81% |
| 24 | 0.15 | 85% |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Degradation | PROTAC is inactive; Cell line does not express the required E3 ligase; Incorrect PROTAC concentration or time. | Verify PROTAC activity in a sensitive cell line. Confirm E3 ligase expression. Perform a full dose-response and time-course experiment. Use a proteasome inhibitor (e.g., MG132) to confirm degradation is proteasome-dependent.[12] |
| Uneven Loading | Inaccurate protein quantification; Pipetting errors during loading. | Be meticulous with protein quantification (BCA/Bradford). Use a reliable normalization strategy like Total Protein Normalization.[4][8] |
| High Background | Insufficient blocking; Antibody concentration too high; Inadequate washing. | Optimize blocking time (1-2 hours) and agent (5% milk or BSA). Titrate primary and secondary antibody concentrations. Increase the number and duration of TBST washes.[13] |
| Saturated Signal | Too much protein loaded; Antibody concentration too high; Overexposure during imaging. | Load less protein. Reduce antibody concentrations. Reduce exposure time. Ensure you are working within the linear range of detection for both the target and loading control.[7][14] |
| "Hook Effect" | High PROTAC concentrations disrupt the formation of the productive ternary complex. | This is a characteristic phenomenon for PROTACs and confirms the mechanism.[15] Ensure your dose-response curve includes high concentrations to observe this effect. |
Orthogonal and High-Throughput Alternatives
While quantitative Western blotting is a gold standard, other methods can provide complementary or higher-throughput data.[1]
-
In-Cell Western (ICW): A plate-based immunofluorescence method that quantifies protein levels directly in fixed cells, offering higher throughput than traditional Westerns.[16][17]
-
Capillary Western (Simple Western™): An automated system that separates proteins by size in a capillary, providing fully quantitative and reproducible results in a few hours.[18]
-
HiBiT Lytic Detection Assay: A sensitive luminescence-based method where the target protein is tagged with a small peptide (HiBiT). Degradation is measured by the loss of luminescent signal, which is ideal for high-throughput screening.[16][18]
-
Mass Spectrometry: Provides an unbiased, global view of protein changes, confirming on-target degradation and identifying potential off-target effects.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. licorbio.com [licorbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Superior normalization using total protein for western blot analysis of human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 14. licorbio.com [licorbio.com]
- 15. catsci.com [catsci.com]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selvita.com [selvita.com]
Application Note and Protocols: Measuring Ternary Complex Kinetics of VHL PROTACs using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By inducing the proximity of the E3 ligase to the POI, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the 26S proteasome.[1]
The von Hippel-Lindau (VHL) protein, a component of the VHL E3 ubiquitin ligase complex, is frequently utilized in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[1] The formation of a stable ternary complex, consisting of the VHL E3 ligase, the PROTAC, and the POI, is a critical intermediate for successful protein degradation.[2][3] The kinetics of this ternary complex formation and dissociation, including the association rate (ka), dissociation rate (kd), and the resulting equilibrium dissociation constant (KD), are key parameters for optimizing PROTAC efficacy. A key concept in evaluating ternary complex formation is cooperativity (α), which is the ratio of the PROTAC's binary affinity for the E3 ligase to its ternary complex affinity.[4][5] A high cooperativity factor indicates that the binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable and longer-lasting ternary complex, which is often associated with more efficient protein degradation.[5][6]
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the real-time kinetics of biomolecular interactions.[3][7] It is the only currently available technique that enables the measurement of PROTAC ternary complex kinetics with medium throughput.[3][6] This application note provides a detailed protocol for using SPR to measure the binary and ternary complex kinetics of VHL-recruiting PROTACs.
Signaling Pathway and PROTAC Mechanism of Action
Under normal physiological conditions, the VHL E3 ligase complex recognizes and binds to hydroxylated hypoxia-inducible factor 1α (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[1][8] VHL-recruiting PROTACs mimic this natural process. The VHL ligand portion of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein.[1] This induced proximity facilitates the formation of a VHL-PROTAC-POI ternary complex, leading to the ubiquitination and degradation of the POI.[1]
Caption: Mechanism of VHL-based PROTAC action.
Experimental Protocols
This section details the SPR-based methodology for determining the kinetics of binary and ternary complex formation.
Materials
-
SPR instrument (e.g., Biacore T200)[2]
-
Purified VHL E3 ligase complex (e.g., VHL/ElonginB/ElonginC (VCB) with an AviTag for biotinylation)[2]
-
Purified target protein (POI)
-
PROTAC compound
-
Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4)[7]
-
Immobilization reagents (as per manufacturer's instructions for the chosen chip type)
Experimental Workflow
The general workflow for an SPR experiment to determine PROTAC ternary complex kinetics involves the immobilization of the E3 ligase, followed by injections of the PROTAC alone or in complex with the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Confirming PROTAC-Induced Ubiquitination via Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to confirm the ubiquitination of a target protein induced by a Proteolysis Targeting Chimera (PROTAC). This method is a crucial step in validating the mechanism of action for novel PROTAC-based degraders.[1][2]
Introduction
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system (UPS).[3] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[4][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[6]
Confirming that a PROTAC induces the ubiquitination of its target is a critical validation step.[1] Co-immunoprecipitation is a robust and widely used technique to demonstrate this process.[3][7] The principle of this assay is to immunoprecipitate the target protein and then use western blotting to detect the presence of conjugated ubiquitin, or conversely, to immunoprecipitate ubiquitinated proteins and detect the target protein.[8]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using the DOT language.
Figure 1. PROTAC Mechanism of Action. This diagram illustrates how a PROTAC molecule facilitates the formation of a ternary complex between a target protein (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Figure 2. Co-Immunoprecipitation Experimental Workflow. This flowchart outlines the key steps involved in a Co-IP experiment designed to detect PROTAC-induced ubiquitination of a target protein.
Experimental Protocols
This section provides a detailed protocol for performing a Co-IP to detect PROTAC-induced ubiquitination.
Materials and Reagents
-
Cell Lines: A cell line endogenously expressing the protein of interest.
-
PROTAC: The specific PROTAC molecule being investigated.
-
Proteasome Inhibitor: MG132 (10 mM stock in DMSO).
-
Deubiquitinase (DUB) Inhibitor: PR-619 (10 mM stock in DMSO) or N-Ethylmaleimide (NEM) (freshly prepared 1 M stock in ethanol).
-
Antibodies:
-
Primary antibody for immunoprecipitation (IP): High-quality, IP-validated antibody against the protein of interest (POI).
-
Primary antibody for western blot (WB) detection: Antibody against ubiquitin (e.g., P4D1 or FK2 clones).
-
Secondary antibody: HRP-conjugated secondary antibody appropriate for the primary antibodies.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer with 1% Triton X-100 or NP-40). Supplement with protease inhibitor cocktail and a DUB inhibitor (e.g., 10 mM NEM) immediately before use.
-
Wash Buffer: Lysis buffer without inhibitors.
-
Elution Buffer: 2x Laemmli sample buffer.
-
General Reagents: PBS, DMSO, BSA, milk for blocking.
Protocol
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvesting.
-
Treat cells with the PROTAC at the desired concentration and for the optimal duration (typically 1-4 hours for ubiquitination studies).
-
Include the following control groups:
-
Vehicle control (e.g., DMSO).
-
PROTAC treatment.
-
PROTAC + Proteasome inhibitor (e.g., 10 µM MG132, pre-treated for 2-4 hours before adding PROTAC).[9]
-
Inactive PROTAC control (if available).
-
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and DUB inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Take an aliquot of the pre-cleared lysate to serve as the "input" control.
-
Incubate 1-2 mg of total protein with 2-5 µg of the anti-POI IP antibody overnight at 4°C on a rotator.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.[7] With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the results.
-
To confirm successful immunoprecipitation of the target protein, the membrane can be stripped and re-probed with the anti-POI antibody.
-
Data Presentation and Interpretation
The results of the Co-IP experiment can be quantified by densitometry analysis of the western blot bands. The data should be presented in a clear, tabular format to facilitate comparison between different treatment conditions.
Table 1: Quantification of PROTAC-Induced Ubiquitination of Target Protein X
| Treatment Group | Input: Target Protein X (Relative Densitometry) | IP: Target Protein X (Relative Densitometry) | IP: Ubiquitinated Target Protein X (Relative Densitometry) | Fold Change in Ubiquitination (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.0 |
| PROTAC (1 µM) | 0.95 | 0.98 | 3.50 | 3.5 |
| PROTAC (1 µM) + MG132 (10 µM) | 0.98 | 1.02 | 8.20 | 8.2 |
| Inactive PROTAC (1 µM) | 1.02 | 0.99 | 1.10 | 1.1 |
Interpretation of Results
-
Input Lanes: Should show equal loading of the target protein across all conditions.
-
IP: Target Protein X Lanes: Should confirm successful and consistent immunoprecipitation of the target protein in all samples.
-
IP: Ubiquitinated Target Protein X Lanes:
-
A smear or ladder of high molecular weight bands appearing above the molecular weight of the target protein indicates polyubiquitination.
-
A significant increase in the intensity of this ubiquitin signal in the PROTAC-treated sample compared to the vehicle control confirms PROTAC-induced ubiquitination.
-
The ubiquitin signal should be further enhanced in the sample co-treated with the proteasome inhibitor MG132, as this prevents the degradation of the ubiquitinated target.[9]
-
The inactive PROTAC should not significantly increase the ubiquitination signal, demonstrating the specificity of the active PROTAC.
-
Concluding Remarks
The co-immunoprecipitation assay described here is a fundamental technique for the mechanistic validation of PROTACs. By demonstrating a direct link between PROTAC treatment and the ubiquitination of the target protein, researchers can confidently advance their molecules in the drug discovery pipeline. For a more comprehensive understanding, this assay can be complemented with other techniques such as in vitro ubiquitination assays or mass spectrometry-based approaches to identify specific ubiquitination sites.[1][3]
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Measuring Cell Viability in PROTAC-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the viability of cells treated with Proteolysis Targeting Chimeras (PROTACs). It is intended to guide researchers in selecting and performing appropriate assays to quantify the cytotoxic and cytostatic effects of these novel therapeutic agents.
Introduction to PROTACs and Cell Viability
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This targeted protein degradation can lead to various cellular outcomes, including cell cycle arrest and apoptosis, making the assessment of cell viability a critical step in PROTAC drug development.[2]
Several assays are available to measure cell viability, each with its own advantages and principles. This guide focuses on three commonly used methods for PROTAC-treated cells: the CellTiter-Glo® Luminescent Cell Viability Assay, the MTT Colorimetric Assay, and the Caspase-Glo® 3/7 Assay for apoptosis.
Key Cell Viability Assays for PROTAC-Treated Cells
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[3] The luminescent signal is proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in culture.[3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4] Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
Caspase-Glo® 3/7 Assay
This luminescent assay specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5] An increase in caspase-3/7 activity is a hallmark of apoptosis. The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to generate a luminescent signal.[5]
Quantitative Data Presentation
The following tables summarize quantitative data from studies that have utilized these assays to evaluate the effects of various PROTACs on different cancer cell lines.
Table 1: Cell Viability (IC50/EC50) Data for PROTAC-Treated Cancer Cells
| PROTAC | Target Protein | Cell Line | Assay | IC50/EC50 (nM) | Reference |
| ARV-825 | BRD4 | HuCCT1 | CCK-8 | <100 | [6] |
| HuH28 | CCK-8 | <100 | [6] | ||
| TPC-1 | MTT | ~25 | [7] | ||
| CCRF-CEM | CCK-8 | <100 | [8] | ||
| MZ1 | BRD4 | NB4 | CCK-8 | 279 | [4] |
| Kasumi-1 | CCK-8 | 74 | [4] | ||
| MV4-11 | CCK-8 | 110 | [4] | ||
| K562 | CCK-8 | 403 | [4] | ||
| BETd-260 | BET | MNNG/HOS | CCK-8 | 1.8 | [9] |
| Saos-2 | CCK-8 | 1.1 | [9] | ||
| MG-63 | CCK-8 | <100 | [9] | ||
| SJSA-1 | CCK-8 | <100 | [9] | ||
| PROTAC KRAS G12D degrader 1 | KRAS G12D | AsPC-1 | Not Specified | 59.97 | [1] |
| SNU-1 | Not Specified | 43.51 | [1] | ||
| HPAF-II | Not Specified | 31.36 | [1] | ||
| AGS | Not Specified | 51.53 | [1] |
Table 2: Apoptosis Induction by PROTACs
| PROTAC | Target Protein | Cell Line | Observation | Reference |
| ARV-825 | BRD4 | T-ALL cell lines | Increased cleaved caspase 3 and PARP | [8] |
| MZ1 | BRD4 | 697 and RS4;11 | Dose-dependent increase in apoptotic cells (Annexin V/PI staining) | [2] |
| BETd-260 | BET | MNNG/HOS | Activation of caspase-3 and -9, and cleavage of PARP-1 | [9] |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the number of viable cells in culture after treatment with a PROTAC by quantifying ATP.
Materials:
-
PROTAC of interest
-
Cancer cell line of interest
-
Opaque-walled 96-well or 384-well plates (compatible with a luminometer)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in culture medium (100 µL for 96-well plates, 25 µL for 384-well plates).[3] Include control wells with medium only for background luminescence measurement.[3]
-
Compound Treatment: After cell attachment (typically overnight), treat the cells with serial dilutions of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Record the luminescence using a plate reader.
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the PROTAC concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTT Colorimetric Cell Viability Assay
Objective: To measure cell viability by quantifying the metabolic activity of cells treated with a PROTAC.
Materials:
-
PROTAC of interest
-
Cancer cell line of interest
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTT Addition: Add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm or 590 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium, MTT, and solvent only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value as described for the CellTiter-Glo® assay.
Protocol 3: Caspase-Glo® 3/7 Assay
Objective: To quantify apoptosis by measuring the activity of caspase-3 and -7 in PROTAC-treated cells.
Materials:
-
PROTAC of interest
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the PROTAC and a vehicle control for the desired time.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light, to allow for cell lysis and the caspase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for assessing cell viability.
Caption: Downstream effects of BRD4 degradation by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. benchchem.com [benchchem.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
Application Note: Analytical Methods for Characterizing (S,R,S)-AHPC-PEG6-AZIDE Conjugated PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC-PEG6-AZIDE is a widely used linker-E3 ligase ligand combination, incorporating the von Hippel-Lindau (VHL) E3 ligase ligand (AHPC) and a flexible PEG6 linker terminating in an azide (B81097) group for "click" chemistry conjugation to a target protein ligand.
Robust analytical characterization is crucial to ensure the identity, purity, stability, and biological activity of PROTACs. This document provides detailed protocols for the analytical characterization of this compound conjugated PROTACs, focusing on liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and biophysical methods for assessing ternary complex formation.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Troubleshooting & Optimization
Technical Support Center: Overcoming the "Hook Effect" with (S,R,S)-AHPC-PEG6-AZIDE PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PROTACs synthesized with the (S,R,S)-AHPC-PEG6-AZIDE linker. This linker incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and this guide focuses on addressing the common challenge of the "hook effect" observed in PROTAC-mediated protein degradation.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why am I observing it with my this compound-based PROTAC?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, leading to a bell-shaped dose-response curve.[5][6][7] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the VHL E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-VHL) required for ubiquitination and subsequent degradation.[6][8][9] Your this compound-based PROTAC recruits the VHL E3 ligase, and is therefore susceptible to this effect.[2][3]
Q2: My dose-response curve shows a bell shape. How can I confirm this is the hook effect and find the optimal concentration for my PROTAC?
A2: To confirm the hook effect, you should perform a dose-response experiment across a very wide range of concentrations (e.g., from picomolar to high micromolar).[5][6] This will help you clearly delineate the ascending and descending portions of the curve. The optimal concentration for your experiments is the one that achieves the maximum degradation (Dmax) before the hook effect begins.[5] Misinterpretation of the hook effect can lead to incorrect assessment of your PROTAC's potency.[5]
Q3: I am observing a very pronounced hook effect at relatively low concentrations. What could be the issue?
A3: A strong hook effect at lower-than-expected concentrations could be influenced by several factors. These include a significant imbalance in the binding affinities of your PROTAC for the target protein and VHL, or poor cooperativity in forming the ternary complex.[8] Additionally, the relative cellular abundance of the target protein and the VHL E3 ligase can impact the severity of the hook effect.[8] It is also worth assessing the cell permeability of your PROTAC, as poor permeability could lead to misleading results in cellular assays.[5]
Q4: What experimental strategies can I use to mitigate the hook effect?
A4: To mitigate the hook effect, consider the following strategies:
-
Optimize PROTAC Concentration: Once you have identified the optimal concentration from a wide dose-response curve, use concentrations at or below this level for your experiments.[5][6]
-
Time-Course Experiment: Perform a time-course experiment at a fixed, optimal concentration to determine the ideal incubation time for maximal degradation.[5]
-
Assess Ternary Complex Formation: Employ biophysical assays like TR-FRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at various PROTAC concentrations.[5] This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Modify the Linker: The PEG6 linker in your this compound PROTAC influences the conformation of the ternary complex. Systematically varying the linker length and composition can improve cooperativity and reduce the hook effect.[6][8]
Q5: My PROTAC shows weak or no degradation, even at concentrations where I don't expect a hook effect. What should I troubleshoot?
A5: If you observe weak or no degradation, consider the following:
-
Check E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of VHL, the E3 ligase recruited by your PROTAC.[5]
-
Verify Target Engagement: Confirm that your PROTAC can bind to both the target protein and the VHL E3 ligase.[5]
-
Proteasome Inhibition Control: Treat cells with your PROTAC in the presence of a proteasome inhibitor (e.g., MG132). An accumulation of the ubiquitinated target protein would confirm that the PROTAC is functional but that the degradation is being blocked downstream.[6]
-
Cell Permeability: As mentioned, poor cell permeability can limit the intracellular concentration of the PROTAC, leading to a lack of activity.[5]
Quantitative Data Summary
The following tables present hypothetical data from experiments with a PROTAC synthesized using the this compound linker, demonstrating a typical hook effect.
Table 1: Dose-Response Data for Target Protein Degradation
| PROTAC Concentration (nM) | Percent Degradation of Target Protein (%) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 60 |
| 100 | 95 |
| 500 | 80 |
| 1000 | 50 |
| 5000 | 20 |
| 10000 | 10 |
Table 2: Ternary Complex Formation Measured by TR-FRET
| PROTAC Concentration (nM) | TR-FRET Signal (Arbitrary Units) |
| 0.1 | 1500 |
| 1 | 4500 |
| 10 | 8500 |
| 100 | 12000 |
| 500 | 11000 |
| 1000 | 7000 |
| 5000 | 3000 |
| 10000 | 1800 |
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol is for quantifying the reduction in target protein levels following PROTAC treatment.[5][6]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.
-
Prepare serial dilutions of your this compound PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[5][6]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 2, 4, 8, 16, 24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
2. TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the VHL E3 ligase induced by the PROTAC.[6]
-
Reagents and Preparation:
-
Purified recombinant target protein and VHL-E3 ligase complex.
-
Donor-labeled antibody against the target protein (e.g., anti-His-Tb).
-
Acceptor-labeled antibody against a component of the E3 ligase complex (e.g., anti-GST-d2).
-
Assay buffer.
-
-
Procedure:
-
Prepare a solution containing the target protein and the VHL E3 ligase complex in the assay buffer.
-
Add serial dilutions of the this compound PROTAC to the protein mixture in a suitable microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio. An increase in this ratio indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of the PROTAC "Hook Effect".
References
- 1. (S, R, S)-AHPC-PEG6-Azide, 2767219-19-0 | BroadPharm [broadpharm.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. researchgate.net [researchgate.net]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of VHL-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during the development of VHL-based PROTACs with suboptimal cell permeability.
Issue 1: My VHL-based PROTAC is potent in biochemical assays but shows poor activity in cell-based assays.
This discrepancy often points towards poor cell permeability.[1] Due to their high molecular weight (typically >800 Da) and large polar surface area, many PROTACs struggle to cross the cell membrane efficiently.[1][2][3]
Troubleshooting Steps:
-
Quantify Cell Permeability: Directly assess the permeability of your PROTAC using in vitro assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[4][5][6] It is a cost-effective initial screening method.[4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess not only passive diffusion but also active transport and efflux mechanisms.[2][4][7] An efflux ratio greater than 2 suggests the PROTAC may be a substrate for efflux transporters.[1]
-
-
Analyze Physicochemical Properties: Evaluate the key molecular properties known to influence permeability.
-
Molecular Weight (MW): While challenging to drastically reduce, aim for the lowest possible MW without compromising binding affinity.[2]
-
Topological Polar Surface Area (TPSA): A large TPSA is a major contributor to poor permeability.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases polarity, hindering membrane partitioning.[1][2]
-
Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for membrane crossing.[1][2]
-
-
Optimize the PROTAC Structure:
-
Linker Modification: The linker composition profoundly impacts permeability.[8][9][10][11]
-
Length: Shorter linkers generally reduce MW and TPSA.[1]
-
Composition: Incorporating rigid elements like piperidine (B6355638) or piperazine (B1678402) moieties can improve permeability.[2][12] Flexible linkers like PEG may allow the molecule to adopt a more compact conformation.[2]
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce HBDs and improve permeability.[2][5][6][10]
-
-
Leverage the "Chameleon Effect": Design the PROTAC to adopt a folded conformation in a nonpolar environment (like the cell membrane) that shields its polar surface area. This can be achieved by promoting intramolecular hydrogen bonds.[1][8][9][10][11]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability.[2][13]
-
Issue 2: My PROTAC shows low and variable permeability in PAMPA assays.
Troubleshooting Steps:
-
Review Compound Solubility: Poor aqueous solubility can lead to inaccurate permeability readings.[2] Ensure your compound is fully dissolved in the assay buffer.
-
Assess Compound Stability: Verify the stability of your PROTAC in the assay buffer over the incubation period.
-
Optimize Assay Conditions:
-
Co-solvent Concentration: Minimize the concentration of organic co-solvents like DMSO, as they can affect the integrity of the artificial membrane.
-
Incubation Time: Optimize the incubation time to ensure detectable levels of the compound in the acceptor well without reaching equilibrium.
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges to achieving good cell permeability with VHL-based PROTACs?
A: The primary challenges stem from the inherent physicochemical properties of PROTACs, which often fall into the "beyond Rule of 5" (bRo5) chemical space.[9][12] These include a high molecular weight, a large polar surface area, and a high number of hydrogen bond donors and acceptors, all of which negatively impact passive diffusion across the lipid bilayer of the cell membrane.[1][3]
Q2: How does the linker influence the cell permeability of a VHL-based PROTAC?
A: The linker is a critical determinant of a PROTAC's overall shape, flexibility, and physicochemical properties, and thus plays a major role in its cell permeability.[14] Key considerations include:
-
Length and Flexibility: While shorter linkers are generally favored to reduce molecular weight, the flexibility of the linker (e.g., PEG vs. alkyl) can influence the PROTAC's ability to adopt a more compact, permeable conformation.[2]
-
Chemical Composition: Incorporating rigid, cyclic structures like piperazine or piperidine can enhance permeability and metabolic stability.[2][12]
-
Hydrogen Bonding Capacity: Minimizing the number of hydrogen bond donors within the linker, for instance by replacing amides with esters, can significantly improve permeability.[5][6][10]
Q3: What is the "chameleon effect" and how can it be exploited to improve PROTAC permeability?
A: The "chameleon effect" refers to the ability of some "beyond Rule of 5" molecules to adopt different conformations in polar (aqueous) versus nonpolar (lipid membrane) environments.[15] To improve permeability, PROTACs can be designed to form intramolecular hydrogen bonds in nonpolar environments, which effectively shields their polar functional groups and reduces the energetic penalty of crossing the cell membrane.[8][9][10][11]
Q4: Which in vitro assays are most suitable for assessing the cell permeability of VHL-based PROTACs?
A: The most commonly used assays are:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, cell-free assay that is useful for rapid screening of passive permeability.[4][5][6][16] However, it may not accurately predict in vivo permeability for all PROTACs.[2]
-
Caco-2 Permeability Assay: A cell-based assay that provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux.[2][4][7][16] It is considered more representative of human intestinal absorption.[16]
Q5: Can a PROTAC with low permeability still be an effective degrader?
A: While good permeability is highly desirable, it is not the only factor determining a PROTAC's efficacy. The ability to form a stable and productive ternary complex between the target protein and the E3 ligase is also crucial.[1] In some instances, a PROTAC with lower permeability that forms a highly stable ternary complex can still be a potent degrader.[1][5] However, for in vivo applications, particularly oral bioavailability, improving permeability is a critical optimization step.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the permeability and binding affinity of select VHL-based PROTACs and their precursors.
Table 1: Permeability Data for VHL-based PROTACs
| Compound | Target | Linker Type | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A to B) (10-6 cm/s) | Efflux Ratio | Reference(s) |
| PROTAC 14 | AR | PEG | - | 1.7 | 8.4 | [7] |
| PROTAC 15 | AR | PEG | - | - | - | [7] |
| PROTAC 18 | AR | Adamantyl | - | 0.15 | 1.5 | [7] |
| PROTAC 19 | AR | Adamantyl | 2.3 | - | - | [7] |
| MZ1 | BET | PEG | ~0.01-0.1 | - | - | [2] |
| ARV-771 | BET | Piperidine/Piperazine | ~0.2-0.3 | - | - | [2] |
| AT1 | Brd4 | PEG | <0.006 | - | - | [5][6] |
| Compound 7 | Brd4 | PEG | >0.03 | - | - | [5][6] |
| Compound 8 | Brd4 | PEG | <0.006 | - | - | [5][6] |
Table 2: VHL Binding Affinity of Modified Ligands
| Compound | Modification | VHL Binding Kd (nM) | Reference(s) |
| VH032 | - | 185 | [2] |
| VH298 | - | - | [5][6] |
| Compound 3 | Ester derivative | Higher than VH298 | [5][6] |
| Compound 4 | Amide precursor | Lower than Compound 3 | [5][6] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of VHL-based PROTACs.
-
Preparation of Donor Plate:
-
Preparation of Acceptor Plate:
-
Assay Incubation:
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[1]
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for assessing permeability, including active transport and efflux, using a Caco-2 cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.[1]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[1]
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.[1]
-
Add fresh transport buffer to the basolateral (lower) chamber.[1]
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.[1]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the process described in step 3, but add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber to assess efflux.[1]
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[1]
-
-
Calculation of Permeability Coefficient (Papp) and Efflux Ratio:
-
Calculate the Papp for both the A to B and B to A directions using a similar formula as in the PAMPA protocol, accounting for the volume and surface area of the Transwell insert.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B).[1] An efflux ratio greater than 2 is indicative of active efflux.[1]
-
Visualizations
Caption: Mechanism of action for a VHL-based PROTAC, starting with cell permeation.
Caption: A troubleshooting workflow for addressing poor PROTAC permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 15. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Permeability Assay - Profacgen [profacgen.com]
dealing with off-target effects of AHPC-based PROTACs
Welcome to the technical support center for AHPC-based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an AHPC-based PROTAC and how does it work?
A1: An AHPC-based Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to selectively degrade a target protein of interest (POI). It consists of three components: a ligand that binds to the POI, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two. The AHPC ((S,R,S)-AHPC) moiety is a well-established ligand for VHL. By simultaneously binding to both the POI and VHL, the PROTAC forms a ternary complex, which leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2]
Q2: What are the primary causes of off-target effects with AHPC-based PROTACs?
A2: Off-target effects can stem from several sources:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the warhead (POI binder) has affinity for other proteins or if the ternary complex forms non-selectively.[1][3]
-
Degradation-independent off-targets: The molecule itself, including the warhead or the VHL ligand, might exert pharmacological effects independent of protein degradation.[1]
-
Pathway-related effects: The intended degradation of the target protein can lead to downstream consequences in interconnected signaling pathways. Similarly, the unintended degradation of an off-target protein can activate or inhibit other pathways.[3]
-
Intrinsic activity of the E3 ligase ligand: While VHL-based PROTACs are generally considered to have fewer off-target degradation profiles compared to some CRBN-based PROTACs, empirical validation is essential.[1][] For example, pomalidomide-based CRBN recruiters can cause degradation of zinc-finger proteins.[5][6]
Q3: How can I begin to assess if my AHPC-based PROTAC has off-target effects?
A3: A multi-step approach is recommended. The cornerstone for unbiased off-target identification is global proteomics using mass spectrometry (MS). This allows for a comparison of protein abundance in cells treated with your PROTAC versus control-treated cells.[3][7] Any proteins that are significantly downregulated are considered potential off-targets. These hits should then be validated using orthogonal methods like Western blotting.[3][7]
Q4: What is the "hook effect" in the context of PROTACs?
A4: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC + Target or PROTAC + E3 ligase) rather than the productive ternary complex (Target + PROTAC + E3 ligase). These non-productive binary complexes compete with ternary complex formation, reducing degradation.[3] It is crucial to perform a dose-response experiment to identify the optimal concentration range for your PROTAC.[1]
Visualizing the PROTAC Mechanism and Troubleshooting Workflows
Below are diagrams illustrating the mechanism of action for AHPC-based PROTACs and workflows for troubleshooting off-target effects.
Caption: Mechanism of Action for an AHPC-based PROTAC.
Caption: Troubleshooting workflow for off-target identification.
Troubleshooting Guides
Problem 1: My global proteomics data shows degradation of multiple proteins besides my target.
| Possible Cause | Solution / Next Step |
| Non-selective warhead | The ligand binding to your POI may have affinity for other proteins. Action: Perform target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm engagement with identified off-targets.[3][8] If confirmed, consider redesigning the warhead for higher selectivity. |
| Sub-optimal linker | The linker's length, composition, or attachment point can influence the ternary complex geometry, presenting other proteins for ubiquitination.[8] Action: Systematically vary the linker design (length, rigidity, attachment points) and re-screen for selectivity. |
| High PROTAC concentration | Excessive concentrations can lead to non-specific interactions. Action: Perform a detailed dose-response curve to determine the lowest effective concentration (DC50) that achieves maximal target degradation (Dmax).[1] Operate within this optimal window. |
| Indirect downstream effects | Degradation of your primary target may lead to the downregulation of other proteins in the same pathway. Action: Perform a time-course experiment. Direct degradation often occurs rapidly (e.g., 2-6 hours), while downstream effects take longer.[1][3] Additionally, use RNA-sequencing to check if the protein reduction is due to transcriptional changes rather than direct degradation.[3] |
Problem 2: I am observing significant cell toxicity at effective degradation concentrations.
| Possible Cause | Solution / Next Step |
| On-target toxicity | The degradation of your intended target protein is itself toxic to the cells. Action: This is a fundamental aspect of the target's biology. Validate that the toxicity correlates with target degradation by performing washout experiments and observing if the phenotype reverses as the protein level recovers.[1] |
| Off-target toxicity | The PROTAC is degrading an essential off-target protein. Action: Refer to the proteomics data from Problem 1 . If essential proteins are identified as off-targets, PROTAC redesign is necessary. Focus on improving warhead selectivity or modifying the linker.[8] |
| Degradation-independent pharmacology | The PROTAC molecule itself has a toxic effect unrelated to protein degradation. Action: Synthesize and test a non-degrading control molecule, such as an epimer that doesn't bind VHL (e.g., (S,S,S)-AHPC) or a version with a mutated warhead.[2][3] If the toxicity persists with the control, the scaffold itself is problematic. |
| Solvent toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic. Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the vehicle control alone to determine the cytotoxic concentration.[3] Ensure the final solvent concentration in your experiment is non-toxic. |
Problem 3: My PROTAC shows poor or inconsistent degradation results.
| Possible Cause | Solution / Next Step |
| Poor cell permeability | PROTACs are often large molecules that struggle to cross the cell membrane.[8] Action: Assess cell permeability using assays like Caco-2.[3] If permeability is low, consider chemical modifications to reduce polarity or employ prodrug strategies.[8] |
| Compound instability | The PROTAC may be unstable in the cell culture medium or under storage conditions. Action: Assess the stability of your compound in your experimental media over time using LC-MS.[1] Ensure proper storage as per manufacturer's guidelines. |
| Low E3 ligase expression | The target cells may have low endogenous levels of VHL.[1] Action: Confirm VHL expression levels in your cell line using Western blot or qPCR.[1] If levels are low, consider a different cell line or an alternative E3 ligase (e.g., CRBN). |
| Unproductive ternary complex | The PROTAC may bind the target and VHL, but the resulting complex is not in a productive conformation for ubiquitination.[8] Action: Perform an in-cell or in-vitro ubiquitination assay to determine if the target is being ubiquitinated in the presence of the PROTAC.[8] If not, this points to a problem with the ternary complex geometry, necessitating linker redesign. |
| Inconsistent cell culture conditions | Cell passage number, confluency, or health can affect protein expression and the ubiquitin-proteasome system.[8] Action: Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment.[8] |
Strategies to Improve PROTAC Selectivity
Improving the selectivity of an AHPC-based PROTAC is a key step in minimizing off-target effects. The following diagram and table summarize the primary strategies.
Caption: Key strategies to enhance the selectivity of PROTACs.
| Strategy | Description | Key Considerations |
| Optimize Warhead | Use a more selective binder for your protein of interest.[8] | A highly selective warhead is the foundation of a selective PROTAC. Even a promiscuous warhead can sometimes be made selective through linker optimization, but starting with a good binder is preferable. |
| Modify Linker | Systematically vary the linker's length, composition, and attachment points. The linker heavily influences the conformation of the ternary complex and which proteins are presented for ubiquitination.[8] | Small changes can have dramatic effects on selectivity and degradation efficiency. A matrix of linker variations should be tested. |
| Change E3 Ligase | Switch from VHL to another E3 ligase, such as CRBN. Different E3 ligases have distinct endogenous substrates and expression patterns across tissues.[8][9] | CRBN and VHL have different subcellular localizations (CRBN is primarily nuclear, VHL is cytoplasmic and nuclear), which can be exploited to target proteins in specific compartments.[] |
| Pro-PROTACs | Design an inactive PROTAC precursor that is only activated by specific triggers within the target tissue, such as certain enzymes or redox conditions found in tumors.[10] | This strategy minimizes systemic toxicity by keeping the PROTAC inert in healthy tissues.[10] |
| Targeted Delivery | Conjugate the PROTAC to a molecule (e.g., an antibody, folate) that targets a receptor overexpressed on specific cells, like cancer cells.[9][10] | This approach, creating Antibody-PROTACs (Ab-PROTACs) or Folate-PROTACs, concentrates the degrader in the desired tissue, reducing off-tissue effects.[9][10] |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (LC-MS/MS)
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[3]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at its optimal effective concentration (e.g., 1x and 10x DC50).
-
Include critical controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind VHL).[3]
-
Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets and a longer duration (e.g., 24 hours) to observe downstream effects.[1][3]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[3]
-
-
Isobaric Labeling (Optional but Recommended):
-
Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent or data-independent acquisition mode.[3]
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.[3]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are your potential off-targets.
-
Protocol 2: Western Blotting for Off-Target Validation
This is a standard method to confirm the degradation of specific proteins identified from proteomics.[7]
-
Sample Preparation: Prepare cell lysates as described in the proteomics protocol from cells treated with a range of PROTAC concentrations and for various time points.
-
SDS-PAGE: Separate proteins by size by running an equal amount of total protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the potential off-target protein. Ensure this antibody is validated for specificity.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[1]
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the off-target signal to the loading control.[1]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether the PROTAC binds to a potential off-target protein in a cellular context by measuring changes in the protein's thermal stability.[3][7]
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a few minutes, then cool to room temperature.
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot or other protein quantification methods. The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature (i.e., it remains soluble at higher temperatures compared to the control). This confirms target engagement.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stability Issues with (S,R,S)-AHPC-PEG6-AZIDE Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) containing the (S,R,S)-AHPC-PEG6-AZIDE linker. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected degradation of our target protein. Could the this compound linker itself be unstable?
A1: Yes, instability of the PROTAC molecule is a critical factor that can lead to reduced efficacy. The this compound linker, while designed to offer a balance of solubility and functionality, has several components that can be susceptible to degradation under experimental conditions. Potential liabilities include the azide (B81097) functional group, the PEG6 linker, and the amide bonds connecting the AHPC moiety. It is crucial to systematically assess the integrity of your PROTAC.
Q2: How can the azide functional group contribute to instability in our cellular assays?
A2: The azide group, while essential for "click chemistry" conjugation, can be a point of metabolic vulnerability. In the intracellular environment, endogenous reducing agents like glutathione (B108866) (GSH) can potentially reduce the azide to a primary amine.[1][2] This transformation would render the PROTAC unable to be conjugated to a warhead via click chemistry if that is the synthetic strategy, or alter the properties of a pre-formed PROTAC. While generally stable for bioorthogonal reactions, this metabolic reduction can be a limiting factor in some biological systems.[1][2]
Q3: What are the known stability issues associated with PEG linkers in PROTACs?
A3: Polyethylene glycol (PEG) linkers are incorporated into PROTACs to enhance aqueous solubility and cell permeability.[3][][5] However, compared to more rigid alkyl or triazole linkers, PEG linkers can have reduced metabolic stability.[3] The ether bonds within the PEG chain can be subject to oxidative metabolism, and the points connecting the linker to the E3 ligase ligand and the warhead are often metabolic "soft spots".[6] This can lead to cleavage of the PROTAC, rendering it inactive.
Q4: Are the amide bonds within the (S,R,S)-AHPC moiety susceptible to hydrolysis?
A4: Amide bonds are generally quite stable under physiological conditions. However, they can be subject to enzymatic hydrolysis by cellular amidases or proteases.[7][8][9][10] The rate of hydrolysis can be influenced by the steric and electronic environment around the amide bond. While the structure of (S,R,S)-AHPC is designed for robust binding to the VHL E3 ligase, significant exposure to hydrolytic enzymes in certain cellular compartments or in biological matrices like plasma could lead to degradation over long incubation periods.
Troubleshooting Guide
Issue 1: Inconsistent or No Target Degradation Observed
If your PROTAC containing the this compound linker is not inducing target protein degradation, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for failed protein degradation.
Issue 2: Suspected Instability of the PROTAC in Biological Media
If you suspect your PROTAC is degrading during the experiment, consider the following:
-
Possible Cause: Hydrolysis of amide bonds, metabolic degradation of the PEG linker, or reduction of the azide group.
-
Troubleshooting Steps:
-
Incubation Stability Assay: Incubate your PROTAC in cell culture medium (with and without serum) and cell lysate for various time points (e.g., 0, 2, 6, 12, 24 hours). Analyze the samples by LC-MS to determine the percentage of the intact PROTAC remaining.
-
Microsome Stability Assay: To assess metabolic stability, incubate the PROTAC with liver microsomes (human, rat, or mouse) and analyze the remaining intact compound over time by LC-MS. This will provide an indication of susceptibility to phase I metabolism.
-
Plasma Stability Assay: Evaluate the stability of the PROTAC in plasma from different species to identify potential species-specific differences in enzymatic degradation.
-
Quantitative Data Summary
The following tables provide illustrative, hypothetical stability data for a PROTAC containing the this compound linker. This data should serve as a guide for what to expect and how to interpret your own experimental results.
Table 1: Illustrative Stability of a PROTAC in Biological Media
| Biological Medium | Incubation Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Products (Hypothetical) |
| Cell Culture Medium (RPMI + 10% FBS) | 37 | > 48 | Minimal degradation observed |
| Human Plasma | 37 | ~ 24 | Hydrolysis of amide bond, oxidation of PEG linker |
| Mouse Plasma | 37 | ~ 12 | Hydrolysis of amide bond, oxidation of PEG linker |
| Rat Plasma | 37 | ~ 8 | Hydrolysis of amide bond, oxidation of PEG linker |
| Human Liver Microsomes | 37 | ~ 4 | Oxidative metabolism of the AHPC and PEG components |
Table 2: Recommended Concentration Ranges for Control Experiments
| Control Compound | Mechanism of Action | Typical Concentration | Expected Outcome with Active PROTAC |
| MG132 | Proteasome Inhibitor | 1-10 µM | Reversal of protein degradation |
| (S,R,S)-AHPC | VHL Ligand Competitor | 10-100x molar excess of PROTAC | Reversal of protein degradation |
| Inactive Epimer PROTAC | Fails to bind VHL | Same as active PROTAC | No protein degradation observed |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: LC-MS Analysis of PROTAC Stability
This protocol is for assessing the stability of your PROTAC in a biological matrix.
-
Sample Preparation: Prepare stock solutions of your PROTAC in DMSO.
-
Incubation: Add the PROTAC stock solution to the biological matrix (e.g., cell culture media, plasma, or microsomal suspension) to a final concentration of 1-10 µM. Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS.
-
Data Interpretation: Monitor the disappearance of the parent PROTAC peak and the appearance of potential degradation product peaks over time. Calculate the half-life (t½) of the PROTAC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic azide reduction in biological environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. (S, R, S)-AHPC-PEG6-Azide, 2767219-19-0 | BroadPharm [broadpharm.com]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. uregina.ca [uregina.ca]
PROTAC Technical Support Center: Troubleshooting Ternary Complex Formation
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during PROTAC development, with a specific focus on the critical step of ternary complex formation. The formation of a stable and productive ternary complex between the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase is the cornerstone of successful protein degradation.[1][2][3]
This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you diagnose and resolve issues when your PROTAC is not forming a ternary complex.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues & Initial Checks
Q1: I am not observing any evidence of ternary complex formation. What are the first things I should check?
A1: When ternary complex formation is not observed, it's crucial to start by verifying the integrity and functionality of your core components:
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your PROTAC molecule using methods like NMR and mass spectrometry. Ensure it has not degraded during storage or in the experimental medium.
-
Protein Quality: Ensure that your target protein and E3 ligase are pure, correctly folded, and active.[4] Aggregation can be a significant issue; check for this using techniques like Dynamic Light Scattering (DLS).[5]
-
Binary Engagement: A PROTAC must be able to bind to both the target protein and the E3 ligase individually.[5] Confirm these binary interactions before troubleshooting the ternary complex.
PROTAC Design & Optimization Issues
Q2: My PROTAC binds to both the target protein and the E3 ligase in binary assays, but I still don't see a ternary complex. What could be the problem?
A2: This is a common challenge and often points to issues with the linker or a lack of positive cooperativity.
-
Linker Optimization is Critical: The linker is not just a spacer; its length, rigidity, and chemical composition are paramount.[6][7][8]
-
Linker Too Short: A short linker can cause steric clashes between the target protein and the E3 ligase, preventing them from binding simultaneously.[2]
-
Linker Too Long: An excessively long or flexible linker can result in an unstable ternary complex with high conformational entropy, which is unfavorable for efficient ubiquitination.[2][9]
-
Solution: Synthesize and test a series of PROTACs with varying linker lengths and compositions to find the optimal configuration.[2][10]
-
-
Lack of Positive Cooperativity: Cooperativity describes the influence that the binding of one protein has on the binding of the other.[11]
-
Positive Cooperativity (α > 1): The formation of the Target-PROTAC binary complex increases the affinity for the E3 ligase (and vice-versa). This is highly desirable as it stabilizes the ternary complex.[11][12]
-
Negative Cooperativity (α < 1): Unfavorable protein-protein interactions between the target and the E3 ligase can destabilize the ternary complex, even if the binary interactions are strong.[12][13]
-
Solution: Consider modifying the linker or the exit vector on your ligands to promote favorable protein-protein interactions. Computational modeling can help predict favorable interfaces.[14]
-
Q3: I'm observing a "hook effect" in my dose-response assays. What is it, and how can I address it?
A3: The "hook effect" is a common phenomenon in PROTAC research where the desired outcome (ternary complex formation or protein degradation) decreases at high PROTAC concentrations.[10][15][16] This occurs because at high concentrations, the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the productive ternary complex (Target-PROTAC-E3).[4][11][17]
Mitigation Strategies:
-
PROTAC Titration: Perform experiments over a wide range of PROTAC concentrations to fully characterize the bell-shaped dose-response curve and identify the optimal concentration range.[4][10]
-
Increase Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[4]
Assay-Specific Troubleshooting
Q4: My in vitro biophysical assays (e.g., SPR, ITC) show ternary complex formation, but I don't see target degradation in my cellular assays. Why the discrepancy?
A4: Discrepancies between in vitro and cellular results are common and highlight the complexity of the cellular environment.[10]
-
Cellular Permeability & Stability: The PROTAC may have poor cell permeability or be rapidly metabolized or effluxed from the cell.
-
Insufficient Protein Expression: The cellular model may have low expression levels of the target protein or the E3 ligase.
-
Solution: Confirm protein expression levels using Western Blotting.[10]
-
-
"Unproductive" Ternary Complex Geometry: A stable ternary complex may form, but its three-dimensional arrangement might not be optimal for the E3 ligase to transfer ubiquitin to the target protein's lysine (B10760008) residues.[4] This can be an issue of linker length or attachment points.[4]
-
Cellular Scaffolding and Competing Interactions: The cellular environment contains numerous other molecules that can interact with the target protein or E3 ligase, potentially interfering with ternary complex formation.[10]
Experimental Protocols & Data Presentation
To effectively troubleshoot, a combination of biophysical and cellular assays is recommended.[18][19] Below are summaries of key experimental approaches.
Biophysical Assays for Ternary Complex Characterization
These in vitro assays use purified proteins to provide quantitative data on binding affinities, kinetics, and thermodynamics.[3]
| Assay | Measures | Key Considerations | Typical Data Output |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff)[18][20] | Real-time, label-free; can be complex for 3-component systems.[4] Requires protein immobilization. | Sensorgrams, KD, kon, koff values |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)[5] | Gold standard for thermodynamics; requires large amounts of pure protein.[21] | Thermograms, KD, ΔH, ΔS values |
| Bio-Layer Interferometry (BLI) | Binding affinity (KD), kinetics (kon, koff) | Higher throughput than SPR; may have lower sensitivity for weak interactions.[21] | Sensorgrams, KD values |
| TR-FRET / AlphaLISA | Proximity-based signal of complex formation | Homogeneous, high-throughput; prone to the hook effect.[20] | Bell-shaped dose-response curves |
Detailed Methodology: Isothermal Titration Calorimetry (ITC) for Cooperativity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters. To calculate cooperativity (α), you must measure the binding affinity of the PROTAC to one protein in the absence and presence of the other.
Protocol Outline:
-
Determine Binary Affinities (KD_binary):
-
Experiment 1: Titrate the PROTAC into a solution of the target protein to determine KD1.
-
Experiment 2: Titrate the PROTAC into a solution of the E3 ligase to determine KD2.
-
-
Determine Ternary Affinity (KD_ternary):
-
Experiment 3: Pre-saturate the E3 ligase with the PROTAC. Titrate this binary complex into a solution of the target protein. The measured affinity is the ternary KD.
-
-
Calculate Cooperativity (α):
-
α = KD_binary / KD_ternary
-
A value of α > 1 indicates positive cooperativity.
-
A value of α < 1 indicates negative cooperativity.
-
A value of α = 1 indicates no cooperativity.
-
Cellular Assays for In-Cell Target Engagement & Complex Formation
These assays provide crucial information on how the PROTAC behaves in a more biologically relevant context.
| Assay | Measures | Key Considerations | Typical Data Output |
| NanoBRET™/BRET | Ternary complex formation in live cells[22] | Requires genetic modification of proteins (e.g., NanoLuc/HaloTag fusion).[21] | Bell-shaped dose-response curves |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in live cells/lysates[10] | Label-free; confirms PROTAC binds to its target in a cell. | Protein melting curves |
| Co-Immunoprecipitation (Co-IP) | Protein-protein interactions | Classic technique to pull down complex members; can be semi-quantitative. | Western Blot analysis of immunoprecipitated proteins |
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ternary complex formation - Profacgen [profacgen.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jove.com [jove.com]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: The Impact of Linker Rigidity on PROTAC Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of linker rigidity on the activity of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component that dictates crucial physicochemical properties, including structural rigidity and flexibility, and influences the formation of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and ultimately, the efficiency of target protein degradation.[1][3]
Q2: What are the main classifications of PROTAC linkers based on rigidity?
PROTAC linkers are broadly categorized into two main types:
-
Flexible Linkers: These are the most commonly used, especially in the initial stages of PROTAC development, due to their straightforward synthesis.[4] They typically consist of alkyl chains or polyethylene (B3416737) glycol (PEG) units.[4] This flexibility allows the PROTAC to adopt multiple conformations, which can increase the likelihood of forming a productive ternary complex.
-
Rigid Linkers: To overcome some of the drawbacks of flexible linkers, researchers are increasingly using more rigid designs.[4] These linkers often incorporate cyclic structures (like piperazine (B1678402) and piperidine), aromatic systems (such as phenyl rings), or alkynes and triazoles to restrict the linker's conformation.[4]
Q3: What are the advantages of using a rigid linker in a PROTAC?
Rigid linkers offer several potential benefits:
-
Pre-organization for Ternary Complex Formation: They can hold the PROTAC in a conformation that is favorable for binding to both the target protein and the E3 ligase, which can reduce the entropic penalty of forming the ternary complex.
-
Improved Selectivity: By limiting the possible conformations, rigid linkers can disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.
-
Enhanced Physicochemical and Pharmacokinetic Properties: Rigid linkers can contribute to better solubility, metabolic stability, and cell permeability. For instance, piperazine-containing linkers can improve solubility through protonation.[5][]
Q4: What are the potential disadvantages of using a rigid linker?
While advantageous, rigid linkers also present some challenges:
-
Synthetic Complexity: They are often more difficult and costly to synthesize compared to flexible linkers.
-
Difficulty in Achieving a Productive Conformation: The lack of flexibility can sometimes make it challenging to achieve the optimal geometry required for a stable and productive ternary complex, potentially leading to reduced degradation efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during your PROTAC experiments related to linker design.
Issue 1: My PROTAC with a rigid linker shows weak or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Formation | The rigid linker may not allow for the necessary orientation of the target protein and E3 ligase. Solution: Synthesize a series of PROTACs with linkers of varying lengths and compositions to identify a more optimal geometry.[1] Consider introducing some flexible elements into the rigid linker. |
| Poor Cell Permeability | Despite the potential for improved properties, the overall PROTAC molecule may still have difficulty crossing the cell membrane. Solution: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity. For example, incorporating polar functional groups can enhance solubility.[1] Confirm target engagement within the cell using assays like the cellular thermal shift assay (CETSA). |
| Incorrect Linker Attachment Points | The points at which the linker is connected to the target-binding and E3 ligase-recruiting moieties are crucial for maintaining their binding affinities and for the correct orientation within the ternary complex. Solution: Re-evaluate the attachment points. If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can aid in identifying suitable attachment points. |
Issue 2: I am observing a "hook effect" with my PROTAC.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2]
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently. Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2] Test your PROTAC at lower concentrations to find the "sweet spot" for maximal degradation. |
| Low Cooperativity in Ternary Complex Formation | The formation of the binary complexes is favored over the ternary complex. Solution: Optimize the linker to enhance positive cooperativity. A well-designed rigid linker can pre-organize the PROTAC for more efficient ternary complex formation.[1] Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.[7] |
Quantitative Data on Linker Rigidity and PROTAC Activity
The following tables summarize data from various studies to illustrate the impact of different linker types on PROTAC performance, as measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum percentage of degradation).
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| Flexible | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 |
| Rigid | Piperazine-containing | BRD4 | Cereblon (CRBN) | 0.9 (for 15-atom linker) | >95 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[1][3]
Table 2: Impact of Piperazine-Containing Linker Length on BRD4 Degradation
| Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | 12 | 1.8 | >95 |
| PROTAC 2 | 15 | 0.9 | >95 |
| PROTAC 3 | 18 | 2.5 | >95 |
This data demonstrates that for this specific BRD4-targeting PROTAC series, a 15-atom piperazine-containing linker provides the optimal geometry for efficient degradation.[1]
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[8] Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[8]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC₅₀ and Dₘₐₓ values.
2. Ternary Complex Formation Assays
Several biophysical techniques can be used to measure the formation and stability of the ternary complex.
a) Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the E3 ligase on a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface to determine the kinetic parameters for ternary complex formation (KDternary).[7]
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as KDbinary / KDternary.[7]
b) Isothermal Titration Calorimetry (ITC)
-
Binary Binding Affinity (KD1): Titrate the PROTAC into a solution of the target protein to determine the binding affinity.
-
Binary Binding Affinity (KD2): Titrate the PROTAC into a solution of the E3 ligase to determine the binding affinity.
-
Ternary Binding Affinity (KD,ternary): Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC into this pre-formed complex.[7]
-
Cooperativity Analysis: Analyze the binding isotherms to determine the cooperativity of ternary complex formation.
c) NanoBRET™ Assay (in-cell)
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[7]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.[7]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with (S,R,S)-AHPC-PEG6-AZIDE
Welcome to the technical support center for troubleshooting click chemistry reactions involving (S,R,S)-AHPC-PEG6-AZIDE. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of PROTAC® development and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
This compound is a PROTAC (Proteolysis Targeting Chimera) linker that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (the AHPC portion) connected to a six-unit polyethylene (B3416737) glycol (PEG6) spacer, which is terminated with an azide (B81097) group.[1][2] The azide functional group is essential for its use in click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[][4] This reaction allows for the efficient and specific covalent ligation of the linker to a target protein ligand that has been functionalized with a terminal alkyne. The PEG spacer enhances solubility and provides distance between the E3 ligase ligand and the target protein ligand.[1][2]
Q2: What are the most common reasons for a failed or low-yielding click reaction with this linker?
Several factors can contribute to the failure or low yield of a CuAAC reaction. These broadly fall into categories such as issues with reagents, reaction conditions, and the specific properties of the reactants. Common problems include:
-
Reagent Quality and Stability: Degradation of the azide or alkyne, instability of the reducing agent (e.g., sodium ascorbate), or poor quality of the copper source.
-
Copper Catalyst Issues: Insufficient active Cu(I) due to oxidation or sequestration by other molecules in the reaction mixture.
-
Solubility Problems: Poor solubility of one or both of the reaction partners in the chosen solvent system.[5]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations.
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne can impede the reaction.[5]
Q3: How can I confirm the integrity of my this compound linker?
Before troubleshooting the click reaction itself, it's crucial to ensure your azide linker is intact. You can verify its identity and purity using analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the correct molecular weight (777.93 g/mol for the free azide).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired product, consider the following troubleshooting steps.
Logical Troubleshooting Flowchart
References
Technical Support Center: Improving PROTAC Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor pharmacokinetics (PK) of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs often exhibit poor pharmacokinetic properties?
A1: The challenging pharmacokinetic profile of many PROTACs stems from their unique structure. As heterobifunctional molecules, they consist of two distinct ligands joined by a linker, resulting in properties that often fall "beyond the Rule of Five" (bRo5).[1][2] Key contributing factors include:
-
High Molecular Weight (MW): PROTACs are inherently large molecules, often with a molecular weight between 700 and 1000 Da, which can negatively impact permeability.[3][4]
-
Large Polar Surface Area (TPSA): The complex structure often leads to a high TPSA and numerous hydrogen bond donors and acceptors, which can limit cell permeability.[1][3]
-
High Number of Rotatable Bonds: The flexibility, particularly in the linker region, can be entropically unfavorable for passive diffusion across cell membranes.[5][6]
-
Poor Solubility: Many PROTACs are highly lipophilic and hydrophobic, leading to low aqueous solubility.[6][7]
These characteristics contribute to poor absorption, low cell permeability, and metabolic instability, creating significant hurdles for achieving good oral bioavailability.[1]
Q2: What are the most critical pharmacokinetic parameters to optimize for a PROTAC?
A2: The primary goal is to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Key parameters to focus on during development include:
-
Aqueous Solubility: Ensuring the PROTAC can dissolve sufficiently in the gastrointestinal tract for absorption.[7]
-
Cell Permeability: The ability of the PROTAC to cross the intestinal membrane and enter target cells is crucial for its mechanism of action.[5][8]
-
Metabolic Stability: Minimizing the rate of breakdown by metabolic enzymes (e.g., Cytochrome P450s) in the liver and blood is essential to prolong the PROTAC's half-life and exposure.[9][10] Metabolites may also compete with the parent PROTAC, reducing its efficacy.[2]
-
Clearance: Managing the rate at which the PROTAC is removed from the body to ensure sustained therapeutic concentrations.[8][11]
Q3: How does the choice of E3 ligase ligand impact a PROTAC's pharmacokinetic properties?
A3: The E3 ligase ligand is a major determinant of the PROTAC's overall physicochemical properties and subsequent PK profile. The two most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[12]
-
CRBN-based Ligands: Ligands for CRBN, such as derivatives of thalidomide (B1683933), are generally smaller and more "drug-like".[1][13] Consequently, PROTACs recruiting CRBN often have a lower molecular weight and TPSA, which can lead to more favorable oral absorption characteristics.[1][12]
-
VHL-based Ligands: VHL ligands are typically larger and more complex, often resulting in PROTACs with higher molecular weight and poorer permeability.[1]
While other E3 ligases like MDM2 and IAPs are being explored, CRBN and VHL remain the most utilized in clinical development.[12]
Table 1: Comparison of Common E3 Ligase Ligand Properties
| Feature | VHL Ligands | CRBN Ligands (IMiDs) | Impact on PROTAC PK |
| Size / MW | Larger | Smaller, more "drug-like"[1] | CRBN-based PROTACs often have lower overall MW. |
| Typical PK Profile | Often associated with poorer permeability.[1] | Often exhibit more favorable oral absorption.[1] | Choice of ligand is a key starting point for PK optimization. |
| Development Stage | Widely used in preclinical and clinical PROTACs.[13] | Widely used; ligands are clinically precedented drugs.[13] | Both are well-validated choices for PROTAC design. |
Troubleshooting Guide
This guide addresses specific experimental issues related to poor PROTAC pharmacokinetics in a problem/solution format.
Problem 1: My PROTAC shows very low aqueous solubility.
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Explanation |
| High Lipophilicity / Hydrophobicity | Formulation Strategies: Develop amorphous solid dispersions (ASDs) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[6][7] | ASDs embed the PROTAC in a polymer matrix, preventing crystallization and enhancing dissolution.[7] Lipid-based systems can improve solubility and absorption.[6] |
| Structural Modification: Introduce more polar groups into the linker or ligands, if tolerated by binding affinity. | This can improve the hydrophilic-lipophilic balance but must be done carefully to preserve target engagement.[] | |
| Crystalline Nature | Explore Salt Forms/Polymorphs: Investigate different salt forms of the PROTAC to identify versions with improved solubility and dissolution rates. | Different crystalline arrangements can have vastly different physical properties. |
| Inaccurate Solubility Assessment | Use Biorelevant Buffers: Test solubility in simulated intestinal fluids like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).[15] | These buffers mimic the in vivo environment of the intestine more accurately than simple aqueous buffers and have shown improved solubility for some PROTACs.[15][16] This may also suggest a positive food effect, where co-administration with food could improve absorption.[5][16] |
Problem 2: My PROTAC has poor cell permeability in Caco-2 or PAMPA assays.
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Explanation |
| High MW and TPSA | Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to form intramolecular hydrogen bonds. | This can induce a more compact, "ball-like" or "chameleonic" conformation that masks polar surfaces, reducing the effective size and polarity and facilitating membrane passage.[3][5][9] |
| Optimize the Linker: Replace flexible PEG or alkyl linkers with more rigid or cyclic structures. Shortening the linker can also be beneficial.[9][10] | A rigid linker reduces the entropic penalty of adopting a membrane-permeable conformation.[10] Replacing a PEG linker with a phenyl ring has been shown to improve permeability.[9] | |
| High Number of H-Bond Donors | Amide-to-Ester Substitution: Replace an amide bond within the linker with a bioisosteric ester. | Esters are less polar than amides and can significantly improve permeability. However, the potential for hydrolysis in vivo must be assessed.[17] |
| Efflux Transporter Substrate | Modify PROTAC Structure: If the PROTAC is identified as a substrate for efflux transporters like P-glycoprotein, modify its structure to reduce affinity for the transporter. | This is a common mechanism of low permeability and requires specific assays to diagnose.[1] |
| Low Passive Diffusion | Prodrug Strategy: Add a lipophilic group to a key position (e.g., the CRBN ligand) that is cleaved in vivo. | This increases lipophilicity to enhance membrane crossing, after which the active PROTAC is released intracellularly.[3][9] |
Problem 3: My PROTAC is rapidly metabolized in liver microsome or hepatocyte assays.
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Explanation |
| Metabolic "Hotspots" | Introduce Blocking Groups: Use metabolite identification (MetID) studies to find sites of metabolism. Introduce metabolically inert groups like fluorine or deuterium (B1214612) at these hotspots.[10][18] | This strategy, known as "metabolic shunting," blocks the site from enzymatic modification by CYP enzymes without significantly altering the overall structure.[10] |
| Linker Instability | Use Cyclic Linkers or Change Attachment Point: Incorporate cyclic structures into the linker or alter the point where the linker connects to the ligands.[10][16] | A more rigid, cyclic linker can be less accessible to metabolic enzymes.[10] The attachment point can dramatically alter the molecule's presentation to enzymes.[16] |
| Hydrolysis of Ligands/Linker | Modify Susceptible Groups: If ligands like thalidomide derivatives are susceptible to hydrolysis, modify the structure to improve chemical stability.[10] | Certain chemical motifs are inherently unstable at physiological pH. |
| Overall Molecular Shape | Increase Rigidity: The metabolic stability of PROTACs is highly influenced by their shape and rigidity.[18] | A more rigid conformation can limit interactions with metabolizing enzymes. This can be achieved through cyclic linkers or by introducing intramolecular hydrogen bonds.[10][18] |
Visual Guides and Workflows
PROTAC Degradation Pathway```dot
Caption: Decision workflow for diagnosing and addressing poor oral bioavailability.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes. [10] Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile (B52724) with internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution in buffer.
-
Thaw HLM on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system separately at 37°C for 5-10 minutes.
-
In a 96-well plate, add the PROTAC working solution to the HLM suspension.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final PROTAC concentration is typically 1 µM.
-
For a negative control (-NADPH), add buffer instead of the NADPH system.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining PROTAC at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of PROTAC remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and incubation conditions.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, serving as a surrogate for gastrointestinal absorption. [19] Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a matching 96-well acceptor plate)
-
Phosphatidylcholine in dodecane (B42187) (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4 (for acceptor well) and pH 6.5 (for donor well, to mimic intestine)
-
Test PROTAC and control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully coat the filter of each well in the donor plate with the artificial membrane solution (e.g., 5 µL of lipid solution). Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Plate: Dissolve the test PROTAC and controls in PBS (pH 6.5) to a known concentration (e.g., 100 µM). Add this solution to the donor plate wells.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution. Incubate the sandwich plate at room temperature for a set period (e.g., 4-18 hours) without shaking.
-
Measure Concentrations:
-
After incubation, carefully separate the plates.
-
Measure the final concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS for higher sensitivity).
-
Also measure the initial concentration in the donor solution (T0).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A(t)] / C_equilibrium) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time.
-
[C_A(t)] is the compound concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at theoretical equilibrium.
-
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the fraction of an orally administered PROTAC dose that reaches systemic circulation. [1] Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
PROTAC compound
-
Dosing vehicles for both oral (PO) and intravenous (IV) administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Oral gavage needles and syringes
-
Catheters for IV administration and blood sampling (e.g., jugular vein)
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing:
-
Use at least two groups of rats (n=3-5 per group): an IV group and a PO group.
-
Fast the animals overnight with free access to water.
-
IV Group: Administer the PROTAC via a single bolus injection into the jugular vein at a low dose (e.g., 1 mg/kg).
-
PO Group: Administer the PROTAC via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from each animal at multiple time points post-dose.
-
IV time points (example): 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO time points (example): 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Process the blood samples immediately by centrifuging to separate the plasma. Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in each plasma sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.
-
Calculate the Area Under the Curve from time zero to infinity (AUC₀-inf) for both the IV and PO routes.
-
Other parameters like Cmax (peak concentration), Tmax (time to peak concentration), and t½ (half-life) will also be determined.
-
-
Calculate Oral Bioavailability (%F):
-
Use the following formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
This value represents the percentage of the oral dose that reached the systemic circulation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming ADME Challenges in PROTAC Development: Key Insights from Syngene Experts - Syngene International Ltd [syngeneintl.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. scispace.com [scispace.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Non-Specific Binding of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate non-specific binding and off-target effects of Proteolysis-Targeting Chimeras (PROTACs) in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and off-target effects with PROTACs?
Non-specific binding and off-target effects of PROTACs can stem from several mechanisms:
-
Unintended Degradation of Non-Target Proteins: This is a major concern where the PROTAC facilitates the ubiquitination and degradation of proteins other than the intended Protein of Interest (POI).[1][2] This can happen if the PROTAC's warhead or E3 ligase binder has an affinity for other proteins.[1] For instance, pomalidomide-based PROTACs have been observed to sometimes degrade zinc-finger (ZF) proteins.[1][3]
-
Independent Pharmacological Effects: The individual components of the PROTAC—the POI-binding ligand (warhead) or the E3 ligase recruiter—can have their own biological activities separate from inducing protein degradation.[2]
-
"Hook Effect": At excessively high concentrations, PROTACs can form binary complexes with either the POI or the E3 ligase, which are unproductive for forming the necessary ternary complex (POI-PROTAC-E3 ligase).[1][4][5] This saturation of binding sites can reduce degradation efficacy and may lead to off-target pharmacology.[1][5]
-
Linker-Mediated Effects: The linker connecting the two ligands is not just a spacer; its length, rigidity, and chemical composition influence the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex.[][7] A poorly designed linker can lead to non-specific binding to off-target proteins.[]
Q2: How does the PROTAC linker design impact specificity and efficacy?
The linker is a critical component that dictates crucial physicochemical properties and influences target protein degradation.[] Its design affects:
-
Ternary Complex Formation: The linker's length and flexibility are crucial for the effective formation of the POI-PROTAC-E3 ligase ternary complex.[7][8] A linker that is too short can cause steric hindrance, while one that is too long may prevent the formation of a stable complex, reducing ubiquitination efficiency.[] Studies have shown that there is often an optimal linker length for maximum degradation efficacy.[9][10]
-
Specificity and Selectivity: The linker's structure can be adjusted to precisely target specific proteins, which is key to tackling "non-druggable" targets.[7] The length of the linker can even alter the degradation profile; for example, a lapatinib-based PROTAC was shown to switch from degrading both EGFR and HER2 to only EGFR by increasing the linker length by just three atoms.[5][11]
-
Physicochemical Properties: Highly lipophilic linkers can negatively affect pharmacokinetics and bioavailability, while overly hydrophilic linkers can reduce cell permeability.[] Incorporating more rigid structures, like piperidine, can improve metabolic stability.[]
Q3: What are the essential experimental controls for studying PROTAC off-target effects?
To ensure the validity of your results and properly attribute observed effects to the specific degradation of your target, several controls are critical:[8][12]
-
Negative Control PROTAC: This is arguably the most important control. An ideal negative control is a molecule structurally very similar to your active PROTAC but incapable of forming a stable ternary complex.[12] This is often achieved by introducing a stereochemical change (an epimer or diastereomer) in the E3 ligase or target binding warhead, which abolishes binding to its respective protein.[12][]
-
E3 Ligase Ligand Alone: Treating cells with the E3 ligase recruiting molecule by itself helps identify any off-target effects specifically associated with this component.[2]
-
Target Ligand (Warhead) Alone: Competition experiments using the parental target-binding warhead can establish that degradation is dependent on the formation of the ternary complex.[8]
-
Vehicle Control: A control group treated with the vehicle (e.g., DMSO) used to dissolve the PROTAC is essential to rule out solvent effects.[1][2]
-
Proteasome and Neddylation Inhibitors: To confirm that degradation is dependent on the ubiquitin-proteasome system, cells can be pre-treated with proteasome inhibitors (e.g., MG-132, Carfilzomib) or a neddylation pathway inhibitor (e.g., MLN4924).[12]
Q4: How can I distinguish between direct off-targets and downstream signaling effects?
This is a critical challenge in interpreting proteomics data. A multi-pronged approach is recommended:
-
Time-Course Analysis: Direct off-targets are typically degraded rapidly, while downstream effects on protein levels appear later. Performing a time-course proteomics experiment can help distinguish between these events.
-
Transcriptomics (RNA-seq): PROTACs primarily act at the post-translational level.[2] Assessing mRNA levels can help differentiate between protein degradation (no change in mRNA) and transcriptional regulation (changes in mRNA).[1][2]
-
Target Engagement Assays: Use orthogonal methods like Cellular Thermal Shift Assay (CETSA) to confirm that your PROTAC directly engages with a potential off-target protein inside the cell.[1][14]
-
Comparison with Controls: Critically compare protein changes to those observed with your inactive negative control PROTAC.[2] Proteins degraded by the active PROTAC but not the inactive control are more likely to be true off-targets.
Troubleshooting Guides
This section addresses specific issues that may arise during your cellular assays.
Issue 1: High cytotoxicity is observed, which does not correlate with target degradation.
If you observe significant cell death that cannot be explained by the degradation of your intended target, it points to an off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that your PROTAC is effectively degrading the intended target at the concentrations tested using Western blotting.[2]
-
Perform a Dose-Response Analysis: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (e.g., IC50).[1] Compare this to the concentration required for 50% target degradation (DC50). A large window between efficacy and toxicity is desirable.[2]
-
Test Your Inactive Control: Treat cells with your negative control PROTAC. If the toxicity persists, it strongly suggests an off-target effect independent of the intended degradation pathway.[2]
-
Conduct Global Proteomics: An unbiased proteomics experiment is the most powerful tool to identify the unintended degradation of proteins that may be responsible for the toxicity.[2][15]
Troubleshooting Flowchart
Issue 2: Discrepancy between global proteomics and Western blot data.
Sometimes, a potential off-target identified in a proteomics screen cannot be validated by Western blot.
Possible Causes and Solutions:
| Problem | Possible Cause | Suggested Solution |
| No validation by Western blot | Differences in assay sensitivity between mass spectrometry and Western blotting. | Use the quantitative proteomics data to guide the selection of a highly sensitive and specific antibody.[1] |
| Poor antibody quality or cross-reactivity in the Western blot. | Validate your primary antibody for specificity and sensitivity.[1] Confirm specificity with knockout/knockdown cell lines if available.[1] | |
| Inconsistent Western blot results | Issues with protein loading or transfer. | Always use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[1] Optimize transfer conditions.[1] |
| High variability between experimental replicates. | Ensure consistent cell culture conditions, seeding density, treatment times, and lysis procedures.[1] |
Issue 3: Suspected off-target degradation of a specific protein family (e.g., Zinc-Finger Proteins).
PROTACs using pomalidomide (B1683931) or related molecules as E3 ligase recruiters are known to sometimes cause degradation of zinc-finger (ZF) proteins.[1][3]
Mitigation Strategies:
-
Rational PROTAC Redesign: Research has shown that modifying the pomalidomide moiety can reduce off-target ZF degradation.[3] Specifically, adding modifications of an appropriate size to the C5 position of the phthalimide (B116566) ring has been shown to minimize these off-target effects while maintaining on-target potency.[3]
-
Screening and Selection: Develop a high-throughput assay to screen a library of PROTACs with different E3 ligase recruiters or modified linkers to identify candidates with minimal off-target degradation.[3]
-
Choice of E3 Ligase: If off-target effects persist, consider designing a new PROTAC that utilizes a different E3 ligase (e.g., VHL instead of CRBN) that may have a different intrinsic substrate profile.
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This workflow outlines the use of quantitative mass spectrometry to identify off-target protein degradation.[1]
1. Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the active PROTAC at an optimal concentration.
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC.[1]
2. Sample Preparation:
-
Harvest and lyse the cells.
-
Quantify protein concentration (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[1]
3. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[1]
4. Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Spectronaut to identify and quantify proteins.[1]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[1] A significant negative Log2 fold change with a low p-value indicates potential degradation.[1]
Example Quantitative Proteomics Data
The following table shows hypothetical data for identifying off-targets. In a real experiment, thousands of proteins would be quantified.[1]
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| POI_GENE | -3.5 | 0.0001 | Intended Target |
| GENE_A | -0.1 | 0.85 | No |
| GENE_B | -2.8 | 0.005 | Yes |
| GENE_C | 1.5 | 0.01 | No (Upregulated) |
| GENE_D | -0.5 | 0.25 | No |
| Note: This table is for illustrative purposes. Further validation is required to confirm hits as true off-targets.[1] |
Protocol 2: Washout Assay to Determine Degradation Sustainability
This assay determines how long the degradation effect of a PROTAC lasts after it has been removed from the cell culture medium.
1. Treatment:
-
Plate cells and treat with the PROTAC at an effective concentration for a set period (e.g., 24 hours).[16] 2. Washout:
-
After treatment, carefully remove the medium containing the PROTAC.
-
Gently rinse the cells with sterile PBS three times to remove any residual compound.[16]
-
Add fresh, compound-free medium to the cells.[16] 3. Time-Course Harvest:
-
Harvest cell lysates at various time points after the washout (e.g., 0, 4, 8, 12, 24 hours).[16] 4. Analysis:
-
Analyze the protein levels of the target at each time point using Western blotting to observe the rate of protein resynthesis.
Diagrams and Visualizations
PROTAC Mechanism of Action
Relationship of Experimental Controls
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
Optimizing PROTAC Concentration and Incubation Time for Maximal Degradation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PROTAC concentration and incubation time for maximal target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a PROTAC experiment?
A1: The two primary parameters for evaluating PROTAC efficacy are DC50 and Dmax.[1] DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, while Dmax is the maximal percentage of target protein degradation achievable with the PROTAC.[1][2] The goal is to use a concentration that achieves sufficient degradation, ideally at or near Dmax, without inducing off-target effects or cytotoxicity.[1]
Q2: What is the "hook effect" and how can it be avoided?
A2: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3] This results in a characteristic bell-shaped curve. The hook effect is caused by the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations, which inhibits the formation of the productive ternary complex required for degradation.[3][4] To avoid or mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[5] Testing lower concentrations (nanomolar to low micromolar range) is often necessary to find the "sweet spot" for maximal degradation.[5]
Q3: Why is my PROTAC not causing degradation of the target protein?
A3: Several factors can lead to a lack of PROTAC activity. Common reasons include:
-
Poor Cell Permeability: PROTACs are often large molecules and may struggle to cross the cell membrane.[5]
-
Suboptimal Concentration or Incubation Time: The concentration may be too low to be effective or too high, leading to the hook effect. The incubation time may be insufficient for degradation to occur.[1][6]
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC.[1][7]
-
Lack of Target Engagement: The PROTAC may not be binding to the target protein or the E3 ligase within the cell.[5]
-
Compound Instability: The PROTAC may be unstable in the cell culture medium.[5]
Q4: How long should I incubate my cells with the PROTAC?
A4: The optimal incubation time can vary significantly depending on the specific PROTAC, cell line, and target protein.[1][8] It is highly recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to determine the time point at which maximum degradation is observed.[6][8] Some PROTACs can achieve significant degradation within a few hours, while others may require longer incubation periods.[6]
Q5: What are the essential negative controls for a PROTAC experiment?
A5: Proper negative controls are crucial for validating the mechanism of action. Key controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to the target protein or the E3 ligase.[6]
-
E3 Ligase Ligand Only: To control for effects independent of target degradation.[6]
-
Target Ligand Only: To differentiate between degradation and simple inhibition.[6]
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.[6][9]
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.[6][9]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Degradation Observed | Insufficient PROTAC concentration. | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[1][6] |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal duration.[1][6] | |
| Low cell permeability of the PROTAC. | Use a cell line with higher expression of relevant transporters or modify the PROTAC linker to improve permeability.[6] Consider performing cellular permeability assays.[9] | |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression level of the E3 ligase (e.g., VHL or CRBN) in your cell line via Western Blot or qPCR.[1][6] | |
| PROTAC instability in culture medium. | Assess the stability of your PROTAC in the media over the course of the experiment. | |
| "Hook Effect" Observed (Bell-Shaped Dose-Response Curve) | High PROTAC concentrations leading to unproductive binary complex formation. | Test a wider and more granular range of PROTAC concentrations, especially at lower concentrations.[3] Identify the optimal concentration that gives maximal degradation (Dmax) and use concentrations at or below this for future experiments.[3] |
| Imbalance in binding affinities for the target and E3 ligase. | Characterize ternary complex formation using biophysical assays (e.g., SPR, TR-FRET) to assess stability and cooperativity.[5] | |
| High Cell Toxicity | PROTAC concentration is too high. | Lower the PROTAC concentration. Determine the IC50 for cell viability and work at concentrations well below this value.[1] |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC.[1] | |
| Inconsistent Results | Variability in cell culture conditions. | Standardize cell culture conditions, including cell passage number, confluency, and seeding density.[5] |
| Instability of the PROTAC compound. | Confirm proper storage and handling of the PROTAC.[7] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations ranging from 0.1 nM to 10,000 nM) and a vehicle control (e.g., DMSO).[6][7] Incubate for a predetermined time (e.g., 24 hours).[7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][5]
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[5]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[5]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).[1][6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[6]
-
-
Data Analysis:
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the optimal treatment duration for target protein degradation.
-
Cell Seeding: Seed cells in multiple wells of a multi-well plate at a consistent density.
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of the PROTAC (e.g., the determined DC50 concentration or a concentration known to induce degradation).[6]
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[6][8]
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for each time point.
-
Data Analysis:
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTAC Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for Protein Degradation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in Western blot results, with a specific focus on protein degradation.
Frequently Asked Questions (FAQs)
Q1: My protein of interest is showing multiple bands below the expected molecular weight. What is the likely cause?
This is a classic sign of protein degradation.[1][2] Proteases released during cell lysis can cleave your target protein into smaller fragments, which are then detected by the antibody, resulting in multiple bands.[3] It is also possible that these are splice variants or post-translational modifications, but degradation is a very common cause.[1]
Q2: I have weak or no signal for my target protein. Could this be due to degradation?
Yes, extensive protein degradation can lead to a significant loss of the full-length protein, resulting in a weak or completely absent signal at the expected molecular weight.[1][2] If the degradation is severe, the resulting fragments may be too small to be efficiently transferred to the membrane or may not be recognized by the antibody.
Q3: How can I prevent protein degradation during my sample preparation?
Preventing protein degradation is crucial and involves a multi-pronged approach:
-
Work quickly and on ice: Always keep your samples, buffers, and lysates cold (4°C) to minimize protease activity.[4]
-
Use fresh samples: Whenever possible, use freshly prepared lysates. If long-term storage is necessary, store lysates at -80°C in single-use aliquots to avoid freeze-thaw cycles.[1]
-
Add protease inhibitors: A cocktail of protease inhibitors should always be added to your lysis buffer immediately before use.[1][4]
Q4: What should be in a good protease inhibitor cocktail?
A broad-spectrum protease inhibitor cocktail is recommended to inhibit the various classes of proteases (serine, cysteine, aspartic, and metalloproteases).[5] Commercially available cocktails are convenient and effective. Key components often include:
| Inhibitor Class | Example Inhibitors |
| Serine Proteases | PMSF, AEBSF, Aprotinin |
| Cysteine Proteases | Leupeptin, E-64 |
| Aspartic Proteases | Pepstatin A |
| Metalloproteases | EDTA, EGTA |
Q5: My results are still inconsistent even after using protease inhibitors. What else could be going wrong?
Inconsistent results can stem from various factors beyond basic protease inhibition:
-
Inconsistent lysis: Ensure your lysis protocol is consistent for all samples to achieve uniform protein extraction.
-
Uneven protein loading: Accurately quantify the protein concentration in each lysate and ensure you are loading equal amounts into each well of the gel.
-
Variable transfer efficiency: Optimize your transfer conditions (time, voltage/current) for your specific protein of interest, especially for very large or small proteins.
-
Antibody variability: Use high-quality, validated antibodies and ensure consistent antibody dilutions and incubation times. Avoid reusing diluted antibodies.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Preventing Protein Degradation
This guide provides a systematic approach to identifying and mitigating protein degradation in your western blot experiments.
Problem: Multiple bands below the expected size, or weak/no signal for the target protein.
| Potential Cause | Recommended Solution |
| Inadequate Protease Inhibition | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Ensure the cocktail is not expired and has been stored correctly. For tissues with high protease activity, you may need to use a higher concentration of the inhibitor cocktail. |
| Sample Handling and Temperature | Perform all sample preparation steps on ice or in a cold room.[4] Use pre-chilled buffers and tubes. Work as quickly as possible to minimize the time proteases are active. |
| Sample Age and Storage | Use fresh lysates whenever possible. If you must store lysates, aliquot them into single-use tubes and store them at -80°C. Avoid repeated freeze-thaw cycles.[1] |
| Inefficient Cell Lysis | Ensure your lysis buffer is appropriate for your cell or tissue type and the subcellular localization of your protein. Sonication or mechanical homogenization may be necessary for complete lysis, but be mindful of heat generation.[4] |
| Sub-optimal Lysis Buffer pH | Maintain a pH of around 9 or higher in your lysis buffer, as many proteases are less active in basic conditions. |
Guide 2: Quantitative Analysis of Protein Degradation
To quantitatively assess the rate of protein degradation, a Cycloheximide (B1669411) (CHX) chase assay is a standard method. CHX blocks protein synthesis, allowing you to monitor the decrease of a specific protein over time.
Experimental Workflow for Cycloheximide Chase Assay
Caption: Workflow for a Cycloheximide (CHX) chase assay.
Data Interpretation:
| Time (hours) | Protein Level (Normalized Intensity) |
| 0 | 1.00 |
| 2 | 0.85 |
| 4 | 0.60 |
| 8 | 0.30 |
| 12 | 0.10 |
By plotting the normalized intensity against time, you can calculate the half-life of your protein. A rapid decrease in protein levels indicates a short half-life and high susceptibility to degradation.
Experimental Protocols
Protocol 1: Optimized Cell Lysis for Preventing Protein Degradation
-
Preparation: Pre-chill all buffers, tubes, and centrifuges to 4°C. Prepare your lysis buffer and add a broad-spectrum protease inhibitor cocktail (e.g., 1X final concentration) immediately before use.
-
Cell Harvest: Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Lysis: Aspirate the PBS and add the ice-cold lysis buffer to the dish. Scrape the cells off the dish using a pre-chilled cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Storage: Use the lysate immediately for Western blotting or store it in single-use aliquots at -80°C.
Protocol 2: Cycloheximide (CHX) Chase Assay
-
Cell Seeding: Seed your cells in multiple plates or wells to have a separate dish for each time point.
-
Treatment: Once cells reach the desired confluency, treat them with cycloheximide at a final concentration of 100 µg/mL.[6]
-
Time Point 0: Immediately after adding CHX, harvest the cells from the first plate. This will serve as your zero-hour time point.
-
Subsequent Time Points: At your desired subsequent time points (e.g., 2, 4, 8, 12 hours), harvest the cells from the corresponding plates.
-
Lysis and Western Blotting: Lyse the cells from each time point using the optimized lysis protocol described above. Perform Western blotting on the lysates, ensuring to load equal amounts of protein for each time point.
-
Analysis: Quantify the band intensity for your protein of interest at each time point and normalize it to a stable loading control. Plot the normalized intensity versus time to determine the protein's degradation rate and half-life.
Signaling Pathways and Logical Relationships
Ubiquitin-Proteasome Protein Degradation Pathway
This diagram illustrates the key steps in the ubiquitin-proteasome pathway, the major mechanism for targeted protein degradation in eukaryotic cells.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Troubleshooting Logic for Inconsistent Western Blots
This flowchart provides a logical sequence of steps to troubleshoot inconsistent western blot results related to protein degradation.
Caption: A logical flowchart for troubleshooting inconsistent western blots.
References
factors affecting the Dmax of a PROTAC
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is Dmax in the context of PROTACs?
A1: Dmax refers to the maximum percentage of a target protein that is degraded by a PROTAC at a specific concentration and time point.[1] It represents the maximal efficacy of the PROTAC under the tested experimental conditions. A higher Dmax value indicates more complete degradation of the target protein.
Q2: My PROTAC shows low or no degradation of the target protein. What are the potential causes?
A2: Several factors can lead to poor degradation. Here are some common reasons:
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[2][3][4]
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is essential for degradation.[5][6][7] If this complex doesn't form effectively, degradation will be compromised.
-
Suboptimal Linker: The length and chemical properties of the linker connecting the target-binding and E3 ligase-binding moieties are critical for productive ternary complex formation.[8]
-
Inappropriate E3 Ligase Choice: The selected E3 ligase may not be efficiently recruited or may not be expressed at sufficient levels in the cell line being used.[9][10][11]
-
High Protein Synthesis Rate: The cell might be synthesizing new target protein at a rate that counteracts the degradation induced by the PROTAC.[12]
-
Proteasome Inhibition: If the proteasome is inhibited, the ubiquitinated target protein will not be degraded.[12]
Q3: How can I improve the Dmax of my PROTAC?
A3: To enhance the Dmax of your PROTAC, consider the following strategies:
-
Optimize the Linker: Systematically vary the length, rigidity, and composition of the linker to promote more favorable ternary complex formation.[8]
-
Change the E3 Ligase Ligand: If using a common E3 ligase like CRBN or VHL, switching to a different E3 ligase might improve degradation, as the choice of ligase can significantly impact effectiveness.[9][10][11]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other.[13][14][15] Positive cooperativity leads to more stable and long-lived ternary complexes, driving efficient degradation.[13][16]
-
Improve Cellular Permeability: Modify the physicochemical properties of the PROTAC to enhance its ability to cross the cell membrane.[2][3][4] This can involve strategies like reducing the number of hydrogen bond donors or optimizing lipophilicity.
Q4: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[15][17][18] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[18]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: This will help identify the optimal concentration range for maximal degradation and reveal the bell-shaped curve characteristic of the hook effect.[18]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for Dmax.[18]
-
Enhance Cooperativity: Designing PROTACs with high cooperativity can stabilize the ternary complex over binary complexes, thus reducing the hook effect.[13][14][18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Dmax (Incomplete Degradation) | Poor cellular permeability of the PROTAC. | Modify the PROTAC's physicochemical properties to improve cell entry.[2][3][4] Consider performing a cell permeability assay. |
| Inefficient ternary complex formation. | Optimize the linker length and composition.[8] Confirm ternary complex formation using biophysical assays like TR-FRET or SPR.[6][18] | |
| Suboptimal E3 ligase engagement. | Switch to a different E3 ligase ligand.[9][10][11] Verify the expression of the targeted E3 ligase in your cell line. | |
| High rate of new protein synthesis. | Perform a time-course experiment to find the optimal degradation window before new synthesis significantly impacts protein levels.[12] | |
| Pronounced Hook Effect | Formation of non-productive binary complexes at high concentrations. | Perform a detailed dose-response curve to identify the optimal concentration.[18] Design PROTACs that favor ternary complex formation through positive cooperativity.[13][14][18] |
| Inconsistent Degradation Results | Variability in cell culture conditions. | Standardize cell passage number, confluency, and health to ensure consistent protein expression and ubiquitin-proteasome system activity.[18] |
| Instability of the PROTAC compound in cell culture media. | Assess the chemical stability of your PROTAC under experimental conditions.[18] |
Experimental Protocols
Protocol 1: Determining DC50 and Dmax Values
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a fixed time (e.g., 18-24 hours).[12][19] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, α-Tubulin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Plot the normalized protein levels (as a percentage of the vehicle control) against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives significant degradation. Include a co-treatment with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[12][18] Also include vehicle and PROTAC-only controls.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.[18]
-
Immunoprecipitation (IP):
-
Dilute the lysates with a non-denaturing buffer.
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody.
-
-
Analysis: A high molecular weight smear or laddering pattern in the lane corresponding to the PROTAC and MG132 co-treatment indicates ubiquitination of the target protein.[12]
Visualizations
References
- 1. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. escholarship.org [escholarship.org]
Validation & Comparative
Essential Controls for PROTAC Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induces the degradation of specific proteins of interest. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell. This guide provides an objective comparison of essential controls for PROTAC experiments, supported by experimental data and detailed protocols to ensure the generation of robust and reliable results.
The Critical Role of Controls in PROTAC Research
The unique mechanism of action of PROTACs necessitates a comprehensive set of controls to validate that the observed protein degradation is a direct result of the intended ternary complex formation between the target protein, the PROTAC, and an E3 ligase. These controls are crucial for ruling out off-target effects, non-specific toxicity, and other experimental artifacts.
Key Control Types and Their Experimental Validation
A well-designed PROTAC experiment should include a panel of negative and positive controls to rigorously validate the mechanism of action.
Negative Controls
Negative controls are structurally similar to the active PROTAC but are deficient in a key aspect of their function. They are essential for demonstrating that the degradation of the target protein is dependent on the formation of a productive ternary complex.
1. E3 Ligase Binding-Deficient Control: This is the most common and critical negative control. It is modified to prevent its interaction with the E3 ligase. A common strategy is to use an inactive epimer of the E3 ligase ligand. For example, for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, the active ligand typically has an (R)-stereocenter at a specific position on the hydroxyproline (B1673980) moiety. The corresponding (S)-stereoisomer serves as an excellent negative control as it does not bind to VHL.
2. Target Protein Binding-Deficient Control: This control is altered to abolish its binding to the protein of interest (POI). This helps to rule out any off-target effects that might be mediated by the target-binding portion of the PROTAC, independent of protein degradation.
Table 1: Comparison of Active PROTACs and Negative Controls in BRD4 Degradation
| Compound | Target | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Rationale for Control |
| Active PROTAC (dBET1) | BRD4 | CRBN | HEK293 | ~10 | >90 | Forms a productive ternary complex |
| Inactive Epimer (dBET1-epimer) | BRD4 | Inactive CRBN ligand | HEK293 | >10,000 | <10 | Does not bind to CRBN E3 ligase |
| Active PROTAC (ARV-771) | BETs | VHL | 22Rv1 | 4.8 | >95 | Forms a productive ternary complex |
| Inactive Epimer (ARV-766) | BETs | Inactive VHL ligand | 22Rv1 | >1000 | <10 | Does not bind to VHL E3 ligase |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. Data is illustrative and compiled from multiple sources.
Positive Controls and Mechanistic Validation
To further confirm the PROTAC-mediated degradation pathway, several additional controls and experiments are necessary.
1. Proteasome Inhibitor: Pre-treatment of cells with a proteasome inhibitor, such as MG132 or carfilzomib, should rescue the degradation of the target protein. This confirms that the protein loss is dependent on the proteasome.
2. E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN-based PROTACs or VH032 for VHL-based PROTACs) should compete with the PROTAC for binding to the E3 ligase and thus inhibit target degradation.
3. Washout Experiment: After treating cells with the PROTAC to induce degradation, washing the compound away should lead to the recovery of the target protein levels over time. This demonstrates the reversible nature of the PROTAC's effect and that the observed phenotype is due to protein degradation and not a permanent cellular change.
Visualizing PROTAC Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of an active PROTAC versus an inactive epimer control.
Caption: A typical experimental workflow for the validation of a PROTAC molecule.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following sections provide detailed methodologies for key experiments.
Protocol 1: Western Blot Analysis of Protein Degradation
Objective: To quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Active PROTAC and inactive control stock solutions (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a concentration range of the active PROTAC and the inactive control for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[1]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.[2]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Add ECL substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.[1]
Protocol 2: Global Proteomics for Off-Target Analysis
Objective: To identify unintended protein degradation events caused by the PROTAC.
Materials:
-
Cell line of interest
-
Active PROTAC and inactive control
-
Lysis buffer (e.g., 8M urea-based buffer)
-
Trypsin
-
Tandem Mass Tags (TMT) or other isobaric labels
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the active PROTAC, inactive control, and vehicle. Lyse the cells in a buffer suitable for mass spectrometry.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from each condition with TMT labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Objective: To directly measure the formation of the ternary complex in vitro.
Materials:
-
Purified recombinant target protein (e.g., with a GST tag)
-
Purified recombinant E3 ligase complex (e.g., with a His tag)
-
Active PROTAC and inactive control
-
TR-FRET donor antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor antibody (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTACs. Prepare a master mix of the target protein, E3 ligase, and TR-FRET antibodies in the assay buffer.
-
Assay Plate Setup: Add the PROTAC dilutions to a 384-well plate.
-
Reaction Incubation: Add the master mix to the wells and incubate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.
Conclusion
The use of appropriate and rigorous controls is paramount in PROTAC research to ensure the validity and interpretability of experimental data. This guide provides a framework for designing and executing well-controlled PROTAC experiments. By incorporating the described negative and positive controls, and employing detailed experimental protocols, researchers can confidently assess the on-target efficacy and selectivity of their PROTAC molecules, ultimately accelerating the development of this promising new class of therapeutics.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the molecular bridge connecting the target protein-binding ligand to the E3 ligase recruiter. Among the diverse linker architectures, polyethylene (B3416737) glycol (PEG) chains are frequently utilized for their hydrophilicity, biocompatibility, and readily tunable length.[1][2] This guide provides an objective comparison of how varying PEG linker lengths influence PROTAC efficacy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Linker: More Than Just a Spacer
The linker's role in a PROTAC extends far beyond simply connecting two ends. Its length, composition, and attachment points are critical factors that dictate the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3][4] This ternary complex is the essential intermediate for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
An optimal linker length is paramount for achieving potent protein degradation.[5][6] A linker that is too short may introduce steric hindrance, preventing the productive assembly of the ternary complex.[5][6] Conversely, an excessively long linker can result in a non-productive complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[4] Therefore, the systematic optimization of linker length is a cornerstone of rational PROTAC design.
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily assessed by its ability to degrade the target protein, which is quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achievable at saturating PROTAC concentrations.
The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. It is crucial to note that the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[2]
| Target Protein | E3 Ligase | Warhead | Anchor | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | JQ1 | Pomalidomide | 0 | >5000 | <20 | [7] |
| BRD4 | CRBN | JQ1 | Pomalidomide | 1 | >5000 | ~30 | [7] |
| BRD4 | CRBN | JQ1 | Pomalidomide | 2 | >5000 | ~40 | [7] |
| BRD4 | CRBN | JQ1 | Pomalidomide | 4 | <500 | >80 | [7] |
| BRD4 | CRBN | JQ1 | Pomalidomide | 5 | <500 | >90 | [7] |
| BTK | CRBN | Ibrutinib Analog | Pomalidomide | 2 | ~20 | >90 | [7] |
| BTK | CRBN | Ibrutinib Analog | Pomalidomide | 4 | ~5 | >95 | [7] |
| BTK | CRBN | Ibrutinib Analog | Pomalidomide | ≥4 | 1-40 | >95 | [7] |
| ERα | VHL | Estradiol | HIF-1α peptide | 9 atoms | 140,000 | Not Reported | [7] |
| ERα | VHL | Estradiol | HIF-1α peptide | 16 atoms | 26,000 | Not Reported | [7] |
| ERα | VHL | Estradiol | HIF-1α peptide | >16 atoms | >200,000 | Not Reported | [7] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the principles of PROTAC action and the process of evaluating linker efficacy, the following diagrams illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VHL and CRBN E3 Ligase-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ligase for a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly impacts the therapeutic potential of the resulting molecule. This guide provides an objective comparison of VHL- and CRBN-based PROTACs, supported by experimental data, to aid in the rational design of next-generation targeted protein degraders.
At a Glance: VHL vs. CRBN PROTACs
| Feature | VHL-based PROTACs | CRBN-based PROTACs |
| Mechanism of Action | Recruits the CUL2-elongin B/C E3 ligase complex. | Recruits the CUL4A-DDB1 E3 ligase complex. |
| Ligand Characteristics | Typically larger, peptide-like ligands derived from HIF-1α. | Smaller, more drug-like imide-based ligands (e.g., thalidomide (B1683933) analogs). |
| Ternary Complex Stability | Generally forms more stable and long-lived ternary complexes.[] | Forms more transient ternary complexes with faster catalytic turnover.[] |
| Selectivity | Often exhibit higher selectivity due to a more defined binding pocket.[] | Can have broader substrate scope and potential for off-target effects on neosubstrates like zinc-finger transcription factors.[] |
| Tissue Expression | Broadly expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[] | Ubiquitously expressed, with high levels in hematopoietic cells.[] |
| Clinical Experience | Fewer PROTACs in clinical trials compared to CRBN-based ones. | A larger number of PROTACs in clinical development have utilized CRBN. |
| Physicochemical Properties | Can present challenges in achieving oral bioavailability due to larger size and peptide-like nature. | Smaller ligands are generally more amenable to optimization for favorable drug-like properties. |
Signaling Pathways and Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of E3 ligase—most commonly VHL or CRBN—determines which cellular machinery is hijacked for protein degradation.
VHL-Mediated Degradation
VHL is the substrate recognition subunit of the CUL2 E3 ligase complex. VHL-based PROTACs bring the POI into proximity with this complex, leading to the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.
CRBN-Mediated Degradation
CRBN acts as the substrate receptor for the CUL4A E3 ligase complex. CRBN-based PROTACs facilitate the formation of a ternary complex between the POI and the CUL4A-DDB1-RBX1 ligase, resulting in polyubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Performance Data
The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for VHL- and CRBN-based PROTACs targeting the same protein of interest. It is important to note that direct head-to-head comparisons in the same study are ideal for minimizing experimental variability.
Table 1: Comparison of VHL- and CRBN-based PROTACs Targeting EGFR [2]
| PROTAC | E3 Ligase | Target | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | VHL | EGFR | H3255 | 10 | >90 |
| PROTAC 2 | CRBN | EGFR | H3255 | 50 | >90 |
Table 2: Comparison of VHL- and CRBN-based PROTACs Targeting KRAS G12D (Data compiled from multiple studies)[3]
| PROTAC | E3 Ligase | Target | Cell Line | DC50 (nM) | Dmax (%) |
| VHL-based PROTAC | VHL | KRAS G12D | PANC-1 | ~10-100 | >80 |
| CRBN-based PROTAC | CRBN | KRAS G12D | AsPC-1 | >1000 | <50 |
Table 3: Comparison of VHL- and CRBN-based PROTACs Targeting BRD4 (Data compiled from multiple studies)
| PROTAC | E3 Ligase | Target | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 |
| dBET1 | CRBN | BRD4 | MV4;11 | 8 | >98 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are generalized methodologies for key experiments.
Ternary Complex Formation Assay
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.
References
Navigating the PROTAC Synthesis Landscape: A Comparative Guide to (S,R,S)-AHPC-PEG6-AZIDE Alternatives
For researchers, scientists, and drug development professionals, the synthesis of effective Proteolysis Targeting Chimeras (PROTACs) is a critical step in the advancement of targeted protein degradation. The choice of linker and E3 ligase ligand is paramount to a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of alternatives to the commonly used VHL-recruiting building block, (S,R,S)-AHPC-PEG6-AZIDE, supported by experimental data to inform rational PROTAC design.
At the heart of a PROTAC molecule are three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][4] The (S,R,S)-AHPC moiety is a ligand for the von Hippel-Lindau (VHL) E3 ligase, while the PEG6 chain provides a flexible linker, and the terminal azide (B81097) group allows for straightforward conjugation to a POI ligand via "click chemistry."[5][6][7][8] Alternatives to this building block can be categorized by variations in the E3 ligase ligand, the linker composition, or both.
E3 Ligase Ligand Alternatives: VHL vs. Cereblon (CRBN)
The two most predominantly utilized E3 ligases in PROTAC design are VHL and Cereblon (CRBN).[][10][11] While (S,R,S)-AHPC targets VHL, a major class of alternatives employs ligands for CRBN, such as derivatives of thalidomide, lenalidomide, and pomalidomide (B1683931).[3][][12]
The choice between a VHL- or CRBN-based PROTAC is not trivial and can significantly impact the degrader's performance. VHL-based PROTACs have been reported to be active across a broader range of cell lines, whereas the activity of CRBN-based degraders can be more cell-type specific.[12][13] Conversely, CRBN ligands like pomalidomide are generally smaller and more "drug-like" than VHL ligands, which may translate to better physicochemical properties, including cell permeability and oral bioavailability.[14][15]
Linker Composition Alternatives: Beyond PEG Chains
The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1][2][5][13] While polyethylene (B3416737) glycol (PEG) linkers, like the one in this compound, are widely used due to their hydrophilicity and synthetic tractability, several alternatives offer distinct advantages.[10][16]
Alkyl Linkers: Simple alkyl chains are a common alternative to PEG linkers. They are synthetically accessible and their lipophilicity can enhance membrane permeability.[2][][17] However, this increased lipophilicity can also lead to poor aqueous solubility and non-specific binding.[][18]
Rigid Linkers: To overcome the conformational flexibility of PEG and alkyl chains, which can be entropically unfavorable, rigid linkers incorporating cyclic structures (e.g., piperazine, piperidine) or aromatic systems have been developed.[1][16][18] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving selectivity.[19]
"Clickable" Linkers: The azide functionality of this compound makes it amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile "click chemistry" reaction.[5][6][7] Many alternatives retain this feature, offering different linker lengths and compositions but with the same ease of conjugation. Pomalidomide-PEG-azide conjugates, for instance, are commercially available and allow for the rapid synthesis of CRBN-based PROTACs.[3][6][11]
Comparative Performance Data
Direct comparison of PROTAC performance can be challenging as efficacy is highly dependent on the specific POI, E3 ligase, and cell line used.[8] However, general trends can be observed from the literature. The following tables summarize representative data for PROTACs synthesized with different linkers and E3 ligase ligands.
Table 1: Comparison of Degradation Potency (DC₅₀ and Dₘₐₓ) for PROTACs with Different Linker Types and E3 Ligase Ligands
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |
| BRD4 | CRBN | PEG | Pomalidomide-PEG-JQ1 | <1 nM | >95 | RS4;11 | [20] |
| BRD4 | VHL | PEG | AHPC-PEG-JQ1 | 29 nM | >90 | HeLa | [20] |
| TBK1 | VHL | Alkyl/Ether | 21-atom linker | 3 nM | 96 | Not Specified | [6] |
| TBK1 | VHL | Alkyl/Ether | 29-atom linker | 292 nM | 76 | Not Specified | [6] |
| ERα | VHL | Alkyl/Ether | 16-atom linker | ~1 µM | ~95 | MCF7 | [6] |
| PI3K/mTOR | VHL | PEG | Flexible PEG linker | 42.23-227.4 nM (PI3K), 45.4 nM (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) | MDA-MB-231 | [21] |
Note: Data is compiled from different studies and experimental conditions may vary. DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximal degradation.
Table 2: Comparison of Physicochemical Properties for PROTACs with Different Linker Types
| PROTAC Series | Linker Type | Permeability (Pₑ, 10⁻⁶ cm/s) | Key Finding | Reference |
| VHL-based | PEG (2 units) | 0.6 | Shorter PEG linkers generally lead to higher permeability. | [22] |
| VHL-based | PEG (3 units) | 0.03 | [22] | |
| VHL-based | Alkyl | 0.002 | In this specific study, the alkyl linker showed lower permeability than a short PEG linker. | [22] |
| ERK5-VHL | Alkyl | Low | Alkyl linker led to low permeability due to enforcement of extended, polar conformations in nonpolar environments. | [13] |
| ERK5-VHL | PEG | High | PEG linker adopted similar conformations in both polar and nonpolar environments, resulting in high permeability. | [13] |
Experimental Protocols
Accurate and reproducible data are essential for the rational design of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of PROTACs using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-containing linker (like this compound or alternatives) to a POI ligand functionalized with a terminal alkyne.
Materials:
-
Azide-functionalized E3 ligase ligand-linker conjugate (e.g., this compound or Pomalidomide-PEG-azide)
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand-linker conjugate in the chosen solvent system.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. A 5:1 ligand to copper ratio is often used to protect biomolecules from oxidation.[23]
-
Add the copper/ligand solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
Purify the resulting PROTAC using an appropriate method, such as reversed-phase HPLC.
Protocol 2: Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][10][14][18]
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[22][24]
Procedure:
-
Plate Preparation: Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: Add the PROTAC solution to the donor wells of the filter plate.
-
Incubation: Place the donor plate into an acceptor plate containing buffer and incubate for a defined period (e.g., 5-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method such as LC-MS/MS.[4][25][26][27]
-
Permeability Calculation: Calculate the permeability coefficient (Pₑ) based on the concentration of the PROTAC in the acceptor well, the incubation time, and the surface area of the membrane.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pomalidomide-PEG3-azide 2267306-15-8 [sigmaaldrich.com]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
- 17. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. academic.oup.com [academic.oup.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jenabioscience.com [jenabioscience.com]
- 24. PAMPA | Evotec [evotec.com]
- 25. lcms.cz [lcms.cz]
- 26. biopharminternational.com [biopharminternational.com]
- 27. [PDF] 7.1. Standardization of Parallel artificial membrane permeability assay (PAMPA) | Semantic Scholar [semanticscholar.org]
Validating On-Target Activity of Novel PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target activity of a novel Proteolysis Targeting Chimera (PROTAC) is a critical step in its development. Unlike traditional inhibitors, PROTACs mediate the degradation of a target protein, necessitating a distinct and multi-faceted validation approach. This guide provides an objective comparison of key experimental methods to confirm on-target activity, complete with supporting data, detailed protocols, and visualizations to clarify complex processes.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] Their mechanism of action relies on the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase.[] This proximity-induced ubiquitination marks the target for degradation by the proteasome.[1] Validating each step of this process is crucial to ensure the desired on-target effect and to understand the PROTAC's efficacy and specificity. A robust validation strategy will employ a suite of orthogonal techniques to build a comprehensive and reliable data package.[1]
The PROTAC Mechanism of Action: A Stepwise Validation Approach
The validation of a novel PROTAC's on-target activity can be systematically approached by examining the key stages of its mechanism of action: from initial target engagement and ternary complex formation to the eventual degradation of the target protein and its downstream consequences.
Comparative Analysis of Key Validation Assays
A multi-pronged approach using orthogonal methods is essential for robustly validating the on-target activity of a novel PROTAC.[1] The following tables provide a comparative overview of commonly used assays.
Table 1: Assays for Ternary Complex Formation
The formation of a stable ternary complex is the linchpin of PROTAC-mediated degradation.[] Various biophysical and cellular assays can be employed to characterize this interaction.
| Assay | Principle | Advantages | Disadvantages | Key Parameters |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip-immobilized protein.[] | Real-time kinetics, label-free.[] | Requires specialized equipment, potential for protein immobilization artifacts. | KD, kon, koff |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction.[3] | Provides full thermodynamic profile, label-free.[3] | Requires large amounts of pure protein, lower throughput. | KD, ΔH, ΔS |
| NanoBRET™/HiBiT | Bioluminescence resonance energy transfer between a NanoLuc®-tagged target and a fluorescently labeled E3 ligase.[4] | Live-cell measurements, high throughput.[4] | Requires genetic modification of cells. | BRET ratio |
| AlphaLISA®/ AlphaScreen® | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal.[5] | Homogeneous, no-wash format, high throughput.[5] | Prone to interference from colored compounds. | Signal intensity |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Energy transfer between a donor and acceptor fluorophore on interacting partners.[6] | Homogeneous, sensitive.[6] | Requires labeling of proteins, potential for steric hindrance. | FRET ratio |
Table 2: Assays for Target Protein Degradation
Directly measuring the reduction in the level of the target protein is the most definitive evidence of PROTAC activity.
| Assay | Principle | Advantages | Disadvantages | Key Parameters |
| Western Blotting | Immuno-detection of the target protein in cell lysates separated by size. | Widely accessible, provides molecular weight information. | Semi-quantitative, lower throughput. | % Degradation |
| ELISA | Antibody-based detection of the target protein in a plate-based format.[] | Quantitative, higher throughput than Western Blotting.[] | Requires specific and validated antibody pairs. | DC50, Dmax |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate.[8] | Gold standard for selectivity, discovers off-targets.[1][8] | Technically complex, expensive, requires specialized expertise. | Fold change in protein abundance |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescently labeled antibodies.[1] | Single-cell resolution, can analyze heterogeneous populations.[1] | Requires cell fixation and permeabilization for intracellular targets. | Mean Fluorescence Intensity (MFI) |
| HiBiT Lytic Detection | Quantification of a small peptide tag (HiBiT) knocked into the endogenous target protein locus.[1] | Highly sensitive and quantitative, amenable to high-throughput screening. | Requires CRISPR/Cas9-mediated cell line engineering. | Luminescence signal |
Experimental Protocols
Protocol 1: Western Blotting for Target Degradation
-
Cell Treatment: Plate cells and treat with a dose-response of the novel PROTAC and appropriate controls (e.g., vehicle, inactive epimer) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
-
Cell Line Generation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag® in a suitable cell line.[4]
-
Cell Plating: Seed the engineered cells into a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
PROTAC Treatment: Add the novel PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is often observed, with the peak indicating optimal ternary complex formation.[4]
Visualizing Key Concepts
PROTAC Signaling Pathway
Experimental Workflow for Proteomics-Based Selectivity Profiling
Conclusion
Validating the on-target activity of a novel PROTAC is a comprehensive process that requires a combination of biophysical, cellular, and proteomic approaches. By systematically confirming target engagement, ternary complex formation, selective protein degradation, and downstream functional consequences, researchers can build a robust data package to support the continued development of their PROTAC candidate. The use of orthogonal methods is paramount to ensure the reliability and reproducibility of the findings.[1] Furthermore, a thorough assessment of potential off-target effects, often investigated using global proteomics, is a critical component of preclinical safety evaluation.[9]
References
- 1. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. Ternary complex formation - Profacgen [profacgen.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Efficiency of E3 Ligase Ligands in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the judicious selection of an E3 ubiquitin ligase and its corresponding ligand. This choice profoundly influences a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential. While over 600 E3 ligases exist in the human proteome, a select few have become the workhorses of targeted protein degradation, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][2] This guide provides a comparative analysis of the most prominently used E3 ligase ligands, focusing on those for Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2). We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the rational design of novel PROTACs.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is a multi-faceted parameter, with the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) being key metrics. The choice of E3 ligase ligand can significantly impact these values. Below, we summarize the performance of PROTACs recruiting different E3 ligases for the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4).
Table 1: Comparative Degradation Efficiency of BRD4 PROTACs Utilizing Different E3 Ligase Ligands
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| CRBN | dBET1 | ~20-50 nM | >90% | Various cancer cell lines |
| VHL | MZ1 | ~30 pM - 20 nM | >90% | Various cancer cell lines |
| IAP | SNIPER-7 | ~100 nM | Significant degradation | HeLa |
| MDM2 | A1874 | Nanomolar range | >98% | HCT116 |
In-Depth Look at Common E3 Ligase Ligands
Cereblon (CRBN) Ligands
Ligands for CRBN are predominantly derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.
-
Advantages:
-
Well-established chemistry with readily available building blocks.
-
Generally smaller and possess more drug-like properties compared to some VHL ligands.
-
Have demonstrated high degradation efficiency for a wide array of targets.[]
-
-
Disadvantages:
-
Potential for off-target effects due to the inherent biological functions of CRBN, including the degradation of neosubstrates like zinc-finger transcription factors.[]
-
Activity can be variable across different cell lines, with some showing resistance.[2]
-
von Hippel-Lindau (VHL) Ligands
VHL ligands are typically derivatives of the natural VHL ligand, HIF-1α, and often contain a hydroxyproline (B1673980) motif.
-
Advantages:
-
Disadvantages:
-
VHL ligands can be larger and more peptidic in nature, potentially leading to poorer cell permeability and pharmacokinetic properties.
-
The expression of VHL can be downregulated in certain conditions, such as hypoxia, which may limit the efficacy of VHL-recruiting PROTACs.[]
-
Inhibitor of Apoptosis Proteins (IAPs) Ligands
Ligands for IAPs are often based on Smac mimetics, such as bestatin (B1682670) and LCL-161.[1]
-
Advantages:
-
Offer an alternative to CRBN and VHL, which can be beneficial in overcoming resistance mechanisms.[5]
-
IAPs are often overexpressed in cancer cells, potentially offering a degree of tumor selectivity.
-
-
Disadvantages:
-
IAP-based PROTACs, also known as SNIPERs, have generally shown lower efficiency compared to their CRBN and VHL counterparts.[1]
-
IAP ligands can induce the self-ubiquitination and degradation of IAPs, which can limit their sustained activity.
-
Mouse Double Minute 2 Homolog (MDM2) Ligands
Ligands for MDM2 are typically derived from inhibitors of the MDM2-p53 interaction, such as nutlins.[6]
-
Advantages:
-
Disadvantages:
-
The development of highly potent MDM2-based PROTACs has been challenging, with early examples showing micromolar degradation activity.[6]
-
The physicochemical properties of MDM2 ligands can be suboptimal, leading to PROTACs with poor drug-like characteristics.
-
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficiency.
Detailed Experimental Protocols
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
-
Materials:
-
Purified, tagged Protein of Interest (POI) (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)
-
PROTAC of interest
-
TR-FRET compatible microplate (e.g., 384-well, low-volume, white)
-
TR-FRET antibody pair (e.g., Tb-conjugated anti-GST antibody as donor, and AF488-conjugated anti-His antibody as acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
TR-FRET plate reader
-
-
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of the POI and E3 ligase complex in assay buffer. Prepare the donor and acceptor antibodies in assay buffer according to the manufacturer's recommendations.
-
Assay Setup: In the microplate, add the POI-E3 ligase mixture.
-
Add the serially diluted PROTAC or vehicle control (e.g., DMSO) to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Add the TR-FRET antibody pair to each well.
-
Incubate at room temperature for another specified time (e.g., 60 minutes) in the dark.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.
-
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5a)
-
E3 ligase complex (e.g., CRBN-DDB1-CUL4A-Rbx1)
-
Purified POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the POI and ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure: [][10]
-
Reaction Setup: In a microcentrifuge tube on ice, combine the E1 enzyme, E2 enzyme, E3 ligase complex, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the PROTAC of interest or vehicle control.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the POI.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate. A ladder of higher molecular weight bands corresponding to the POI indicates polyubiquitination.
-
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Subsequently, probe with a primary antibody for a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC, with no single choice being universally optimal. CRBN and VHL remain the most extensively validated and widely used E3 ligases, each presenting a unique set of advantages and disadvantages.[] While IAP and MDM2-based PROTACs have shown promise, they have generally demonstrated lower efficiencies compared to their CRBN and VHL counterparts.[1][6][8] The future of targeted protein degradation will likely involve the exploration of novel E3 ligases to expand the scope of degradable proteins and to overcome potential resistance mechanisms. A thorough understanding of the comparative efficiencies and the application of robust experimental methodologies, as outlined in this guide, are paramount to the successful development of the next generation of PROTAC-based therapeutics.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Proteomics for Assessing PROTAC Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative proteomics techniques to assess the selectivity of Proteolysis-Targeting Chimeras (PROTACs). We delve into supporting experimental data and provide detailed methodologies for key assessment techniques, offering a comprehensive overview for robust PROTAC development.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A key challenge in their development is ensuring their selectivity—that they primarily degrade the intended target protein without causing significant degradation of other proteins, which could lead to off-target effects and toxicity.[3]
Mass spectrometry-based quantitative proteomics has become the gold standard for evaluating PROTAC selectivity, enabling the unbiased identification and quantification of thousands of proteins across the entire proteome following PROTAC treatment.[4] This global view is crucial for identifying on-target degradation, off-target effects, and potential "neo-substrate" degradation, where the PROTAC induces the degradation of proteins not normally targeted by the recruited E3 ligase.
Mechanism of Action and Selectivity Assessment Workflow
A PROTAC is a heterobifunctional molecule with three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] By bringing the POI and E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The selectivity of a PROTAC is not just determined by the binding affinity of its "warhead" to the target but also by the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5]
The general workflow for assessing PROTAC selectivity involves treating cells with the PROTAC, preparing cell lysates, and analyzing the proteome changes using mass spectrometry.
Comparison of Quantitative Proteomics Methods
Several quantitative proteomics strategies can be employed to assess PROTAC selectivity. The main approaches are Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ), which includes methods like Data-Independent Acquisition (DIA).
| Feature | Tandem Mass Tag (TMT) | Label-Free Quantification (LFQ/DIA) |
| Principle | Peptides from different samples are labeled with isobaric tags. Tags have the same mass but produce unique reporter ions upon fragmentation, allowing for relative quantification.[6] | Relative protein abundance is determined by comparing the signal intensities or spectral counts of identical peptides across different runs.[7][8] |
| Multiplexing | High (up to 16 samples can be combined and analyzed in a single MS run). | Low (each sample is analyzed in a separate MS run).[7] |
| Precision | High precision due to simultaneous analysis of all samples, which minimizes run-to-run variation. | Can be lower due to run-to-run variation, although modern instruments and algorithms have improved this.[7] |
| Throughput | High-throughput for large sample sets due to multiplexing. | Can be lower for large sample sets because each sample requires a separate MS run.[7] |
| Coverage | Can have slightly lower proteome coverage due to the requirement for fragmentation of reporter ions. | DIA, in particular, can achieve very deep proteome coverage and has fewer missing values.[9] |
| Cost | Higher reagent cost due to the price of TMT labels. | Lower reagent cost as no labels are required.[7] |
| Best For | Precisely comparing multiple conditions (e.g., dose-response, time-course) in a single experiment.[10] | Large-scale screening, studies with many samples where multiplexing is not a primary concern, and when maximizing proteome depth is critical.[11] |
Illustrative Proteomics Data for a Selective PROTAC
A successful PROTAC should induce significant degradation of its intended target with minimal impact on other proteins. The table below illustrates hypothetical data from a TMT-based proteomics experiment.
| Protein | Gene | Fold Change (PROTAC vs. Vehicle) | p-value | Assessment |
| Target Protein A | TGT1 | -4.8 | < 0.0001 | Significant On-Target Degradation |
| Known Off-Target B | OFF1 | -1.1 | 0.35 | No Significant Change |
| Neo-substrate C | IKZF1 | -3.2 | < 0.01 | Significant Off-Target Degradation |
| Housekeeping Protein | GAPDH | -1.02 | 0.89 | No Significant Change |
This data demonstrates the desired outcome for a selective PROTAC, where the target protein is potently degraded. It also highlights an off-target effect on "Neo-substrate C," a known neo-substrate of some E3 ligases, which warrants further investigation.
Experimental Protocols
Global Proteomics Analysis via TMT Labeling
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics to assess PROTAC selectivity.
-
Cell Culture and Treatment : Culture cells (e.g., in 10 cm dishes) to ~80% confluency. Treat cells with the desired concentration of the PROTAC (often at or near the DC50 value) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours). Shorter treatment times (<6 hours) are often used to identify direct degradation targets.[12][13]
-
Cell Lysis and Protein Extraction :
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification and Digestion :
-
Determine the protein concentration of each lysate using a BCA assay.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.[4]
-
-
Peptide Desalting and TMT Labeling :
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them under vacuum.
-
Label the desalted peptides with the appropriate TMT reagents according to the manufacturer's protocol. This allows for multiplexing of different samples.[4]
-
Combine the labeled samples into a single tube.
-
-
LC-MS/MS Analysis and Data Processing :
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the TMT reporter ions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.[4] Volcano plots are commonly used to visualize these changes.
-
Alternative and Complementary Methods
While global proteomics is comprehensive, other assays can provide valuable, often more direct, information about a PROTAC's mechanism and selectivity.
| Method | Principle | Information Provided | Advantages | Limitations |
| Quantitative Proteomics | Unbiased MS-based quantification of thousands of proteins after PROTAC treatment.[4] | Global on- and off-target degradation profile. | Comprehensive, unbiased view of all protein abundance changes. | Indirectly measures degradation; does not measure target engagement or ternary complex formation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding. Unbound proteins denature and precipitate at lower temperatures.[14][15] | Direct evidence of target engagement in intact cells or lysates.[14][16] | Label-free, can be performed in physiological conditions.[16][17] | Does not directly measure protein degradation or ternary complex formation. |
| NanoBRET/HiBiT Assays | Bioluminescence Resonance Energy Transfer (BRET) or split-luciferase complementation to measure protein proximity in live cells.[18] | Measures target engagement, ternary complex formation, and can be adapted to measure degradation kinetics.[19][20] | Live-cell, real-time measurements; highly sensitive and quantitative.[21] | Requires genetic modification of cells to express tagged proteins; not a global analysis. |
Signaling Pathway Perturbation
PROTAC-mediated degradation of a target protein, such as a kinase, can have downstream effects on signaling pathways. Mapping these changes is crucial for understanding the functional consequences of degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Label-Based and Label-Free Strategies for Protein Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. sapient.bio [sapient.bio]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. pelagobio.com [pelagobio.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pelagobio.com [pelagobio.com]
- 17. pelagobio.com [pelagobio.com]
- 18. researchgate.net [researchgate.net]
- 19. selvita.com [selvita.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. tandfonline.com [tandfonline.com]
Flexible vs. Rigid Linkers in PROTACs: A Head-to-Head Comparison for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and overall performance. This guide provides a detailed comparison of flexible and rigid linkers in PROTACs, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conceptual Comparison of Flexible and Rigid Linkers
The nature of the linker, whether flexible or rigid, profoundly impacts the formation and stability of the ternary complex.
Caption: Conceptual depiction of ternary complex formation with flexible vs. rigid linkers.
Data Presentation: Head-to-Head Comparison
The choice between a flexible and a rigid linker is highly dependent on the specific target and E3 ligase pair. Below is a summary of quantitative data from studies that highlight the differential impact of linker composition on PROTAC performance.
Table 1: Comparison of Flexible (PEG-based) and Rigidified Linkers in BTK PROTACs
This table compares a Bruton's Tyrosine Kinase (BTK) PROTAC with a flexible PEG linker to a version with a more rigid linker, demonstrating the impact on metabolic stability and degradation potency.
| Parameter | PROTAC with Flexible Linker (e.g., MT802) | PROTAC with Rigid Linker (e.g., Compound 3e) | Reference |
| Linker Type | Polyethylene glycol (PEG) | Piperazine-containing rigid linker | [1][2] |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [1][2] |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | [1][2] |
| DC50 (nM) | ~14.6 (NAMALWA cells) | Potent degradation observed | [1][3] |
| Dmax (%) | >99 (NAMALWA cells) | Not explicitly stated, but potent | [3] |
| Metabolic Stability (T1/2 in microsomes) | Poor | >145 min (significantly improved) | [1] |
Note: Data for MT-802 and compound 3e are from separate studies but target the same protein and E3 ligase, providing a strong indication of the benefits of linker rigidification for metabolic stability.
Table 2: Influence of Linker Type on BRD4 PROTAC Performance
This table illustrates how different linker compositions can affect the degradation of Bromodomain-containing protein 4 (BRD4).
| Parameter | Flexible Linker PROTAC (e.g., ARV-825) | Rigid Linker PROTAC (Hypothetical/General Trend) | Reference |
| Linker Type | PEG-based | Piperidine/Piperazine-based | [4] |
| Target | BRD4 | BRD4 | [4] |
| E3 Ligase | Cereblon (CRBN) | VHL or CRBN | [4] |
| DC50 (nM) | <1 (in various cell lines) | Can be highly potent, often sub-nanomolar | [4] |
| Ternary Complex Stability | Can be high, but with entropic penalty | Potentially enhanced due to pre-organization | [4] |
| Cell Permeability | Generally good, can be modulated by PEG length | Can be improved by incorporating polar rigid motifs | [4] |
| Solubility | Enhanced by hydrophilic PEG chains | Can be improved by motifs like piperazine (protonation) | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of PROTACs.
Western Blotting for Protein Degradation
This is a standard method to quantify the extent of target protein degradation.[5][6]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and heat the samples. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[5][6]
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities using densitometry software and normalize to the loading control. Calculate DC50 and Dmax values from dose-response curves.[7]
Ternary Complex Formation Assays
Several biophysical techniques can be used to measure the formation and stability of the POI-PROTAC-E3 ternary complex.
-
Surface Plasmon Resonance (SPR): Immobilize the E3 ligase on a sensor chip and flow the PROTAC alone (binary interaction) or pre-incubated with the target protein (ternary interaction) over the surface. This allows for the determination of binding affinities (KD) and kinetics (ka, kd) for both binary and ternary complexes, from which cooperativity can be calculated.[4]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding, providing thermodynamic parameters (KD, ΔH, ΔS) for binary and ternary complex formation.[8]
-
NanoBRET™ Assay: A cell-based assay that uses bioluminescence resonance energy transfer to monitor protein-protein interactions in real-time in living cells, providing a more physiologically relevant measure of ternary complex formation.[9]
Cell Viability Assays
These assays are used to assess the cytotoxic effects of PROTACs on cells.[10]
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.[10]
-
Cell Counting Kit-8 (CCK-8) Colorimetric Assay: Uses a water-soluble tetrazolium salt to produce a formazan (B1609692) dye in the presence of cellular dehydrogenases, correlating with the number of viable cells.[10]
Experimental Workflow
A typical workflow for the evaluation and comparison of flexible versus rigid linker PROTACs is outlined below.
Caption: A streamlined workflow for comparing PROTACs with different linkers.
Conclusion
The choice between a flexible and a rigid linker in PROTAC design is a critical decision that requires careful consideration of multiple factors.
-
Flexible linkers , such as PEG and alkyl chains, offer synthetic accessibility and conformational freedom, which can be advantageous for initial screening and identifying active PROTACs. They can also enhance solubility and modulate cell permeability. However, high flexibility can lead to an entropic penalty upon binding and may result in poor metabolic stability.
-
Rigid linkers , incorporating moieties like piperazine, piperidine, or cycloalkanes, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced ternary complex stability, improved selectivity, and better pharmacokinetic properties. While often more synthetically challenging, the benefits of increased rigidity, such as improved metabolic stability, can be crucial for in vivo applications.
Ultimately, the optimal linker is target- and system-dependent. A thorough understanding of the structural and physicochemical properties of different linker types, combined with a robust experimental evaluation pipeline, is essential for the successful development of potent and effective PROTAC therapeutics.
References
- 1. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Assay Comparison
For researchers, scientists, and drug development professionals, the confirmation and characterization of ternary complexes are crucial steps in understanding molecular mechanisms and advancing therapeutic design, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). This guide provides an objective comparison of key biophysical assays used to validate and quantify the formation of these three-part molecular assemblies. We delve into the experimental principles, present comparative data, and offer detailed protocols for four widely-used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
The formation of a ternary complex, consisting of a target protein, a small molecule linker (like a PROTAC), and an E3 ligase, is the foundational event in targeted protein degradation. The stability and kinetics of this complex are critical determinants of the efficiency of subsequent ubiquitination and degradation of the target protein. Therefore, robust biophysical validation is indispensable.
Comparative Analysis of Biophysical Assays
Each biophysical technique offers unique advantages and provides distinct insights into the thermodynamics and kinetics of ternary complex formation. The choice of assay often depends on the specific scientific question, available instrumentation, and sample requirements.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) |
| Principle | Change in refractive index upon mass accumulation on a sensor surface. | Change in the interference pattern of white light reflected from a biosensor tip. | Measures the heat released or absorbed during a binding event. | Non-radiative energy transfer between two fluorophores in close proximity. |
| Key Outputs | Association rate (ka), Dissociation rate (kd), Affinity (KD), Stoichiometry (n), Cooperativity (α)[1][2][3] | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n), Cooperativity (α)[4][5] | Proximity of molecules, FRET efficiency, relative binding |
| Sample Consumption | Low to moderate | Low | High | Low |
| Throughput | Medium to high | High | Low | High |
| Labeling Requirement | Label-free | Label-free | Label-free | Requires fluorescent labeling of interacting partners. |
| Kinetic Information | Real-time association and dissociation kinetics.[1] | Real-time association and dissociation kinetics. | No direct kinetic information. | Can provide kinetic information with appropriate experimental setup. |
| Thermodynamic Information | Can derive some thermodynamic parameters. | Limited thermodynamic information. | Direct measurement of thermodynamic parameters (ΔH, ΔS).[4] | Indirectly inferred from changes in FRET signal. |
| Strengths | High sensitivity, real-time kinetics, label-free.[2][6] | High throughput, crude sample compatibility, real-time kinetics. | Gold standard for thermodynamics, true in-solution measurement.[4] | High sensitivity, suitable for in-cell measurements.[7][8] |
| Limitations | Potential for mass transport limitations, requires immobilization. | Less sensitive than SPR, limited by protein immobilization. | Low throughput, high sample consumption, sensitive to buffer mismatch.[9] | Requires labeling which may perturb interactions, distance-dependent. |
Visualizing the Pathways and Workflows
To better understand the principles and experimental setups, the following diagrams illustrate the core concepts of ternary complex formation and the workflows of the discussed biophysical assays.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for a typical SPR assay.
Caption: Experimental workflow for a typical BLI assay.
Caption: Experimental workflow for a typical ITC assay.
Caption: Principle of FRET for detecting molecular interactions.
Detailed Experimental Protocols
The following sections provide generalized yet detailed protocols for each biophysical assay. It is important to note that specific parameters will need to be optimized for each unique biological system.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize one of the protein partners (typically the E3 ligase) to the activated surface. Aim for a low immobilization density to minimize mass transport effects.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (Analyte Titration):
-
To determine the binary binding affinities, first inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
In a separate experiment, if possible, immobilize the target protein and inject the PROTAC.
-
Regenerate the sensor surface between each concentration using a suitable regeneration buffer (e.g., low pH glycine).
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions containing a constant, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The increase in response units (RU) compared to the injection of the target protein alone indicates the formation of the ternary complex.
-
-
Data Analysis:
Bio-Layer Interferometry (BLI) Protocol for Ternary Complex Analysis
-
Biosensor Preparation and Ligand Loading:
-
Hydrate streptavidin (SA) biosensors in the assay buffer for at least 10 minutes.
-
Immobilize a biotinylated protein partner (e.g., E3 ligase) onto the SA biosensors.
-
-
Assay Steps:
-
Baseline: Equilibrate the loaded biosensors in assay buffer to establish a stable baseline.
-
Association: Move the biosensors into wells containing the analyte solution (target protein and PROTAC at various concentrations).
-
Dissociation: Transfer the biosensors back to wells containing only assay buffer to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The change in wavelength (nm shift) is proportional to the thickness of the molecular layer on the biosensor tip.
-
Fit the association and dissociation curves to a suitable binding model to obtain ka, kd, and KD values.
-
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC into the same buffer to minimize heats of dilution.[9]
-
Accurately determine the concentrations of all components.
-
Degas all solutions immediately before use.
-
-
ITC Experiment Setup:
-
Typically, the target protein is placed in the sample cell.
-
The E3 ligase and the PROTAC are mixed and loaded into the injection syringe.
-
Perform control experiments by titrating the syringe components into the buffer to determine the heat of dilution.
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the syringe solution into the sample cell, allowing the system to reach equilibrium after each injection.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the titrant to the sample.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.
-
Förster Resonance Energy Transfer (FRET) Protocol for Ternary Complex Analysis
-
Protein Labeling:
-
Label the target protein and the E3 ligase with a suitable FRET donor-acceptor pair of fluorophores (e.g., CFP and YFP, or Alexa Fluor dyes).
-
Ensure that the labeling does not interfere with the binding interfaces.
-
-
FRET Measurement:
-
In a microplate reader or fluorometer, mix the labeled target protein and E3 ligase.
-
Excite the donor fluorophore at its excitation wavelength and measure the emission from both the donor and acceptor fluorophores.
-
Add the PROTAC at varying concentrations to induce the formation of the ternary complex.
-
-
Data Analysis:
-
An increase in the acceptor emission and a corresponding decrease in the donor emission upon addition of the PROTAC indicates FRET, and thus, the formation of the ternary complex.
-
Calculate the FRET efficiency to quantify the extent of complex formation. This can be done by comparing the donor fluorescence intensity in the presence and absence of the acceptor.
-
Conclusion
The validation and characterization of ternary complexes are paramount for the successful development of novel therapeutics, particularly in the realm of targeted protein degradation. Each of the biophysical assays discussed—SPR, BLI, ITC, and FRET—provides valuable, albeit different, pieces of the puzzle. SPR and BLI excel at providing real-time kinetic data, ITC is the gold standard for thermodynamic characterization, and FRET is a powerful tool for detecting proximity, especially in cellular environments. A multi-faceted approach, leveraging the strengths of two or more of these techniques, will ultimately provide the most comprehensive and robust validation of ternary complex formation, paving the way for the rational design of more effective and selective therapeutics.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
The Critical Role of Inactive Epimers in PROTAC Research: A Guide to Using (S,R,S)-AHPC-PEG6-AZIDE and its Negative Control
For researchers, scientists, and drug development professionals, establishing the specificity of a PROTAC (Proteolysis Targeting Chimera) is paramount. This guide provides a comparative overview of the active VHL E3 ligase recruiter, (S,R,S)-AHPC-PEG6-AZIDE, and its corresponding inactive epimer, which serves as an essential negative control in targeted protein degradation studies.
The efficacy of a PROTAC hinges on its ability to form a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. To validate that the observed degradation is a direct result of this induced proximity mechanism and not due to off-target effects, a rigorously designed negative control is indispensable. An inactive epimer of the E3 ligase ligand, which is structurally almost identical but lacks the ability to bind the E3 ligase, is the gold standard for such a control.
Comparing Active and Inactive Epimers: A Data-Driven Perspective
The key difference between the active (S,R,S) stereoisomer of the AHPC (aminohydroxy-phenyl-carboxamide) core and its inactive epimer, such as the (S,S,S) or other diastereomers, lies in the spatial arrangement of the hydroxyl group on the proline ring. This specific orientation is critical for binding to the von Hippel-Lindau (VHL) E3 ligase. By altering this stereochemistry, the affinity for VHL is abolished, rendering the PROTAC incapable of inducing target degradation.
To illustrate this principle, consider the well-documented example of ARV-771, a BET-targeting PROTAC, and its inactive diastereomer, ARV-766. ARV-771 potently degrades BET proteins, while ARV-766, which has the opposite configuration at the hydroxyproline (B1673980) and no affinity for VHL, shows minimal activity.[1][2][3]
| Compound | Target Degradation (DC50) | Downstream Effect (c-MYC IC50) | VHL Binding |
| Active PROTAC (e.g., ARV-771) | < 5 nM for BRD2/3/4 in 22Rv1 cells[1][2] | < 1 nM[1][2] | Yes |
| Inactive Epimer (e.g., ARV-766) | Minimal degradation observed[1][2] | Marginal suppression of c-MYC[1][2][3] | No[1][2][3] |
Similarly, the BET degrader MZ1 has an inactive diastereomer, cis-MZ1, which does not bind to the VHL complex and consequently fails to degrade BET proteins.[4][5] This underscores the necessity of using such controls to unequivocally demonstrate on-target, E3 ligase-dependent degradation.
Experimental Protocols for Comparative Analysis
To rigorously compare the performance of a PROTAC synthesized with this compound against its inactive control, the following experimental protocols are recommended:
Target Protein Degradation Assay (Western Blot)
This assay directly measures the reduction in the levels of the target protein upon treatment with the PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the active PROTAC and the inactive epimer control for a specified time course (e.g., 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: After incubation with a suitable secondary antibody, visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. From this data, the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achieved) can be calculated.
Ternary Complex Formation Assays
These assays confirm the formation of the Target Protein-PROTAC-E3 Ligase complex.
-
Co-Immunoprecipitation (Co-IP): Treat cells with the active PROTAC or the inactive control. Lyse the cells and immunoprecipitate the E3 ligase (e.g., VHL) or the target protein. Probe the immunoprecipitate for the presence of the other two components of the ternary complex by Western blot.
-
Proximity-Based Assays (e.g., TR-FRET): Utilize tagged versions of the target protein and E3 ligase in a biochemical assay. The binding of both to the PROTAC will bring the tags into close proximity, generating a measurable signal (e.g., Förster resonance energy transfer).
E3 Ligase Binding Assay
This assay confirms that the inactive epimer does not bind to the E3 ligase.
-
Surface Plasmon Resonance (SPR): Immobilize the VHL E3 ligase complex on a sensor chip. Flow different concentrations of the active PROTAC and the inactive epimer over the chip to measure binding affinities (KD). A lack of binding for the inactive epimer will confirm its suitability as a negative control.
Visualizing the Mechanism of Action
To further clarify the role of the active versus the inactive epimer, the following diagrams illustrate the key signaling pathway and the experimental logic.
References
A Comparative Guide to PROTAC Efficacy: Analyzing DC50 Values for Bromodomain-Containing Protein 4 (BRD4) Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the degradation efficiency of various Proteolysis Targeting Chimeras (PROTACs) designed to target Bromodomain-Containing Protein 4 (BRD4), a key regulator of oncogene transcription. This document summarizes the performance of different BRD4 degraders, supported by experimental data, and includes a detailed methodology for the key evaluative assays.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A BRD4 PROTAC consists of a ligand that binds to BRD4, another that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4, offering a distinct advantage over traditional small-molecule inhibitors by ablating the entire protein. This can prevent scaffolding functions and potentially overcome resistance mechanisms.[1]
Quantitative Comparison of BRD4 PROTACs
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein. The following table summarizes the reported DC50 values for several prominent BRD4 PROTACs in various cancer cell lines. Lower DC50 values indicate higher potency.
| Degrader | E3 Ligase Ligand | Cancer Type | Cell Line | DC50 (nM) | Reference |
| PROTAC 1 (ARV-825) | Pomalidomide (CRBN) | Burkitt's Lymphoma | NAMALWA, CA46 | <1 | [2][3] |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer | 22Rv1 | <5 | [2][4] |
| MZ1 | VHL | Lung Cancer | H661, H838 | 8, 23 | [2] |
| dBET6 | VHL | - | - | ~10 (BRD4 BD1), ~50 (BRD4 BD2) | [5] |
| PROTAC 4 | Lenalidomide (CRBN) | Leukemia | MV-4-11, MOLM-13, RS4;11 | pM range | [3] |
| JQ-1-based PROTAC 9 | Phenyl glutarimide (B196013) (CRBN) | Acute Myeloid Leukemia | MV4-11 | 0.87 | [3] |
| SIM1 (Trivalent) | VHL | - | HEK293 | 0.7 - 9.5 | [6] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
BRD4 Signaling Pathway and PROTAC-Mediated Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic "reader".[7] It recognizes acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to regulate the expression of target genes, including the proto-oncogene MYC.[7][8] The inactivation of BRD4 has been shown to inhibit cancer development, making it a promising therapeutic target.[8]
PROTACs targeting BRD4 induce its degradation, leading to the downregulation of MYC and subsequent inhibition of cancer cell proliferation and survival.
Experimental Protocols
Accurate and reproducible determination of DC50 values is crucial for the comparative evaluation of PROTACs. The following is a generalized protocol for determining the DC50 of BRD4 PROTACs using Western blotting.
Workflow for Determining DC50 of a PROTAC
1. Cell Culture and Treatment:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MV4-11, 22Rv1) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the BRD4 PROTAC in complete growth medium. The concentration range should span from picomolar to micromolar to capture the full dose-response curve. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration. Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubation: Incubate the cells for a predetermined time, typically ranging from 4 to 24 hours, to allow for protein degradation.
2. Western Blotting for Protein Degradation:
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
3. Data Analysis:
-
Densitometry: Quantify the band intensities for BRD4 and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
-
DC50 Calculation: Calculate the percentage of BRD4 protein remaining for each PROTAC concentration relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression curve to determine the DC50 value.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (S,R,S)-AHPC-PEG6-AZIDE
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of (S,R,S)-AHPC-PEG6-AZIDE, a PROTAC linker used in targeted protein degradation research. Adherence to these procedures is critical due to the presence of the azide (B81097) functional group, which requires specific handling to mitigate potential hazards.
Core Safety Principles for Handling Azide Compounds
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction. The primary hazard associated with azides is the potential for violent decomposition. Furthermore, azides can react with acids to form hydrazoic acid, a highly toxic and explosive substance. Contact with certain metals can also lead to the formation of dangerously unstable metal azides.
Key Prohibitions:
-
DO NOT dispose of azide-containing waste down the drain.[1]
-
DO NOT mix azide waste with acidic waste streams.[2]
-
DO NOT use metal utensils or containers that could come into contact with the azide.[2][3]
-
DO NOT mix with halogenated solvents like dichloromethane (B109758) or chloroform.[2]
Personal Protective Equipment (PPE)
A steadfast commitment to safety begins with appropriate personal protective equipment. Before handling this compound, ensure the following PPE is worn:
| PPE Item | Specification |
| Eye Protection | Safety glasses or splash goggles. |
| Hand Protection | Appropriate chemical-resistant gloves. |
| Body Protection | A standard laboratory coat. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container solely for azide-containing waste.[3][4] This prevents accidental mixing with incompatible chemicals.
-
The container should be made of glass or plastic and have a secure lid.
2. Waste Collection:
-
Carefully transfer any waste containing this compound into the designated azide waste container.
-
Use only glass or plastic funnels and spatulas for transfers to avoid contact with metals.[2]
3. Labeling:
-
The waste container must be clearly labeled with a "Hazardous Waste" label that includes the following information:
-
The words "Azide Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
4. Storage:
-
Store the azide waste container in a cool, dry, and well-ventilated area.
-
Keep it segregated from acids, heavy metals, and other incompatible materials.[3]
5. Final Disposal:
-
Arrange for the disposal of the azide waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[2][5]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Emergency Procedures in Case of a Spill
In the event of an accidental spill of this compound, immediate and appropriate action is crucial.
For Small Spills (within a chemical fume hood):
-
Alert Colleagues: Notify others in the immediate area of the spill.
-
Absorb the Spill: Cover the spill with an absorbent material such as vermiculite (B1170534) or sand.
-
Collect the Waste: Carefully sweep up the absorbed material using a plastic dustpan and brush. Avoid creating dust.
-
Deposit in Waste Container: Place the collected material into the designated azide waste container.
-
Decontaminate the Area: Clean the spill area with a compatible solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All contaminated cleaning materials must also be placed in the azide waste container.
For Large Spills (or any spill outside of a chemical fume hood):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Notify Emergency Personnel: Contact your institution's emergency response team or EH&S office immediately. Provide them with the chemical name and any relevant safety information.
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for (S,R,S)-AHPC-PEG6-AZIDE
(S,R,S)-AHPC-PEG6-AZIDE is a specialized chemical used in the synthesis of molecules for targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure includes a von Hippel-Lindau (VHL)-recruiting ligand, a PEG6 linker, and a terminal azide (B81097) group for use in click chemistry.[1][3] The primary hazards associated with this compound stem from the azide functional group, which is common to a class of potentially reactive and toxic chemicals.[4] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A full-face shield should be worn over goggles.[5][6] | Protects against splashes of the chemical solution and potential projectiles in the event of an unexpected energetic decomposition of the azide. |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile) is recommended.[5][6] For handling compounds of high toxicity, consider Silver Shield™ gloves worn under nitrile gloves.[5][7] | Provides a barrier against skin contact. Double gloving offers additional protection in case the outer glove is compromised. |
| Body Protection | A fire-resistant lab coat should be worn.[8][9] Ensure clothing covers the legs (long pants) and that closed-toe shoes are worn.[6][9] | Protects skin and personal clothing from spills and splashes. Fire-resistant material is a precaution due to the energetic nature of azide compounds. |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a risk assessment should be performed to determine the appropriate respiratory protection.[8][10] | A chemical fume hood provides the primary means of controlling inhalation exposure. |
| Additional Protection | A blast shield must be placed between the user and the experimental setup.[5] | Provides an additional layer of protection against potential explosions or energetic decompositions associated with azide compounds. |
Operational Plan: Safe Handling Protocol
All work with this compound must be conducted in a properly functioning chemical fume hood.[5][11] The following step-by-step protocol outlines the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Methodology:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing long pants, closed-toe shoes, and a lab coat.[9]
-
Don chemical splash goggles and appropriate chemical-resistant gloves.[5]
-
Set up a blast shield inside a certified chemical fume hood.[5]
-
Use only non-metallic spatulas (e.g., plastic or ceramic) and glassware for handling the compound to prevent the formation of shock-sensitive metal azides.[4][5]
-
-
Handling:
-
Work with the smallest feasible quantities of the material.[5]
-
Carefully weigh the solid compound.
-
Dissolve the compound in a suitable non-halogenated solvent. Avoid using halogenated solvents like dichloromethane, as they can form explosive compounds with azides.[4]
-
Conduct the chemical reaction, keeping it behind the blast shield.
-
-
Post-Reaction and Cleanup:
-
Upon completion, if your protocol includes quenching the azide, do so carefully according to established and validated procedures.
-
Segregate all waste containing this compound into a dedicated, clearly labeled hazardous waste container.[12]
-
Decontaminate any glassware that has been in contact with the azide. A common method involves rinsing with a 10% sodium nitrite (B80452) solution, followed by a 10% dilute acetic acid solution, and then copious amounts of water, all within the fume hood.[5]
-
Disposal Plan
The primary safety concern with azide-containing compounds is their reactivity with acids and heavy metals.[12] Improper disposal can lead to the formation of highly toxic and explosive hydrazoic acid or shock-sensitive metal azides in plumbing.[7][12]
Disposal Decision Pathway
Caption: Decision workflow for the disposal of this compound waste.
Recommended Disposal Procedure:
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated hazardous waste container.[5]
-
Direct Disposal (Recommended): For most laboratory settings, direct disposal of the segregated azide waste through a licensed hazardous waste management company is the safest and most straightforward option.[12]
-
Chemical Deactivation (for Dilute Solutions):
-
This procedure should only be performed by trained personnel and in accordance with your institution's safety policies.
-
For dilute aqueous solutions (≤5%), the azide group can be deactivated.[7] A common method involves the slow addition of a 20% aqueous solution of sodium nitrite, followed by acidification with a dilute acid (like sulfuric acid) to generate nitrous acid in situ, which converts the azide to nitrogen gas and nitric oxide.[7] This process must be carried out in a chemical fume hood due to the evolution of toxic nitric oxide gas.[7]
-
After the reaction is complete, the solution should be neutralized to a pH between 6 and 9 before being collected as hazardous waste.[7]
-
Under no circumstances should any waste containing this compound be poured down the drain. [7][11]
References
- 1. This compound ≥95% | 2086298-71-5 [sigmaaldrich.com]
- 2. (S,R,S)-AHPC-PEG₆-Azide [myskinrecipes.com]
- 3. (S, R, S)-AHPC-PEG6-Azide, 2767219-19-0 | BroadPharm [broadpharm.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
